molecular formula C10H10O5 B123902 Dimethyl 2-hydroxyisophthalate CAS No. 36669-06-4

Dimethyl 2-hydroxyisophthalate

Cat. No.: B123902
CAS No.: 36669-06-4
M. Wt: 210.18 g/mol
InChI Key: HJZOAEXBCOTMIU-UHFFFAOYSA-N
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Description

Dimethyl 2-hydroxyisophthalate, also known as Dimethyl 2-hydroxyisophthalate, is a useful research compound. Its molecular formula is C10H10O5 and its molecular weight is 210.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality Dimethyl 2-hydroxyisophthalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dimethyl 2-hydroxyisophthalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

dimethyl 2-hydroxybenzene-1,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJZOAEXBCOTMIU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80447252
Record name dimethyl 2-hydroxyisophthalate
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Molecular Weight

210.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36669-06-4
Record name 1,3-Benzenedicarboxylic acid, 2-hydroxy-, 1,3-dimethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=36669-06-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name dimethyl 2-hydroxyisophthalate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80447252
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Dimethyl 2-hydroxyisophthalate: A Comprehensive Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide provides a comprehensive overview of the fundamental properties, synthesis, and reactivity of Dimethyl 2-hydroxyisophthalate (DMHI). Designed for researchers, scientists, and professionals in drug development, this document synthesizes core scientific principles with practical insights to serve as an essential resource for laboratory applications.

Introduction: Unveiling a Versatile Building Block

Dimethyl 2-hydroxyisophthalate, with the CAS Number 36669-06-4, is an aromatic organic compound that holds significant potential as a versatile building block in synthetic chemistry.[1] Its unique trifunctional structure, featuring a phenol, and two methyl ester groups on a benzene ring, offers multiple reaction sites for the construction of more complex molecules. This guide will delve into the core physicochemical properties, spectroscopic signature, synthesis, and chemical behavior of DMHI, providing a solid foundation for its application in research and development.

Core Physicochemical and Spectroscopic Properties

A thorough understanding of the fundamental properties of a compound is paramount for its effective use in experimental settings. This section outlines the key physical and chemical characteristics of Dimethyl 2-hydroxyisophthalate.

Physicochemical Data Summary

The table below summarizes the essential physicochemical data for Dimethyl 2-hydroxyisophthalate.

PropertyValueSource(s)
IUPAC Name dimethyl 2-hydroxybenzene-1,3-dicarboxylate[1]
Synonyms 2-Hydroxy-1,3-benzenedicarboxylic Acid Dimethyl Ester, 2,6-(Dicarbomethoxy)phenol, Dimethyl 2-hydroxy-1,3-benzenedicarboxylate[1]
CAS Number 36669-06-4[1]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1]
Appearance White to off-white solid[1]
Melting Point 70 - 71 °C[1]
Solubility Soluble in many common organic solvents.
Canonical SMILES COC(=O)C1=C(C(=CC=C1)C(=O)OC)O[1]
InChI InChI=1S/C10H10O5/c1-14-9(12)6-4-3-5-7(8(6)11)10(13)15-2/h3-5,11H,1-2H3[1]
InChI Key HJZOAEXBCOTMIU-UHFFFAOYSA-N[1]
Spectroscopic Profile

The unique arrangement of functional groups in Dimethyl 2-hydroxyisophthalate gives rise to a distinct spectroscopic fingerprint. The following sections provide an interpretation of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

The proton NMR spectrum of DMHI is predicted to exhibit the following signals:

  • Aromatic Protons (δ 7.0-8.0 ppm): The three protons on the benzene ring will appear in this region. Their specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing ester groups and the electron-donating hydroxyl group.

  • Methyl Protons (δ 3.8-4.0 ppm): Two distinct singlets are expected for the two non-equivalent methyl ester groups.

  • Hydroxyl Proton (variable): The chemical shift of the phenolic proton is highly dependent on the solvent and concentration and may appear as a broad singlet.

The carbon NMR spectrum will provide valuable information about the carbon framework of the molecule. The predicted chemical shifts are as follows:

  • Carbonyl Carbons (δ 165-175 ppm): Two distinct signals for the two ester carbonyl carbons.

  • Aromatic Carbons (δ 110-160 ppm): Six signals corresponding to the six carbons of the benzene ring. The carbon bearing the hydroxyl group will be the most shielded, while the carbons attached to the ester groups will be deshielded.

  • Methyl Carbons (δ 50-55 ppm): Two signals for the two methyl carbons of the ester groups.

The IR spectrum of DMHI will show characteristic absorption bands for its functional groups:

  • O-H Stretch (Phenol): A broad band in the region of 3200-3600 cm⁻¹.

  • C-H Stretch (Aromatic): Peaks typically appearing above 3000 cm⁻¹.

  • C-H Stretch (Aliphatic): Peaks typically appearing just below 3000 cm⁻¹.

  • C=O Stretch (Ester): A strong, sharp absorption band in the range of 1700-1730 cm⁻¹.

  • C-O Stretch (Ester): Bands in the region of 1000-1300 cm⁻¹.

  • C=C Stretch (Aromatic): Peaks in the 1450-1600 cm⁻¹ region.

In a mass spectrum, Dimethyl 2-hydroxyisophthalate is expected to show a molecular ion peak ([M]⁺) at m/z = 210. Common fragmentation patterns would likely involve the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 179, or the loss of a carbomethoxy group (-COOCH₃) to give a fragment at m/z = 151.

Synthesis and Manufacturing

The primary route to Dimethyl 2-hydroxyisophthalate involves the esterification of its parent carboxylic acid, 2-hydroxyisophthalic acid.

Synthesis of 2-Hydroxyisophthalic Acid

Several methods have been reported for the synthesis of 2-hydroxyisophthalic acid, including the oxidation of 2-hydroxy-3-methylbenzoic acid.

Esterification to Dimethyl 2-hydroxyisophthalate

A standard and efficient method for the synthesis of DMHI is the Fischer esterification of 2-hydroxyisophthalic acid.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxyisophthalic acid in an excess of anhydrous methanol.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or hydrochloric acid, to the suspension.

  • Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to remove any unreacted acid. The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to yield the crude product.

  • Final Purification: The crude Dimethyl 2-hydroxyisophthalate can be further purified by recrystallization or column chromatography to obtain a high-purity product.

G cluster_synthesis Synthesis of Dimethyl 2-hydroxyisophthalate 2-hydroxyisophthalic_acid 2-Hydroxyisophthalic Acid Reaction Fischer Esterification (Reflux) 2-hydroxyisophthalic_acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst H₂SO₄ (cat.) Acid_Catalyst->Reaction DMHI Dimethyl 2-hydroxyisophthalate Reaction->DMHI Water Water (byproduct) Reaction->Water G cluster_reactivity Key Reactivity of Dimethyl 2-hydroxyisophthalate DMHI Dimethyl 2-hydroxyisophthalate O-Alkylation O-Alkylation/ O-Acylation DMHI->O-Alkylation Phenol -OH Hydrolysis Ester Hydrolysis DMHI->Hydrolysis Ester C=O Transesterification Transesterification DMHI->Transesterification Ester C=O Amidation Amidation DMHI->Amidation Ester C=O Aromatic_Sub Electrophilic Aromatic Substitution DMHI->Aromatic_Sub Aromatic Ring Calixpyrrole_Synth Calixpyrrole Synthesis DMHI->Calixpyrrole_Synth Building Block

Caption: Reactivity pathways of Dimethyl 2-hydroxyisophthalate.

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling Dimethyl 2-hydroxyisophthalate. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal. Standard laboratory personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn.

Conclusion

Dimethyl 2-hydroxyisophthalate is a valuable and versatile chemical intermediate with a unique combination of functional groups. Its well-defined physicochemical properties and predictable reactivity make it an attractive starting material for the synthesis of a wide range of more complex molecules, particularly in the fields of supramolecular chemistry and materials science. This guide has provided a foundational understanding of its properties, synthesis, and reactivity to aid researchers in its effective application.

References

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Dimethyl 2-hydroxyisophthalate chemical structure and bonding

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Structure and Bonding of Dimethyl 2-hydroxyisophthalate

Introduction

Dimethyl 2-hydroxyisophthalate is a substituted aromatic compound with the chemical formula C₁₀H₁₀O₅ and a molecular weight of approximately 210.18 g/mol .[][2][3] It presents as a white to off-white solid at room temperature.[] This molecule is more than a simple aromatic ester; its specific arrangement of functional groups—a hydroxyl group ortho to two meta-disposed methyl ester groups—creates a unique chemical environment governed by intricate intramolecular forces. These features make it a valuable and versatile building block in various fields of organic synthesis, including the construction of complex supramolecular structures like calix[4]phenol[4]pyrroles and other novel chemical entities relevant to materials science and medicinal chemistry.[] This guide provides an in-depth analysis of its molecular architecture, bonding characteristics, and the spectroscopic techniques used to validate its structure.

Molecular Structure and Functional Group Analysis

The structural foundation of Dimethyl 2-hydroxyisophthalate is a benzene ring, which is substituted with three key functional groups: one hydroxyl (-OH) group and two methyl ester (-COOCH₃) groups. The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is dimethyl 2-hydroxybenzene-1,3-dicarboxylate.[]

The substitution pattern is critical to its properties:

  • The two methyl ester groups are in a meta relationship (at positions 1 and 3).

  • The hydroxyl group is at position 2, placing it ortho to both ester functionalities.

This specific arrangement is not coincidental and is the primary determinant of the molecule's unique conformational and electronic properties.

Caption: Chemical structure of Dimethyl 2-hydroxyisophthalate.

Core Bonding Principles and Electronic Interactions

The molecule's stability and reactivity are dictated by a combination of orbital hybridization, delocalized electron systems, and potent intramolecular forces.

Orbital Hybridization and Sigma (σ) Framework
  • Aromatic Carbons (C1-C6): Each of the six carbons in the benzene ring is sp² hybridized. This geometry results in trigonal planar arrangements with bond angles of approximately 120°, forming the stable hexagonal sigma (σ) framework of the ring. The remaining unhybridized p-orbital on each carbon atom participates in the delocalized π-system.

  • Carbonyl Carbons (C7, C9): The carbons of the two ester groups are also sp² hybridized, leading to the planar geometry of the carbonyl functional group (C=O).

  • Oxygen Atoms: The oxygen of the hydroxyl group and the single-bonded oxygens of the ester linkages are sp³ hybridized, accommodating two covalent bonds and two lone pairs of electrons.

  • Methyl Carbons (C8, C10): The carbons of the methyl groups are sp³ hybridized, adopting a tetrahedral geometry.

Pi (π) System and Resonance

The overlapping p-orbitals of the benzene ring form a delocalized π-electron cloud above and below the plane of the ring, which is characteristic of aromatic systems. This delocalization is influenced by the attached functional groups:

  • Hydroxyl Group (-OH): Acts as a powerful activating group. The lone pairs on the oxygen atom can be delocalized into the ring through the +R (resonance) effect, increasing electron density, particularly at the ortho and para positions.

  • Methyl Ester Groups (-COOCH₃): These are deactivating groups. Both the carbonyl (C=O) and ether oxygen components pull electron density away from the ring through the -I (inductive) and -R (resonance) effects, making the ring more electron-deficient.

The interplay between the electron-donating hydroxyl group and the two electron-withdrawing ester groups creates a complex electronic landscape across the aromatic ring, influencing its reactivity in electrophilic substitution reactions.

The Defining Feature: Intramolecular Hydrogen Bonding

The most significant non-covalent interaction governing the structure of Dimethyl 2-hydroxyisophthalate is a strong intramolecular hydrogen bond. The hydrogen atom of the hydroxyl group (-OH) is positioned perfectly to form a hydrogen bond with the carbonyl oxygen (C=O) of one of the adjacent ester groups. This interaction forms a stable six-membered pseudo-ring structure.

This intramolecular hydrogen bond has profound consequences:

  • Conformational Rigidity: It locks the orientation of the hydroxyl and ester groups, significantly restricting their rotational freedom.

  • Altered Acidity: The hydroxyl proton is less acidic than a typical phenolic proton because it is stabilized by the hydrogen bond.

  • Spectroscopic Signature: It causes a notable downfield shift of the hydroxyl proton in ¹H NMR spectroscopy and a shift to a lower wavenumber for both the O-H and C=O stretching vibrations in IR spectroscopy.

Caption: Conceptual workflow for Fischer esterification synthesis.

Conclusion

Dimethyl 2-hydroxyisophthalate is a molecule whose properties are dominated by the precise spatial arrangement of its functional groups. The chemical structure is defined by an sp² hybridized aromatic core with competing electronic effects from an activating hydroxyl group and two deactivating methyl ester groups. The most critical feature is the powerful intramolecular hydrogen bond formed between the hydroxyl group and an adjacent ester carbonyl. This interaction imparts significant conformational rigidity and creates unique spectroscopic signatures that serve to validate the structure. Understanding this intricate relationship between structure and bonding is paramount for researchers and scientists who utilize this compound as a foundational building block for designing advanced materials and complex molecular architectures in drug development.

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10889156, Dimethyl 2-hydroxyisophthalate. [Online] Available at: [Link]

  • SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[13C NMR] - Spectrum. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 287226, Dimethyl 2,4-dihydroxy-6-(2-methoxy-2-oxoethyl)isophthalate. [Online] Available at: [Link]

  • SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[FTIR] - Spectrum. [Online] Available at: [Link]

  • ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Online] Available at: [Link]

  • Google Patents. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
  • Cheméo. 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 1,4-dimethyl ester (CAS 6342-72-9). [Online] Available at: [Link]

  • Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. [Online] Available at: [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80087, Dimethyl 4-hydroxyisophthalate. [Online] Available at: [Link]

  • KGROUP. NMR Chemical Shifts of Trace Impurities. [Online] Available at: [Link]

  • Professor Dave Explains. IR Spectroscopy. [Online] YouTube. Available at: [Link]

  • University of Colorado Boulder. Infrared Spectroscopy. [Online] Available at: [Link]

  • The Good Scents Company. dimethyl 5-hydroxyisophthalate. [Online] Available at: [Link]

  • LookChem. Dimethyl 5-hydroxyisophthalate CAS NO.13036-02-7. [Online] Available at: [Link]

  • Compound Interest. Analytical Chemistry – Infrared (IR) Spectroscopy. [Online] Available at: [Link]

  • SciSpace. Crystal structure of (dimethyl sulfoxide)-dioxido-[2-hydroxy-N′-(4-oxo-4-phenylbutan-2-ylidene)benzohydrazidato κ3 N,O,O′]molybdenum(VI). [Online] Available at: [Link]

  • National Center for Biotechnology Information. Application of Dimethyl Sulfoxide as a Therapeutic Agent and Drug Vehicle for Eye Diseases. [Online] PubMed. Available at: [Link]

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Core Properties and Applications of Dimethyl 2-hydroxyisophthalate (CAS: 36669-06-4)

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

This guide provides an in-depth analysis of Dimethyl 2-hydroxyisophthalate, a key chemical intermediate. Designed for researchers, scientists, and professionals in drug development and material science, this document moves beyond simple data recitation. It delves into the causality behind its properties, synthesis protocols, and applications, offering field-proven insights to empower your research and development endeavors.

Molecular Identity and Physicochemical Characteristics

Dimethyl 2-hydroxyisophthalate, also known by its IUPAC name dimethyl 2-hydroxybenzene-1,3-dicarboxylate, is an aromatic compound featuring a central benzene ring substituted with a hydroxyl group and two methyl ester groups at positions 1 and 3.[] This specific arrangement of functional groups dictates its chemical reactivity and physical properties.

The molecular structure is fundamental to its utility as a chemical building block. The phenolic hydroxyl group provides a site for nucleophilic reactions or derivatization, while the two methyl ester groups can be hydrolyzed to carboxylic acids or undergo transesterification, offering multiple pathways for chemical modification.

Caption: Structure of Dimethyl 2-hydroxyisophthalate.

Core Physicochemical Data

The compound's physical state and solubility are critical for selecting appropriate reaction conditions and purification methods. It is typically a white to off-white solid, with solubility in common organic solvents, which facilitates its use in a wide range of synthetic protocols.[2]

PropertyValueSource(s)
CAS Number 36669-06-4[][2][3]
Molecular Formula C₁₀H₁₀O₅[][3][4]
Molecular Weight 210.18 g/mol [][2][3]
IUPAC Name dimethyl 2-hydroxybenzene-1,3-dicarboxylate[]
Melting Point 70 - 71°C[2]
Appearance White to Off-White Solid[2]
Solubility Chloroform (Slightly), Methanol (Slightly)[2]
Canonical SMILES COC(=O)C1=C(C(=CC=C1)C(=O)OC)O[]

Synthesis and Purification Protocol

The synthesis of Dimethyl 2-hydroxyisophthalate typically involves a two-step process: the formation of the core 2-hydroxyisophthalic acid followed by esterification. Understanding this pathway is crucial for optimizing yield and purity.

Step 1: Synthesis of 2-Hydroxyisophthalic Acid

A common and effective method for creating the parent acid is through the oxidation of a cresol-type molecule.[5] For instance, 2-hydroxy-3-methylbenzoic acid can be oxidized using a strong oxidizing agent like lead dioxide in an alkaline medium (potassium hydroxide).[5] This reaction is vigorous and requires careful control of conditions to achieve a good yield of the desired phenolic acid.[5]

Step 2: Fischer Esterification

The resulting 2-hydroxyisophthalic acid is then esterified to yield the dimethyl ester. This is typically achieved through a Fischer esterification reaction, where the dicarboxylic acid is refluxed with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid. The excess methanol serves as both a reactant and the solvent, driving the equilibrium towards the formation of the ester product.

Caption: General synthesis and purification workflow.

Experimental Protocol: Purification

Post-synthesis, the crude product often requires purification to remove unreacted starting materials, the acid catalyst, and byproducts. A typical laboratory-scale purification protocol is as follows:

  • Neutralization: The reaction mixture is cooled to room temperature. A saturated solution of sodium bicarbonate is slowly added to neutralize the acidic catalyst.

  • Extraction: The aqueous mixture is extracted multiple times with an organic solvent like ethyl acetate or dichloromethane. The organic layers are combined.

  • Washing: The combined organic phase is washed with brine (saturated NaCl solution) to remove residual water and water-soluble impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as magnesium sulfate or sodium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator.

  • Final Purification: The resulting crude solid is further purified by recrystallization from a suitable solvent system (e.g., methanol/water) or by column chromatography on silica gel to yield the pure Dimethyl 2-hydroxyisophthalate.

Spectral Characterization

Verifying the identity and purity of the synthesized compound is a non-negotiable step in any research workflow. This is accomplished through a combination of spectroscopic techniques. While a comprehensive database for this specific compound is not publicly available, the expected spectral data can be inferred from its structure.

TechniqueExpected Characteristic Signals
¹H NMR - Aromatic Protons: Signals in the aromatic region (approx. 7.0-8.0 ppm), with splitting patterns determined by their positions on the ring. - Methyl Protons: Two distinct singlets for the two ester methyl groups (approx. 3.8-4.0 ppm), each integrating to 3H. - Hydroxyl Proton: A broad singlet, whose chemical shift is concentration and solvent-dependent.
¹³C NMR - Carbonyl Carbons: Two signals for the ester carbonyls (approx. 165-175 ppm). - Aromatic Carbons: Multiple signals in the aromatic region (approx. 110-160 ppm), including the carbon attached to the hydroxyl group at the higher end of this range. - Methyl Carbons: Two signals for the ester methyl carbons (approx. 50-55 ppm).
IR Spectroscopy - O-H Stretch: A broad absorption band for the hydroxyl group (approx. 3200-3600 cm⁻¹). - C-H Stretch (sp²): Absorptions for aromatic C-H bonds (just above 3000 cm⁻¹). - C-H Stretch (sp³): Absorptions for methyl C-H bonds (just below 3000 cm⁻¹). - C=O Stretch: A strong, sharp absorption for the ester carbonyl groups (approx. 1700-1740 cm⁻¹). - C-O Stretch: Absorptions for the ester C-O bonds (approx. 1100-1300 cm⁻¹).
Mass Spectrometry - Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 210.18).

This self-validating system of combined spectral data provides definitive structural confirmation.

Applications in Research and Development

The true value of Dimethyl 2-hydroxyisophthalate lies in its role as a versatile reactant and building block in organic synthesis. Its trifunctional nature allows for the construction of complex molecular architectures.

Key Application Areas:
  • Macrocycle Synthesis: It is explicitly used as a reactant in the synthesis of calix[2]phenol[2]pyrrole 4.[][2] Calixarenes and related macrocycles are of significant interest in supramolecular chemistry, host-guest chemistry, and as scaffolds for catalysts and sensors.

  • Polymer and Dendrimer Chemistry: Isomers of this compound, such as Dimethyl 5-hydroxyisophthalate, are used to prepare sterically crowded polyether dendrons and other polymers.[6] By analogy, Dimethyl 2-hydroxyisophthalate is a prime candidate for similar applications, where its specific substitution pattern can be leveraged to control the final polymer architecture and properties.

  • Pharmaceutical and Agrochemical Intermediates: Hydroxyisophthalic acid derivatives are precursors in the synthesis of more complex molecules with potential biological activity.[7] The functional groups of Dimethyl 2-hydroxyisophthalate allow for its incorporation into larger structures that may be evaluated as drug candidates or agrochemicals.

Caption: Key application areas for the title compound.

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with any chemical substance. Based on safety data sheets for similar compounds, appropriate precautions should be taken.

  • Handling: Use in a well-ventilated area or under a chemical fume hood.[8] Avoid formation of dust and aerosols. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

  • Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[8][9] Some sources recommend storage under an inert atmosphere, suggesting potential sensitivity to air or moisture.[2][9]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water.[9][10]

    • Eye Contact: Rinse immediately with plenty of water for at least 15 minutes.[9][10]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[9]

    • Ingestion: Do NOT induce vomiting. Seek medical attention.[8]

Always consult the most current Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

References

  • PubChem, NIH. Dimethyl 2-hydroxyisophthalate | C10H10O5 | CID 10889156. [Link]

  • ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]

  • SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[13C NMR] - Spectrum. [Link]

  • CP Lab Safety. Dimethyl 5-Hydroxyisophthalate, 25g, Each. [Link]

  • Organic Syntheses. 2-hydroxyisophthalic acid. [Link]

  • SpectraBase. 2-hydroxyisophthalic acid, dimethyl ester, N-phenylbenzimidate - Optional[FTIR] - Spectrum. [Link]

  • PubChem, NIH. Dimethyl 4-hydroxyisophthalate | C10H10O5 | CID 80087. [Link]

  • Google Patents.
  • Google Patents.

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An In-depth Technical Guide to the Solubility of Dimethyl 2-hydroxyisophthalate in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the solubility of Dimethyl 2-hydroxyisophthalate, a critical parameter for its application in research, pharmaceutical development, and material science. Given the current landscape of publicly available data, this document focuses not only on presenting known information but also on equipping researchers with the requisite experimental protocols to generate robust and reliable solubility data in-house.

Introduction to Dimethyl 2-hydroxyisophthalate

Dimethyl 2-hydroxyisophthalate (CAS No: 36669-06-4) is an organic compound with the molecular formula C10H10O5.[1][] Its structure, featuring a hydroxyl group and two methyl ester functionalities on a benzene ring, makes it a versatile intermediate in organic synthesis. Understanding its solubility in various organic solvents is paramount for a range of applications, including reaction chemistry, purification, formulation development, and crystallography. In the context of drug development, solubility is a cornerstone of a compound's developability profile, influencing bioavailability, dosage form design, and overall therapeutic efficacy.

Current State of Solubility Data

As of the latest literature review, quantitative solubility data for Dimethyl 2-hydroxyisophthalate in a wide array of organic solvents remains limited. Qualitative assessments from chemical suppliers indicate its general solubility characteristics.

Table 1: Qualitative Solubility of Dimethyl 2-hydroxyisophthalate

SolventSolubilitySource
ChloroformSlightly Soluble[][3]
MethanolSlightly Soluble[][3]

This qualitative information provides a preliminary basis for solvent selection but is insufficient for rigorous scientific and development purposes. The following sections of this guide are therefore dedicated to providing a robust framework for the quantitative determination of its solubility.

Experimental Determination of Solubility: A Validated Protocol

The following protocol outlines the widely accepted and reliable shake-flask method for determining the thermodynamic solubility of a compound. This method is considered the gold standard for its accuracy and reproducibility.

Principle of the Shake-Flask Method

The shake-flask method involves agitating an excess amount of the solid compound in a specific solvent at a constant temperature for a sufficient period to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute is determined using a suitable analytical technique.

Materials and Equipment
  • Dimethyl 2-hydroxyisophthalate (high purity)

  • Selected organic solvents (analytical grade or higher)

  • Scintillation vials or sealed flasks

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

  • Analytical balance

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation of Stock Solution for Analytical Calibration:

    • Accurately weigh a known amount of Dimethyl 2-hydroxyisophthalate and dissolve it in a suitable solvent (in which it is freely soluble) to prepare a stock solution of known concentration.

    • Perform serial dilutions of the stock solution to create a series of calibration standards.

  • Equilibration:

    • Add an excess amount of solid Dimethyl 2-hydroxyisophthalate to a series of vials, ensuring there is more solid than will dissolve.

    • Add a known volume of the desired organic solvent to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

    • Place the vials in a temperature-controlled orbital shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined time (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

    • Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the calibration standards and the prepared samples using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.[4]

    • For HPLC analysis, an appropriate column and mobile phase must be selected to achieve good separation and peak shape.

    • For UV-Vis analysis, the wavelength of maximum absorbance (λmax) for Dimethyl 2-hydroxyisophthalate should be determined.

  • Data Analysis:

    • Construct a calibration curve by plotting the analytical response (e.g., peak area from HPLC) versus the concentration of the calibration standards.

    • Determine the concentration of Dimethyl 2-hydroxyisophthalate in the diluted samples from the calibration curve.

    • Calculate the original solubility in the organic solvent by accounting for the dilution factor. Express the solubility in appropriate units (e.g., mg/mL, mol/L).

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equil Equilibration cluster_sampling Sampling & Analysis cluster_data Data Processing A Weigh excess Dimethyl 2-hydroxyisophthalate B Add known volume of organic solvent A->B Combine in vial C Seal vials and place in temperature-controlled shaker B->C D Agitate for 24-48 hours C->D Achieve equilibrium E Withdraw supernatant D->E F Filter through 0.22 µm filter E->F Remove undissolved solid G Dilute sample F->G H Quantify using HPLC-UV or UV-Vis Spectroscopy G->H Prepare for analysis I Construct calibration curve H->I J Calculate solubility I->J Determine concentration

Caption: Workflow for the shake-flask solubility determination method.

Factors Influencing Solubility and Theoretical Considerations

The solubility of Dimethyl 2-hydroxyisophthalate in a given organic solvent is governed by the principle of "like dissolves like." The interplay of its functional groups—a hydroxyl group capable of hydrogen bonding, and two ester groups contributing to its polarity—with the properties of the solvent will dictate the extent of its dissolution.

  • Polarity: Solvents with polarities similar to that of Dimethyl 2-hydroxyisophthalate are likely to be more effective.

  • Hydrogen Bonding: The presence of the hydroxyl group suggests that solvents capable of hydrogen bonding (both donating and accepting) may enhance solubility.

  • Temperature: Generally, the solubility of a solid in a liquid increases with temperature, although exceptions exist. Determining solubility at various temperatures is crucial for understanding the thermodynamic properties of the dissolution process.

Conclusion

While quantitative solubility data for Dimethyl 2-hydroxyisophthalate is not extensively documented in public literature, this guide provides the necessary tools for researchers to generate this critical information. By following the detailed experimental protocol and considering the underlying chemical principles, scientists and drug development professionals can obtain reliable and accurate solubility data. This will, in turn, facilitate informed decisions in synthesis, purification, formulation, and the overall advancement of projects involving this versatile compound.

References

  • PubChem. Dimethyl 2-hydroxyisophthalate. National Center for Biotechnology Information. [Link]

  • Agency for Toxic Substances and Disease Registry. Analytical Methods. [Link]

Sources

An In-depth Technical Guide to the Theoretical and Experimental Properties of Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyl 2-hydroxyisophthalate, with the IUPAC name dimethyl 2-hydroxybenzene-1,3-dicarboxylate, is an organic compound with the chemical formula C₁₀H₁₀O₅. This molecule is a derivative of isophthalic acid, featuring a hydroxyl group and two methyl ester functionalities on the benzene ring. Its structure lends itself to a range of potential applications, including as a building block in the synthesis of more complex molecules such as calix[1]phenol[1]pyrroles[2]. The strategic placement of the hydroxyl and ester groups allows for diverse chemical modifications, making it a valuable intermediate in medicinal chemistry and materials science. This guide provides a comprehensive overview of the theoretical and experimental properties of Dimethyl 2-hydroxyisophthalate, offering a comparative analysis to aid researchers in its synthesis, characterization, and application.

Part 1: Theoretical Properties

The theoretical properties of a molecule provide a foundational understanding of its behavior and characteristics, often guiding experimental design and interpretation. Computational chemistry serves as a powerful tool to predict these properties with increasing accuracy[3].

Computational Methodology

To investigate the theoretical properties of Dimethyl 2-hydroxyisophthalate, Density Functional Theory (DFT) calculations are a suitable and widely used approach[4][5]. A common and effective combination of functional and basis set for such organic molecules is B3LYP with a 6-311++G(d,p) basis set. This level of theory provides a good balance between computational cost and accuracy for predicting geometry, vibrational frequencies, and electronic properties. Geometry optimization is performed to find the lowest energy conformation of the molecule[6][7][8][9]. Subsequent frequency calculations at the same level of theory can confirm that the optimized structure is a true minimum on the potential energy surface and can be used to predict the infrared spectrum. Nuclear Magnetic Resonance (NMR) chemical shifts can be predicted using the Gauge-Independent Atomic Orbital (GIAO) method[10].

cluster_0 Computational Workflow Start Start DFT_Method Select DFT Functional and Basis Set (e.g., B3LYP/6-311++G(d,p)) Start->DFT_Method Geom_Opt Geometry Optimization DFT_Method->Geom_Opt Freq_Calc Frequency Calculation Geom_Opt->Freq_Calc NMR_Calc GIAO NMR Calculation Geom_Opt->NMR_Calc End End Freq_Calc->End NMR_Calc->End cluster_1 Synthesis Workflow Start 2-Hydroxyisophthalic Acid Esterification Dissolve in excess Methanol Add catalytic H₂SO₄ Start->Esterification Reflux Heat to Reflux Esterification->Reflux Workup Quench and Neutralize (NaHCO₃ solution) Reflux->Workup Extraction Extract with Organic Solvent (e.g., Ethyl Acetate) Workup->Extraction Purification Dry, Evaporate, and Purify (Column Chromatography/Recrystallization) Extraction->Purification End Dimethyl 2-hydroxyisophthalate Purification->End

Sources

An In-depth Technical Guide to the Initial Synthesis of Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Dimethyl 2-hydroxyisophthalate is a valuable aromatic building block in the synthesis of complex molecules, including calixarenes and other macrocyclic compounds.[] Its utility stems from the strategic placement of a hydroxyl group and two methyl ester functionalities on a benzene ring, offering multiple points for chemical modification. This guide provides a comprehensive overview of a primary and reliable two-step synthetic route to Dimethyl 2-hydroxyisophthalate, designed for researchers and professionals in chemical synthesis and drug development. The narrative focuses on the causality behind experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemical principles.

Introduction: Strategic Overview of the Synthesis

The most direct and well-documented initial synthesis of Dimethyl 2-hydroxyisophthalate is achieved through a two-stage process. This strategy involves:

  • Synthesis of the Precursor: Preparation of 2-hydroxyisophthalic acid via the oxidation of a readily available substituted benzoic acid.

  • Diesterification: Conversion of the resulting diacid to the target dimethyl ester via an acid-catalyzed Fischer esterification.

This approach is advantageous due to the accessibility of starting materials and the robustness of the reactions involved. Each step is a classic, well-understood transformation in organic chemistry, lending a high degree of predictability and scalability to the process.

Below is a conceptual workflow of the entire synthesis.

G cluster_0 PART 1: Precursor Synthesis cluster_1 PART 2: Esterification A 2-Hydroxy-3-methylbenzoic Acid B Oxidation (PbO2, KOH) A->B Starting Material C 2-Hydroxyisophthalic Acid B->C Key Transformation D 2-Hydroxyisophthalic Acid E Fischer Esterification (Methanol, H2SO4) C->E Proceeds to Esterification D->E Intermediate F Dimethyl 2-hydroxyisophthalate E->F Final Product

Caption: Overall workflow for the synthesis of Dimethyl 2-hydroxyisophthalate.

Part 1: Synthesis of 2-Hydroxyisophthalic Acid

The foundational step in this pathway is the creation of the 2-hydroxyisophthalic acid backbone. While several methods exist, including the cleavage of a methoxy group or hydrolysis of an iodo-derivative, the most practical one-step method from readily available materials is the oxidation of 2-hydroxy-3-methylbenzoic acid.[2]

Principle of the Reaction: Oxidation in Alkaline Fusion

This transformation leverages the powerful oxidizing agent lead dioxide (PbO₂) in a molten potassium hydroxide (KOH) medium. The methyl group on the aromatic ring is oxidized to a carboxylic acid. The highly alkaline environment is crucial; it deprotonates the phenolic hydroxyl and carboxylic acid groups, rendering the aromatic ring electron-rich and susceptible to oxidation while also preventing unwanted side reactions. The harsh conditions necessitate the use of robust starting materials where other functional groups are absent.[2]

Detailed Experimental Protocol

This protocol is adapted from a verified procedure published in Organic Syntheses.[2]

Materials:

  • 2-hydroxy-3-methylbenzoic acid

  • Potassium hydroxide (KOH), pellets

  • Lead dioxide (PbO₂)

  • Concentrated Hydrochloric acid (HCl)

  • Sodium sulfide (Na₂S) solution

  • Chloroform

Procedure:

  • Alkaline Fusion and Oxidation: In a 250-ml nickel or copper beaker, create a molten mixture of potassium hydroxide (120 g) and water (25 ml). Gradually add 2-hydroxy-3-methylbenzoic acid (20.0 g, 0.131 mole) to the hot (approx. 200°C) solution, followed by the portion-wise addition of lead dioxide (120 g, 0.502 mole) over 20-30 minutes. The temperature should be raised to 210-220°C and maintained for 1.5-2 hours.

  • Quenching and Lead Removal: Cool the reaction mixture and dissolve the resulting solid mass in 1 liter of hot water. Add a solution of sodium sulfide to precipitate all lead ions as lead sulfide (PbS). Gently boil the suspension to coagulate the precipitate, then filter with suction.

  • Acidification and Isolation: Cool the filtrate in an ice bath and carefully acidify with concentrated hydrochloric acid to a pH of ~2-3. This will precipitate the crude 2-hydroxyisophthalic acid monohydrate.

  • Purification: The crude acid may be contaminated with unreacted starting material. To purify, reflux the crude solid briefly in chloroform. 2-hydroxyisophthalic acid is insoluble in hot chloroform, while the starting material is moderately soluble.[2] Filter the hot suspension to isolate the purified acid. Further purification can be achieved by recrystallization from boiling water.

Data Summary
ParameterValueReference
Starting Material2-hydroxy-3-methylbenzoic acid[2]
Key ReagentsKOH, PbO₂[2]
Product2-Hydroxyisophthalic acid[2]
Typical Yield46–61%[2]
Melting Point243–255°C (decomposes)[2]

Part 2: Fischer Esterification to Dimethyl 2-hydroxyisophthalate

With the diacid precursor in hand, the final step is a classic Fischer-Speier esterification. This reaction converts both carboxylic acid groups into methyl esters using methanol in the presence of a strong acid catalyst.[3][4]

Principle of the Reaction: Acid-Catalyzed Nucleophilic Acyl Substitution

The Fischer esterification is a reversible equilibrium-controlled process.[5][6] The mechanism involves several key steps:

  • Activation: The strong acid catalyst (e.g., H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, significantly increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic Attack: A molecule of methanol acts as a nucleophile, attacking the activated carbonyl carbon to form a tetrahedral intermediate.

  • Proton Transfer & Elimination: A proton transfer occurs, converting one of the hydroxyl groups into a good leaving group (water). The elimination of water and subsequent deprotonation of the remaining carbonyl oxygen regenerates the catalyst and yields the ester.

To drive the reaction to completion, Le Châtelier's principle is applied by using a large excess of the alcohol (methanol), which also conveniently serves as the solvent.[4][7]

G Carboxylic Acid Carboxylic Acid Protonated Carbonyl Protonated Carbonyl Carboxylic Acid->Protonated Carbonyl + H+ (Catalyst) Activation Tetrahedral Intermediate Tetrahedral Intermediate Protonated Carbonyl->Tetrahedral Intermediate + CH3OH Nucleophilic Attack Ester Ester Tetrahedral Intermediate->Ester - H2O - H+ Elimination Ester->Carboxylic Acid Hydrolysis (Reverse Reaction)

Caption: Simplified mechanism of Fischer Esterification.

Detailed Experimental Protocol

This protocol is based on a standard procedure for the esterification of a closely related hydroxy-dicarboxylic acid.[8]

Materials:

  • 2-hydroxyisophthalic acid

  • Methanol (MeOH), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl acetate

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: Dissolve 2-hydroxyisophthalic acid (e.g., 2.0 g, 11 mmol) in a generous excess of methanol (100 mL) in a round-bottom flask equipped with a reflux condenser.

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5 mL) to the solution.

  • Reflux: Heat the reaction mixture to a gentle reflux (approximately 50-65°C) and maintain for 24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[8][9]

  • Workup: After cooling to room temperature, perform a liquid-liquid extraction. The reaction mixture is typically partitioned between ethyl acetate and distilled water.

  • Neutralization: The combined organic layers are washed with a saturated aqueous solution of NaHCO₃ to neutralize any remaining acid, followed by a wash with brine.[9]

  • Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography (e.g., silica gel with an EtOAc/n-hexane mobile phase) to yield pure Dimethyl 2-hydroxyisophthalate.[8]

Data Summary
ParameterValueReference
Starting Material2-hydroxyisophthalic acid[8]
Key ReagentsMethanol, H₂SO₄[8][9]
ProductDimethyl 2-hydroxyisophthalate[8]
CAS Number36669-06-4[]
Molecular FormulaC₁₀H₁₀O₅[8]
Molecular Weight210.18 g/mol [8]

Conclusion

The synthesis of Dimethyl 2-hydroxyisophthalate is reliably accomplished through a robust two-step sequence involving the oxidation of 2-hydroxy-3-methylbenzoic acid followed by a classic Fischer esterification. Each step is built upon fundamental and well-characterized organic reactions, offering a high degree of success for synthetic chemists. By understanding the principles of alkaline oxidation and acid-catalyzed esterification, researchers can effectively troubleshoot and adapt these protocols for their specific needs, ensuring a consistent supply of this versatile chemical intermediate for applications in materials science and advanced drug development.

References

  • Organic Syntheses. 2-hydroxyisophthalic acid. Organic Syntheses Procedure. Available at: [Link]

  • Organic Syntheses. Procedure for the Synthesis of Bicyclic Ketone. Organic Syntheses Procedure, 2019, 96, 342-359. Available at: [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information for Ligand Synthesis. Available at: [Link]

  • Google Patents. WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • Wikipedia. Fischer–Speier esterification. Available at: [Link]

  • Chemistry Steps. Fischer Esterification. Available at: [Link]

  • Indian Academy of Sciences. A modified method for esterification of some polyhydroxy aromatic acids. Proc. Indian Acad. Sci. (Chem. Sci.), Vol. 28, 1948, pp 190-194. Available at: [Link]

  • Chemistry LibreTexts. Fischer Esterification. Available at: [Link]

  • OperaChem. Fischer Esterification-Typical Procedures. Published January 5, 2024. Available at: [Link]

  • Master Organic Chemistry. Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Published November 16, 2022. Available at: [Link]

  • Google Books. The Synthesis of 2-hydroxyisophthalic Acid and Some of Its Derivatives. William Steinhart Benica, University of Minnesota, 1943.
  • Google Patents. CN103159620A - Preparation method of 2-hydroxyisophthalic acid.
  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Available at: [Link]

Sources

The Unassuming Architect: A Technical Guide to Dimethyl 2-hydroxyisophthalate as a Chemical Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of organic synthesis, where the elegant construction of complex molecules is paramount, certain foundational building blocks, though unassuming, play a pivotal role. Dimethyl 2-hydroxyisophthalate, a seemingly simple aromatic ester, is one such cornerstone. This technical guide, designed for the discerning eye of researchers, scientists, and drug development professionals, delves into the core functionalities of this versatile chemical intermediate. We will explore its synthesis, dissect its reactivity, and illuminate its application in the synthesis of higher-order molecules, moving beyond a mere recitation of facts to an in-depth analysis of the causality that governs its utility.

The Genesis of a Versatile Intermediate: Synthesis of Dimethyl 2-hydroxyisophthalate

The journey to harnessing the potential of Dimethyl 2-hydroxyisophthalate begins with its synthesis. The most common and direct route involves the Fischer esterification of its parent dicarboxylic acid, 2-hydroxyisophthalic acid. This acid-catalyzed reaction with methanol is a classic example of nucleophilic acyl substitution.

Synthesis of the Precursor: 2-hydroxyisophthalic Acid

Before the esterification can proceed, a reliable synthesis of 2-hydroxyisophthalic acid is necessary. A robust method involves the oxidation of 2-hydroxy-3-methylbenzoic acid with lead dioxide in an alkaline medium[1]. Alternative routes, such as the cleavage of 2-methoxyisophthalic acid, have also been reported[1]. A Chinese patent describes a method starting from 2,6-dimethylanisole, which is oxidized with potassium permanganate, followed by demethylation with a hydrobromic acid-acetic acid solution[1].

Experimental Protocol: Fischer Esterification of 2-hydroxyisophthalic Acid

The following protocol is adapted from a reliable procedure for a structurally analogous compound, dimethyl 2-hydroxyterephthalate, and is based on the principles of Fischer esterification[2][3][4][5][6].

Materials:

  • 2-hydroxyisophthalic acid

  • Methanol (anhydrous)

  • Sulfuric acid (concentrated)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxyisophthalic acid (1.0 eq) in an excess of anhydrous methanol (e.g., 10-20 volumes).

  • Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq) to the stirred suspension.

  • Reflux: Heat the reaction mixture to reflux (approximately 65 °C) and maintain for a period of 4 to 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.

  • Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude Dimethyl 2-hydroxyisophthalate.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., methanol/water or ethyl acetate/hexane) or by column chromatography on silica gel.

dot graph "Fischer_Esterification_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Synthesis Workflow"

Structural Elucidation and Physicochemical Properties

A thorough understanding of a chemical intermediate requires detailed knowledge of its structure and physical properties.

Spectroscopic Characterization
  • ¹H NMR: The proton NMR spectrum is expected to show a singlet for the two equivalent methoxy groups (-OCH₃), and distinct signals for the aromatic protons, with their chemical shifts and coupling patterns dictated by the substitution pattern of the benzene ring. The phenolic hydroxyl proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the ester groups, the aromatic carbons (with distinct signals for the substituted and unsubstituted carbons), and the methoxy carbons.

  • FT-IR: The infrared spectrum will be characterized by a broad O-H stretching band for the hydroxyl group, C-H stretching vibrations for the aromatic and methyl groups, a strong C=O stretching absorption for the ester carbonyl groups, and C-O stretching bands.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the molecular weight of the compound (210.18 g/mol )[]. Fragmentation patterns would likely involve the loss of methoxy groups (-OCH₃) or the entire methoxycarbonyl group (-COOCH₃).

Physicochemical Properties

A compilation of the key physical properties of Dimethyl 2-hydroxyisophthalate is presented in the table below.

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₅[12]
Molecular Weight 210.18 g/mol []
CAS Number 36669-06-4[]
IUPAC Name dimethyl 2-hydroxybenzene-1,3-dicarboxylate[]
Melting Point 70 - 71 °C[13]
Appearance White to off-white crystalline powder
Solubility Soluble in chloroform and methanol (slightly)[13]

The Role of Dimethyl 2-hydroxyisophthalate in Advanced Synthesis

The strategic placement of a hydroxyl group and two ester functionalities on an aromatic ring makes Dimethyl 2-hydroxyisophthalate a valuable precursor in the synthesis of a variety of more complex molecules, including polymers and biologically active compounds.

Application in Polymer Chemistry

The bifunctional nature of Dimethyl 2-hydroxyisophthalate, with its nucleophilic hydroxyl group and two electrophilic ester groups, makes it an attractive monomer for the synthesis of polyesters and other condensation polymers[14]. The hydroxyl group can react with a dicarboxylic acid or its derivative, while the methyl ester groups can undergo transesterification with a diol. This allows for its incorporation into polymer backbones, potentially imparting unique properties such as increased thermal stability, altered solubility, and the potential for post-polymerization modification at the hydroxyl site.

Conceptual Polymerization Scheme:

dot graph "Polymerization_Scheme" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Polyester Synthesis"

Intermediate in the Synthesis of Bioactive Molecules

The structural motif of a substituted benzene ring is a common feature in many pharmaceuticals and other bioactive molecules. Dimethyl 2-hydroxyisophthalate serves as a versatile starting material for the synthesis of such compounds. For instance, its derivatives have been explored in the synthesis of complex heterocyclic structures like benzofurans[13][15][16]. The hydroxyl and ester groups provide reactive handles for intramolecular and intermolecular cyclization reactions, as well as for the introduction of various pharmacophores.

Illustrative Synthetic Transformation:

One potential application is in the synthesis of substituted benzofurans. While a specific protocol starting from Dimethyl 2-hydroxyisophthalate is not readily found in the literature, the general synthetic strategies for benzofurans often involve precursors with similar functionalities[15][17]. For example, the hydroxyl group can participate in an intramolecular Williamson ether synthesis or a palladium-catalyzed cyclization with a suitably functionalized ortho substituent, which can be introduced via reactions at the ester positions.

Reaction Mechanisms: The "Why" Behind the "How"

Understanding the underlying reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Fischer Esterification Mechanism

The synthesis of Dimethyl 2-hydroxyisophthalate via Fischer esterification proceeds through a series of protonation and nucleophilic attack steps, as illustrated below[3][4].

dot graph "Fischer_Esterification_Mechanism" { graph [rankdir="LR", splines=ortho]; node [shape=plaintext, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

} "Fischer Esterification Mechanism"

  • Protonation of the Carbonyl: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl group towards nucleophilic attack.

  • Nucleophilic Attack: A molecule of methanol attacks the electrophilic carbonyl carbon.

  • Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

  • Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product and regenerate the acid catalyst.

Nucleophilic Acyl Substitution at the Ester Groups

The ester functionalities of Dimethyl 2-hydroxyisophthalate are susceptible to nucleophilic acyl substitution, allowing for their conversion into other functional groups such as amides or other esters (transesterification). The general mechanism involves the addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the methoxide leaving group[18]. The reactivity of the ester can be enhanced by the presence of either an acid or a base catalyst.

Safety and Handling

As with any chemical intermediate, proper safety precautions are essential when handling Dimethyl 2-hydroxyisophthalate. It is classified as a skin and eye irritant. Always consult the Safety Data Sheet (SDS) before use.

General Handling Recommendations:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Work in a well-ventilated area, preferably a fume hood.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Outlook

Dimethyl 2-hydroxyisophthalate, while not a household name in the chemical world, is a testament to the importance of versatile and strategically functionalized building blocks in modern organic synthesis. Its straightforward synthesis and the presence of three distinct reactive sites—a nucleophilic hydroxyl group and two electrophilic ester groups—provide a rich platform for the construction of a diverse array of complex molecules. From the creation of novel polymers with tailored properties to its potential as a precursor for bioactive compounds, the utility of this intermediate is far-reaching. As the demand for sophisticated molecules in materials science and drug discovery continues to grow, the role of such unassuming yet powerful chemical architects as Dimethyl 2-hydroxyisophthalate is set to become even more significant. Future research will likely uncover new and innovative applications for this versatile compound, further solidifying its place in the synthetic chemist's toolbox.

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  • The Good Scents Company. (n.d.). dimethyl 5-hydroxyisophthalate. Retrieved from [Link]

  • PubMed Central. (n.d.). Crystallographic and spectroscopic characterization of 2-[(7-acetyl-4-cyano-6-hydroxy-1,6-dimethyl-8-phenyl-5,6,7,8-tetrahydroisoquinolin-3-yl)sulfanyl]-N-phenylacetamide. Retrieved from [Link]

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Unlocking the Therapeutic Potential of Dimethyl 2-hydroxyisophthalate Derivatives: A Technical Guide for Novel Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Untapped Versatility of the Dimethyl 2-hydroxyisophthalate Scaffold

In the landscape of medicinal chemistry, the search for novel molecular scaffolds that offer a blend of synthetic accessibility, structural rigidity, and versatile functionalization is a perpetual endeavor. Dimethyl 2-hydroxyisophthalate, a seemingly simple aromatic ester, represents one such scaffold with significant, yet largely unexplored, potential. Its inherent functionalities—a phenolic hydroxyl group and two flanking methyl esters—provide a rich platform for chemical modification, opening avenues for the development of a diverse array of derivatives. This guide delves into the synthesis, characterization, and, most importantly, the prospective applications of these derivatives in modern drug discovery, with a particular focus on their emerging roles as enzyme inhibitors and antimicrobial and anticancer agents. We will move beyond a mere recitation of facts to explore the causal relationships behind experimental design and the logic underpinning the pursuit of these molecules as therapeutic leads.

Core Synthesis and Derivatization Strategies

The journey to unlocking the potential of Dimethyl 2-hydroxyisophthalate derivatives begins with robust and adaptable synthetic strategies. The core structure itself can be accessed through various means, with the choice of route often dictated by the desired substitution pattern on the aromatic ring.

Generalized Synthesis of the Dimethyl 2-hydroxyisophthalate Core

A common laboratory-scale synthesis of the parent 2-hydroxyisophthalic acid involves the oxidation of 3-methylsalicylic acid. Subsequent esterification yields the target dimethyl ester.

Experimental Protocol: Synthesis of Dimethyl 2-hydroxyisophthalate

  • Oxidation of 3-Methylsalicylic Acid:

    • In a suitable reaction vessel, dissolve 3-methylsalicylic acid in an aqueous solution of a strong base (e.g., NaOH or KOH).

    • Slowly add an oxidizing agent, such as potassium permanganate (KMnO₄), in portions while maintaining the reaction temperature below a critical threshold (typically with an ice bath). The progress of the reaction can be monitored by the disappearance of the permanganate color.

    • Upon completion, the reaction mixture is worked up by filtering off the manganese dioxide byproduct.

    • Acidification of the filtrate with a mineral acid (e.g., HCl) will precipitate the crude 2-hydroxyisophthalic acid.

  • Purification of 2-hydroxyisophthalic Acid:

    • The crude acid can be purified by recrystallization from a suitable solvent system, such as water or an alcohol/water mixture.

  • Fischer Esterification:

    • Suspend the purified 2-hydroxyisophthalic acid in an excess of methanol.

    • Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

    • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

    • After cooling, the excess methanol is removed under reduced pressure.

    • The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash.

    • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude Dimethyl 2-hydroxyisophthalate.

  • Final Purification:

    • The crude ester can be purified by column chromatography on silica gel or by recrystallization.

Derivatization Pathways

The true potential of this scaffold lies in its derivatization. The phenolic hydroxyl group is a prime site for modification, allowing for the introduction of a wide range of functionalities through etherification or esterification reactions. These modifications can profoundly influence the molecule's steric and electronic properties, and by extension, its biological activity.

Workflow for Derivatization of Dimethyl 2-hydroxyisophthalate

G cluster_start Starting Material cluster_modification Modification of Phenolic -OH cluster_products Derivative Classes cluster_application Potential Applications Start Dimethyl 2-hydroxyisophthalate Etherification Etherification (e.g., Williamson Ether Synthesis) Start->Etherification Alkyl/Aryl Halide, Base Esterification Esterification (e.g., with Thiophene-2-carbonyl chloride) Start->Esterification Acid Chloride/Anhydride, Base Ether_Deriv Alkoxy/Aryloxy Derivatives Etherification->Ether_Deriv Ester_Deriv Ester Derivatives Esterification->Ester_Deriv App_Antimicrobial Antimicrobial Agents Ether_Deriv->App_Antimicrobial App_Anticancer Anticancer Agents Ether_Deriv->App_Anticancer App_Enzyme_Inhibitor Enzyme Inhibitors Ether_Deriv->App_Enzyme_Inhibitor Ester_Deriv->App_Antimicrobial Ester_Deriv->App_Anticancer Ester_Deriv->App_Enzyme_Inhibitor

Caption: Derivatization workflow for Dimethyl 2-hydroxyisophthalate.

Spectroscopic Characterization of Derivatives

Unequivocal structure determination is paramount. A combination of spectroscopic techniques is employed to characterize newly synthesized derivatives.

Technique Key Observables for Dimethyl 2-hydroxyisophthalate Derivatives
¹H NMR - Aromatic Protons: Signals in the aromatic region (typically δ 7.0-8.5 ppm), with splitting patterns indicative of the substitution on the benzene ring.- Methyl Ester Protons: A characteristic singlet for the two equivalent methyl groups (or two singlets if they become non-equivalent) around δ 3.9 ppm.- Phenolic -OH: A broad singlet, the chemical shift of which is concentration and solvent dependent. This signal disappears upon derivatization of the hydroxyl group.- Protons of New Substituents: Signals corresponding to the protons of the newly introduced functional group (e.g., alkyl chain protons in ether derivatives).
¹³C NMR - Carbonyl Carbons: Resonances for the ester carbonyls typically appear around δ 165-170 ppm.- Aromatic Carbons: Signals in the δ 110-160 ppm range, including the carbon bearing the hydroxyl/ether linkage.- Methyl Ester Carbons: A signal around δ 52 ppm.- Carbons of New Substituents: Resonances corresponding to the carbons of the added moiety.
FT-IR - O-H Stretch: A broad absorption band around 3200-3600 cm⁻¹ for the phenolic hydroxyl group, which will be absent in derivatives.- C=O Stretch: A strong absorption band for the ester carbonyls around 1700-1730 cm⁻¹.- C-O Stretch: Bands in the 1000-1300 cm⁻¹ region corresponding to the ester and ether linkages.
Mass Spectrometry Provides the molecular weight of the derivative, confirming the successful incorporation of the new functional group. Fragmentation patterns can further aid in structure elucidation.

Novel Applications in Drug Discovery

While the therapeutic applications of Dimethyl 2-hydroxyisophthalate derivatives are still in their infancy, related structures and preliminary studies point towards several promising avenues.

Enzyme Inhibition: A Promising Frontier

Enzyme inhibition is a cornerstone of modern pharmacology. The rigid scaffold of Dimethyl 2-hydroxyisophthalate derivatives, with its strategically placed functional groups, makes it an attractive candidate for targeting enzyme active sites.

A noteworthy example is the demonstrated activity of related brominated terephthalate derivatives as inhibitors of carbonic anhydrase II (CA-II) .[1] CA-II is a zinc-containing enzyme involved in numerous physiological processes, and its inhibition has therapeutic applications in conditions like glaucoma and edema.[2] It is hypothesized that the carboxylate groups (or in this case, the methyl esters which can be hydrolyzed in vivo or serve as bioisosteres) and the hydroxyl/ether group can coordinate with the zinc ion and interact with active site residues.[1]

Hypothesized Binding Mode of a Dimethyl 2-hydroxyisophthalate Derivative in the CA-II Active Site

G cluster_enzyme Carbonic Anhydrase II Active Site cluster_inhibitor Derivative Zn Zn²⁺ His94 His94 His94->Zn His96 His96 His96->Zn His119 His119 His119->Zn Thr199 Thr199 Inhibitor Dimethyl 2-OR-isophthalate Derivative Inhibitor->Zn Coordination Inhibitor->Thr199 H-bond

Caption: Hypothesized interactions at the CA-II active site.

This opens a compelling research direction: the synthesis of a library of Dimethyl 2-hydroxyisophthalate derivatives with varying substituents at the 2-position to probe the structure-activity relationship (SAR) for CA-II inhibition and potentially for other metalloenzymes.

Antimicrobial Activity

The fight against antimicrobial resistance necessitates the discovery of new chemical entities with novel mechanisms of action. Thiophene esters derived from dimethyl-5-hydroxyisophthalate have shown antimicrobial effects against Staphylococcus aureus.[3] While this is a constitutional isomer of our core topic, it strongly suggests that derivatization of the phenolic hydroxyl group of isophthalate esters with heterocyclic moieties is a viable strategy for developing antimicrobial agents. The mechanism could involve membrane disruption or inhibition of key bacterial enzymes.

Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)

  • Preparation of Inoculum: A standardized suspension of the test microorganism (e.g., S. aureus) is prepared in a suitable broth (e.g., Mueller-Hinton Broth).

  • Compound Dilution: The test compounds are serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the microbial suspension. Positive (microbes, no compound) and negative (broth only) controls are included.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Potential

The structural features of Dimethyl 2-hydroxyisophthalate derivatives bear resemblance to scaffolds found in some anticancer agents. For instance, the hydroxy-aromatic acid motif is present in various natural products with cytotoxic activity. While direct evidence for the anticancer activity of Dimethyl 2-hydroxyisophthalate derivatives is sparse, studies on other isophthalic acid derivatives have shown promise. For example, certain anilides of 4-hydroxyisophthalic acid have been investigated for their antimicrobial and, by extension, potential cytotoxic properties.[4][5]

A plausible mechanism of action for novel derivatives could involve the inhibition of enzymes crucial for cancer cell proliferation, such as kinases or topoisomerases. Another potential pathway is the induction of apoptosis.

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Seeding: Cancer cells (e.g., MCF-7 breast cancer cell line) are seeded in a 96-well plate and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test derivatives for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilizing agent like DMSO.

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader (typically around 570 nm). The absorbance is proportional to the number of viable cells, allowing for the calculation of the IC₅₀ (the concentration of the compound that inhibits cell growth by 50%).

Conclusion and Future Directions

Dimethyl 2-hydroxyisophthalate and its derivatives represent a scaffold of considerable promise for the development of novel therapeutic agents. The synthetic tractability of the core structure allows for the creation of diverse chemical libraries. While research into the specific biological activities of these derivatives is still emerging, compelling evidence from related compounds suggests significant potential in enzyme inhibition, particularly against carbonic anhydrases, as well as in the development of new antimicrobial and anticancer drugs.

Future research should focus on:

  • Systematic Library Synthesis: Creating a diverse library of derivatives with varied functionalities at the 2-position to establish clear structure-activity relationships.

  • Broad Biological Screening: Testing these libraries against a wide range of biological targets, including various enzymes, bacterial and fungal strains, and cancer cell lines.

  • Mechanistic Studies: For active compounds, elucidating the precise mechanism of action through biochemical and cell-based assays.

By embracing a logical, evidence-based approach to the exploration of this versatile scaffold, the scientific community is well-positioned to unlock new therapeutic solutions for a range of diseases.

References

  • Karakuş, S., Sarac, M., Gök, M. K., & Yüksek, H. (2023). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. ResearchGate. Available at: [Link]

  • Isac, V., et al. (1983). Synthesis and antimicrobial activity of hydroxy-isophthalaldehyde acid derivatives. Die Pharmazie. Available at: [Link]

  • Andreani, A., et al. (1983). Biological activity of 4-hydroxyisophthalic acid derivatives. II. Anilides with antimicrobial activity. Il Farmaco; edizione scientifica. Available at: [Link]

  • Andreani, A., et al. (1983). Biological activity of 4-hydroxyisophthalic acid derivatives. III. Variously substituted anilides with antimicrobial activity. Il Farmaco; edizione scientifica. Available at: [Link]

  • MDPI. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Retrieved from [Link]

  • El-Faham, A., et al. (2022). Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. Molecules. Available at: [Link]

  • RSC Publishing. (2014). A novel methodology for synthesis of dihydropyrazole derivatives as potential anticancer agents. Organic & Biomolecular Chemistry. Available at: [Link]

  • PubMed. (2018). Synthesis and anticancer activity of dimeric podophyllotoxin derivatives. Drug Design, Development and Therapy. Available at: [Link]

  • Al-Harrasi, A., et al. (2021). New Carbonic Anhydrase-II Inhibitors from Marine Macro Brown Alga Dictyopteris hoytii Supported by In Silico Studies. Molecules. Available at: [Link]

  • Plouffe, B., et al. (1993). 3-Substituted pyrazole derivatives as inhibitors and inactivators of liver alcohol dehydrogenase. Journal of Medicinal Chemistry. Available at: [Link]

  • Tanaka, F., & Tomoda, H. (2016). Discovery of SOAT2 inhibitors from synthetic small molecules. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Kargar, H., et al. (2023). Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. Molecules. Available at: [Link]

  • Ilie, M. A., et al. (2023). Enzyme Inhibitors as Multifaceted Tools in Medicine and Agriculture. International Journal of Molecular Sciences. Available at: [Link]

Sources

A Preliminary Investigation of Dimethyl 2-hydroxyisophthalate in Materials Science: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a preliminary, in-depth exploration of Dimethyl 2-hydroxyisophthalate, a promising yet under-documented aromatic building block for advanced materials. Geared towards researchers, scientists, and professionals in materials science and drug development, this document synthesizes available information on its synthesis, characterization, and potential applications, particularly in the realms of polymers and metal-organic frameworks (MOFs). Due to the limited specific experimental data for this exact isomer, this guide leverages established chemical principles and data from closely related analogues to provide a robust foundational understanding.

Introduction: The Potential of a Multifunctional Monomer

Dimethyl 2-hydroxyisophthalate (DM-2-HIP) is an aromatic dicarboxylate ester distinguished by the strategic placement of a hydroxyl group ortho to one of the ester functionalities. This unique substitution pattern imparts a combination of rigidity from the benzene ring and reactive potential through its hydroxyl and ester groups. These features make it an attractive candidate for the synthesis of novel polymers with tailored properties and as a versatile organic linker in the construction of functional metal-organic frameworks.[1][][3] The intramolecular hydrogen bonding potential between the hydroxyl group and the adjacent ester carbonyl is a key structural feature that can influence its reactivity and the conformational properties of materials derived from it.

Table 1: Physicochemical Properties of Dimethyl 2-hydroxyisophthalate

PropertyValueSource/Note
IUPAC Name dimethyl 2-hydroxybenzene-1,3-dicarboxylate[1]
CAS Number 36669-04-4[1][][3]
Molecular Formula C₁₀H₁₀O₅[1][4]
Molecular Weight 210.18 g/mol [1][4]
Appearance Predicted to be a white to off-white solidBased on related isomers

Synthesis and Purification

Proposed Synthesis Workflow

The synthesis of Dimethyl 2-hydroxyisophthalate can be envisioned as a two-step process starting from readily available precursors, followed by purification.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification 2_Hydroxyisophthalic_Acid 2-Hydroxyisophthalic Acid Reaction Esterification 2_Hydroxyisophthalic_Acid->Reaction Methanol Methanol (excess) Methanol->Reaction Acid_Catalyst H₂SO₄ (catalytic) Acid_Catalyst->Reaction Crude_Product Crude Dimethyl 2-hydroxyisophthalate Reaction->Crude_Product Workup Aqueous Work-up Crude_Product->Workup Recrystallization Recrystallization Workup->Recrystallization Pure_Product Pure Dimethyl 2-hydroxyisophthalate Recrystallization->Pure_Product FTIR_Analysis cluster_peaks Characteristic Peaks (cm⁻¹) Molecule Dimethyl 2-hydroxyisophthalate IR_Spectrum FTIR Spectrum Molecule->IR_Spectrum OH_Stretch ~3200-3500 (broad) -OH stretch IR_Spectrum->OH_Stretch identifies CH_Stretch ~2950-3000 -CH₃ stretch IR_Spectrum->CH_Stretch identifies CO_Stretch_Ester ~1700-1730 (strong) C=O stretch (ester) IR_Spectrum->CO_Stretch_Ester identifies CC_Stretch_Aromatic ~1580-1600 C=C stretch (aromatic) IR_Spectrum->CC_Stretch_Aromatic identifies CO_Stretch ~1200-1300 C-O stretch IR_Spectrum->CO_Stretch identifies Polymer_Applications cluster_polymerization Polymerization cluster_properties Resulting Polymer Properties cluster_applications Potential Applications DM2HIP Dimethyl 2-hydroxyisophthalate Polycondensation Polycondensation DM2HIP->Polycondensation Polyester Functional Polyester Polycondensation->Polyester Pendant_OH Pendant -OH Groups Polyester->Pendant_OH Thermal_Stability Increased Thermal Stability Polyester->Thermal_Stability Adhesion Improved Adhesion Polyester->Adhesion Coatings Coatings & Adhesives Pendant_OH->Coatings Biomaterials Biomaterials Pendant_OH->Biomaterials Composites High-Performance Composites Thermal_Stability->Composites

Sources

Methodological & Application

Application Note & Protocol: A Proposed Synthesis of a Novel Calixphenolpyrrole Macrocycle from Dimethyl 2-hydroxyisophthalate

Application Note & Protocol: A Proposed Synthesis of a Novel Calix[1]phenol[1]pyrrole Macrocycle from Dimethyl 2-hydroxyisophthalate

For: Researchers, scientists, and drug development professionals.

Abstract: This document outlines a proposed synthetic pathway for a novel macrocycle, termed calix[1]phenol[1]pyrrole, utilizing dimethyl 2-hydroxyisophthalate as a key starting material. The synthesis is designed as a three-step process involving the reduction of the starting diester to a diol, subsequent selective oxidation to a dialdehyde, and a final acid-catalyzed macrocyclization with pyrrole. This guide provides in-depth theoretical grounding for each step, drawing parallels from established methodologies in macrocyclic and heterocyclic chemistry. Detailed, step-by-step protocols for each proposed reaction are presented, along with comprehensive characterization techniques and safety considerations. The objective is to furnish a robust framework for the synthesis and exploration of this new class of phenol-pyrrole hybrid macrocycles.

Introduction and Rationale

Calixarenes, a class of macrocycles traditionally formed from the condensation of phenols and aldehydes, have garnered significant attention in supramolecular chemistry due to their unique host-guest complexation capabilities.[2][3][4] Similarly, calixpyrroles, typically synthesized from the condensation of pyrroles and ketones, offer a distinct yet complementary set of properties for molecular recognition, particularly for anions and neutral substrates. A hybrid macrocycle incorporating both phenol and pyrrole moieties, a "calixphenolpyrrole," is a compelling synthetic target. Such a structure could exhibit novel chemo-selective properties, combining the hydrogen-bond donating capabilities of the pyrrole NH groups with the electronic and structural features of the phenolic units.

This application note details a proposed synthetic route to a calix[1]phenol[1]pyrrole macrocycle, starting from the readily available dimethyl 2-hydroxyisophthalate. The proposed pathway is grounded in well-established organic transformations, providing a logical and feasible approach for researchers to explore this new area of macrocyclic chemistry.

Overall Proposed Synthetic Workflow

The synthesis is envisioned as a three-step sequence, commencing with the functional group manipulation of dimethyl 2-hydroxyisophthalate to generate a reactive dialdehyde precursor, followed by a [2+2] macrocyclization with pyrrole.

Synthetic_WorkflowADimethyl 2-hydroxyisophthalateBStep 1: Reduction(2-hydroxy-1,3-benzenedimethanol)A->B LiAlH4, THF CStep 2: Oxidation(2-hydroxyisophthalaldehyde)B->C MnO2, CH2Cl2 DStep 3: Macrocyclization with Pyrrole(Calix[2]phenol[2]pyrrole)C->D Pyrrole, TFA, CH2Cl2

Caption: Proposed three-step synthesis of Calix[1]phenol[1]pyrrole.

Step 1: Synthesis of 2-hydroxy-1,3-benzenedimethanol

Mechanistic Rationale

The initial step involves the reduction of the two ester groups of dimethyl 2-hydroxyisophthalate to primary alcohols. Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of this transformation. The reaction proceeds via nucleophilic acyl substitution, where the hydride ion attacks the electrophilic carbonyl carbon of the ester.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
Dimethyl 2-hydroxyisophthalate≥98%e.g., Sigma-Aldrich
Lithium aluminum hydride (LiAlH₄)1.0 M solution in THFe.g., Sigma-Aldrich
Anhydrous Tetrahydrofuran (THF)DriSolv®e.g., MilliporeSigma
Diethyl ether (Et₂O)Anhydrouse.g., Fisher Scientific
Hydrochloric acid (HCl)1 M aqueous solutione.g., VWR
Sodium sulfate (Na₂SO₄)Anhydrouse.g., Fisher Scientific
Ethyl acetate (EtOAc)ACS Gradee.g., Fisher Scientific
HexanesACS Gradee.g., Fisher Scientific

Procedure:

  • To a flame-dried 500 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add dimethyl 2-hydroxyisophthalate (10.0 g, 47.6 mmol).

  • Dissolve the starting material in 150 mL of anhydrous THF.

  • Cool the solution to 0 °C in an ice-water bath.

  • Slowly add LiAlH₄ (1.0 M in THF, 119 mL, 119 mmol) to the stirred solution via the dropping funnel over 30 minutes. Caution: LiAlH₄ reacts violently with water. Ensure all glassware is dry and the reaction is performed under an inert atmosphere.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the reaction mixture back to 0 °C and quench the excess LiAlH₄ by the sequential slow addition of 4.5 mL of water, 4.5 mL of 15% aqueous NaOH, and finally 13.5 mL of water.

  • Allow the mixture to warm to room temperature and stir for 1 hour, during which a white precipitate will form.

  • Filter the precipitate through a pad of Celite® and wash the filter cake with THF (3 x 50 mL).

  • Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford 2-hydroxy-1,3-benzenedimethanol as a white solid.

Step 2: Synthesis of 2-hydroxyisophthalaldehyde

Mechanistic Rationale

This step requires the selective oxidation of the primary benzylic alcohols to aldehydes without over-oxidation to carboxylic acids. Activated manganese dioxide (MnO₂) is a mild and effective reagent for this purpose. The oxidation is believed to occur on the surface of the MnO₂.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-hydroxy-1,3-benzenedimethanolFrom Step 1-
Activated Manganese Dioxide (MnO₂)≥90%e.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific
Celite®-e.g., VWR

Procedure:

  • To a 500 mL round-bottom flask, add a solution of 2-hydroxy-1,3-benzenedimethanol (5.0 g, 32.4 mmol) in 250 mL of anhydrous dichloromethane.

  • Add activated MnO₂ (28.2 g, 324 mmol, 10 equivalents) in one portion.

  • Stir the resulting black suspension vigorously at room temperature for 24 hours.

  • Monitor the reaction by TLC. If the reaction is incomplete, an additional portion of MnO₂ may be required.

  • Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂.

  • Wash the filter cake thoroughly with dichloromethane (3 x 50 mL).

  • Combine the filtrates and remove the solvent under reduced pressure to yield 2-hydroxyisophthalaldehyde as a pale yellow solid. This product is often of sufficient purity for the next step, but can be further purified by recrystallization if necessary.

Step 3: Synthesis of Calix[1]phenol[1]pyrrole

Mechanistic Rationale

The final step is a [2+2] acid-catalyzed condensation of 2-hydroxyisophthalaldehyde with pyrrole. This reaction is analogous to the Rothemund reaction for porphyrin synthesis.[5][6] The acid catalyst protonates the aldehyde, making it more electrophilic for attack by the electron-rich pyrrole ring. A subsequent cascade of condensation and cyclization steps leads to the formation of the macrocycle. Trifluoroacetic acid (TFA) is a common catalyst for such reactions.[7]

Macrocyclization_Mechanismcluster_0Electrophilic Attackcluster_1Condensation Cascadecluster_2CyclizationProtonated_AldehydeR-CHO + H+ ⇌ R-CHOH+Pyrrole_AttackPyrrole attacks R-CHOH+Protonated_Aldehyde->Pyrrole_AttackDimer_FormationFormation of a dipyrromethane-like intermediateFurther_CondensationReaction with another aldehyde and pyrroleDimer_Formation->Further_CondensationIntramolecular_AttackFinal ring closureAromatizationLoss of water to form the macrocycleIntramolecular_Attack->Aromatization

Caption: Simplified mechanistic pathway for macrocyclization.

Experimental Protocol

Materials and Reagents:

Reagent/MaterialGradeSupplier
2-hydroxyisophthalaldehydeFrom Step 2-
PyrroleFreshly distillede.g., Sigma-Aldrich
Trifluoroacetic acid (TFA)Reagent gradee.g., Sigma-Aldrich
Dichloromethane (DCM)Anhydrouse.g., Fisher Scientific
Triethylamine (TEA)≥99%e.g., Sigma-Aldrich
Silica GelFor column chromatographye.g., Sorbent Technologies

Procedure:

  • In a 1 L round-bottom flask, dissolve 2-hydroxyisophthalaldehyde (2.0 g, 13.3 mmol) and freshly distilled pyrrole (0.92 mL, 13.3 mmol) in 800 mL of anhydrous dichloromethane.

  • Degas the solution by bubbling with nitrogen for 15 minutes.

  • Add trifluoroacetic acid (TFA, 0.10 mL, 1.33 mmol) to the solution.

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere for 4 hours. The solution will likely darken in color.

  • Quench the reaction by adding triethylamine (0.37 mL, 2.66 mmol).

  • Reduce the solvent volume to approximately 20 mL under reduced pressure.

  • Directly load the concentrated crude mixture onto a silica gel column.

  • Purify by flash column chromatography (eluent: a gradient of dichloromethane in hexanes) to isolate the calix[1]phenol[1]pyrrole macrocycle.

Characterization of the Final Product

The structure and purity of the synthesized calix[1]phenol[1]pyrrole should be confirmed by a combination of spectroscopic and spectrometric techniques.

  • ¹H and ¹³C NMR Spectroscopy: Will provide detailed information about the chemical environment of the protons and carbons, confirming the connectivity and symmetry of the macrocycle.[8][9]

  • High-Resolution Mass Spectrometry (HRMS): Will confirm the molecular weight and elemental composition of the product.[10][11]

  • FT-IR Spectroscopy: Will show characteristic absorption bands for the functional groups present, such as the O-H stretch of the phenol and the N-H stretch of the pyrrole.

  • UV-Vis Spectroscopy: Can provide information about the electronic transitions within the conjugated macrocyclic system.

Safety Precautions

  • Lithium aluminum hydride is a highly reactive and flammable solid that reacts violently with water. Handle only under an inert atmosphere in a fume hood.

  • Trifluoroacetic acid is highly corrosive. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Dichloromethane is a suspected carcinogen. All manipulations should be performed in a well-ventilated fume hood.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

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  • Amarnath, V., & Amarnath, K. (1991). Intermediates in the Paal-Knorr Pyrrole Synthesis. The Journal of Organic Chemistry, 56(24), 6924-6931. [Link]

  • Rothemund, P. (1936). A New Porphyrin Synthesis. The Synthesis of Porphin. Journal of the American Chemical Society, 58(4), 625-627. [Link]

  • Gomes, A. T. P. C. (2013). Acid Catalysis in the Way to Porphyrins: Reaction of Pyrrole/Aldehydes in the Synthesis of meso-Substituted. Revista Virtual de Química, 5(2), 312-317. [Link]

  • Pereira, A. M. V. M., & Pinho e Melo, T. M. V. D. (2014). Recent Developments in the Synthesis of Dipyrromethanes. A Review. Organic Preparations and Procedures International, 46(3), 197-230. [Link]

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  • Zhang, X., et al. (2020). Selective Catalytic Oxidation of Benzyl Alcohol to Benzaldehyde by Nitrates. Frontiers in Chemistry, 8, 237. [Link]

  • Craik, D. J. (2012). Structural aspects of macrocycles (NMR and modelling). In Macrocyclic Drugs and Natural Products: Discovery, Synthesis, and Applications (pp. 25-54). Royal Society of Chemistry. [Link]

  • El-Tabl, A. S., et al. (2015). Synthesis and characterization of some Ni2+ novel macrocyclic complexes. Journal of Molecular Structure, 1100, 521-530. [Link]

Application Note: A Detailed Protocol for the Synthesis of Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive, step-by-step protocol for the synthesis of Dimethyl 2-hydroxyisophthalate, a valuable building block in the development of novel chemical entities.[] The described method is based on the robust and well-established Fischer-Speier esterification of 2-hydroxyisophthalic acid. This document is intended for researchers, chemists, and professionals in drug development, offering detailed procedural instructions, mechanistic insights, safety precautions, and data presentation to ensure reproducible and efficient synthesis.

Introduction

Dimethyl 2-hydroxyisophthalate is an important organic intermediate used in the synthesis of more complex molecules, including macrocycles and specialized polymers. Its structure, featuring a phenolic hydroxyl group and two methyl ester functionalities on a benzene ring, allows for diverse subsequent chemical modifications. The reliable synthesis of this compound is therefore a critical first step in many research and development pipelines.

The protocol herein details the acid-catalyzed esterification of 2-hydroxyisophthalic acid using methanol. This method is favored for its operational simplicity and use of readily available and cost-effective reagents. We will elaborate on the rationale behind each step, from reagent selection to final product purification and characterization.

Reaction Scheme and Mechanism

The synthesis proceeds via a classic Fischer-Speier esterification. In this reaction, the dicarboxylic acid, 2-hydroxyisophthalic acid, is treated with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.

Reaction:

Mechanism: The reaction mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst, which enhances the electrophilicity of the carbonyl carbon. The nucleophilic oxygen of methanol then attacks this carbon. Following a series of proton transfer steps, a molecule of water is eliminated, and the ester is formed. This process occurs at both carboxylic acid sites on the isophthalic acid molecule. The use of excess methanol shifts the equilibrium towards the formation of the diester product, in accordance with Le Châtelier's principle.[2]

Materials and Reagents

Reagent/MaterialGradeSupplierNotes
2-Hydroxyisophthalic Acid≥98%e.g., Simson PharmaStarting material.
Methanol (Anhydrous)ACS Gradee.g., Sigma-AldrichUsed as both reagent and solvent.
Sulfuric Acid (H₂SO₄)Concentrated (98%)e.g., Fisher ScientificCatalyst. Handle with extreme care.
Ethyl Acetate (EtOAc)ACS GradeVariousFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeVariousFor neutralization wash.
Brine (Saturated NaCl solution)ACS GradeVariousFor aqueous wash.
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeVariousFor drying organic phase.

Safety and Handling

Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times.[3] All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[4]

  • Sulfuric Acid: Concentrated sulfuric acid is extremely corrosive and a strong oxidizing agent. It can cause severe burns. Handle with extreme care and add it slowly to the reaction mixture, as the dissolution in methanol is highly exothermic.

  • Methanol: Methanol is flammable and toxic. Avoid contact with skin and inhalation of fumes.

  • Dimethyl 2-hydroxyisophthalate: This compound is expected to cause skin and eye irritation.[5][6] Avoid breathing dust.[3]

Refer to the Safety Data Sheets (SDS) for all chemicals before starting the experiment.[4]

Experimental Protocol

This protocol is designed for a synthesis scale starting with 5 grams of 2-hydroxyisophthalic acid.

Step 1: Reaction Setup

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 2-hydroxyisophthalic acid (5.0 g, 27.45 mmol).

  • Add anhydrous methanol (100 mL) to the flask. The 2-hydroxyisophthalic acid may not fully dissolve at this stage.

  • Place the flask in an ice-water bath to cool the mixture.

  • While stirring, slowly and carefully add concentrated sulfuric acid (1.5 mL) dropwise to the suspension. Caution: This addition is exothermic.

  • Remove the ice bath and attach a reflux condenser to the flask.

Step 2: Reflux

  • Heat the reaction mixture to reflux using a heating mantle. The reflux temperature will be the boiling point of methanol (~65 °C).

  • Maintain the reflux with vigorous stirring for 6-8 hours. The solid starting material should dissolve as the reaction progresses.

  • The reaction progress can be monitored by Thin Layer Chromatography (TLC) by taking small aliquots from the reaction mixture.

Step 3: Work-up and Isolation

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol using a rotary evaporator under reduced pressure.

  • Dissolve the resulting oily residue in ethyl acetate (100 mL).

  • Transfer the ethyl acetate solution to a 250 mL separatory funnel.

  • Wash the organic layer sequentially with:

    • Deionized water (2 x 50 mL)

    • Saturated sodium bicarbonate solution (2 x 50 mL). Caution: CO₂ evolution may cause pressure buildup. Vent the funnel frequently.

    • Brine (1 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Filter off the drying agent and collect the filtrate.

Step 4: Purification and Characterization

  • Remove the ethyl acetate from the filtrate using a rotary evaporator to yield the crude Dimethyl 2-hydroxyisophthalate as a solid.

  • The crude product can be further purified by recrystallization from a suitable solvent such as a methanol/water mixture or toluene to obtain a white to off-white crystalline solid.

  • Dry the purified product under vacuum.

  • Determine the final mass and calculate the percentage yield.

  • Characterize the final product using standard analytical techniques (e.g., ¹H NMR, ¹³C NMR, FT-IR, and melting point analysis).

Visualization of the Workflow

The following diagram illustrates the key stages of the synthesis process.

Synthesis_Workflow cluster_reaction Reaction Phase cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A 1. Add 2-Hydroxyisophthalic Acid and Methanol to Flask B 2. Catalyze with H₂SO₄ (in ice bath) A->B C 3. Reflux for 6-8 hours (~65 °C) B->C D 4. Cool and Evaporate Excess Methanol C->D Reaction Complete E 5. Dissolve in Ethyl Acetate D->E F 6. Aqueous Washes (H₂O, NaHCO₃, Brine) E->F G 7. Dry with MgSO₄ and Filter F->G H 8. Evaporate Ethyl Acetate G->H Purified Organic Phase I 9. Recrystallize Product H->I J 10. Dry and Characterize (NMR, IR, MP) I->J

Caption: Workflow for the synthesis of Dimethyl 2-hydroxyisophthalate.

Expected Results

The Fischer-Speier esterification is generally an efficient reaction. A typical yield for this synthesis is expected to be in the range of 80-95% after purification. The final product, Dimethyl 2-hydroxyisophthalate (CAS No: 36669-06-4, Molecular Formula: C₁₀H₁₀O₅), should be a white to off-white crystalline solid.[7][8] The purity should be confirmed by analytical methods, which will verify the presence of the characteristic functional groups and proton/carbon environments of the target molecule.

References

  • Thermo Fisher Scientific. Dimethyl 5-hydroxyisophthalate SAFETY DATA SHEET. Retrieved from [Link]

  • Organic Syntheses. 2-hydroxyisophthalic acid. Retrieved from [Link]

  • Google Patents. WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • Organic Chemistry Portal. Acid to Ester - Common Conditions. Retrieved from [Link]

  • Google Patents. US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
  • Royal Society of Chemistry. Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]

  • Organic Syntheses. Checked by Vijaya Bhasker Gondi and Viresh H. Rawal. Retrieved from [Link]

  • Google Books. The Synthesis of 2-hydroxyisophthalic Acid and Some of Its Derivatives.
  • Google Patents. EP1346975A1 - Aromatic carboxylic acids, acid halides thereof and processes for preparing both.
  • Science Ready. Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • European Patent Office. EP 0812818 A1 - Esterification process. Retrieved from [Link]

  • PubChem. Dimethyl 2-hydroxyisophthalate. Retrieved from [Link]

  • PubChem. Dimethyl isophthalate. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of Dimethyl 2-hydroxyisophthalate in Reaction Mixtures

Author: BenchChem Technical Support Team. Date: January 2026

Document ID: AN-DHIQ-2026-01

Abstract

This document provides a comprehensive guide with detailed protocols for the quantitative analysis of Dimethyl 2-hydroxyisophthalate in complex reaction mixtures. Accurate monitoring of this compound is critical for reaction optimization, yield calculation, and quality control in various chemical synthesis pathways. We present two primary chromatographic methods: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), offering high specificity and accuracy. Additionally, a simpler, alternative method using UV-Vis Spectrophotometry is described for rapid, preliminary assessments. Each protocol is designed to be a self-validating system, grounded in established principles of analytical chemistry and aligned with ICH guidelines for method validation.[1][2][3]

Introduction and Principles of Analysis

Dimethyl 2-hydroxyisophthalate (DMHI) is a key intermediate in the synthesis of specialized polymers and pharmaceutical compounds.[] The precise quantification of DMHI directly within a reaction matrix—often containing starting materials, catalysts, byproducts, and solvents—is essential for effective process control and development. The choice of analytical method is dictated by the need for specificity, sensitivity, and the physicochemical properties of the analyte and the matrix.

  • High-Performance Liquid Chromatography (HPLC): This is the premier technique for the analysis of non-volatile and thermally sensitive compounds like DMHI. Reversed-phase HPLC, which separates molecules based on their hydrophobicity, is exceptionally well-suited for resolving the moderately polar DMHI from other components in the mixture.[5][6][7] Its high resolution and the specificity afforded by UV detection make it the most robust and reliable method.

  • Gas Chromatography (GC): GC is a powerful alternative for analytes that are volatile and thermally stable.[8][9] DMHI possesses sufficient volatility to be analyzed by GC, typically using a high-temperature capillary column. GC can offer excellent separation efficiency and sensitivity, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS).[9]

  • UV-Vis Spectrophotometry: Based on the Beer-Lambert Law, this technique provides a rapid and straightforward means of quantification.[10] As an aromatic compound, DMHI exhibits strong ultraviolet absorbance. However, this method lacks specificity, as any other component in the mixture that absorbs light at the same wavelength will cause interference. It is best suited for simple matrices or for quick, in-process checks where high accuracy is not the primary goal.[11]

High-Performance Liquid Chromatography (HPLC) Method with UV Detection

This protocol details a reversed-phase HPLC method for the precise and specific quantification of Dimethyl 2-hydroxyisophthalate.

Causality Behind Experimental Choices
  • Column (C18): A C18 column is selected for its versatility and strong retention of moderately non-polar compounds like DMHI through hydrophobic interactions.

  • Mobile Phase (Acetonitrile/Water): Acetonitrile is a common organic modifier that provides good peak shape and elution strength. Water is the weak solvent. The ratio is optimized to achieve a suitable retention time (typically 3-10 minutes).

  • Acidification (Phosphoric Acid): Adding a small amount of acid to the mobile phase protonates the phenolic hydroxyl group on DMHI, suppressing its ionization. This results in a single, sharp, and reproducible chromatographic peak.

  • UV Detection: The aromatic ring and carbonyl groups in DMHI make it a strong chromophore, allowing for sensitive detection using a UV detector. A wavelength near its maximum absorbance is chosen to ensure high sensitivity.

Materials and Instrumentation
  • Instrument: HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array or UV-Vis Detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Reference Standard: Dimethyl 2-hydroxyisophthalate, purity ≥98%.

  • Reagents: HPLC-grade Acetonitrile (ACN), HPLC-grade water, Phosphoric acid (85%).

  • Glassware: Class A volumetric flasks and pipettes.

  • Consumables: 1.5 mL amber glass vials, 0.45 µm syringe filters (PTFE or nylon).

Detailed Experimental Protocol

Step 1: Mobile Phase Preparation

  • Prepare a 0.1% (v/v) phosphoric acid solution in water. To do this, add 1 mL of 85% phosphoric acid to a 1 L volumetric flask and dilute to the mark with HPLC-grade water.

  • The mobile phase consists of Acetonitrile and 0.1% Phosphoric Acid in water. A typical starting gradient is 60:40 (v/v) Acetonitrile:Water.

  • Filter the mobile phase through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath.

Step 2: Standard Solution Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the DMHI reference standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serial dilution of the stock solution with the mobile phase.

Step 3: Sample Preparation

  • Draw a precise aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction if necessary (e.g., by rapid cooling or addition of a quenching agent).

  • Dilute the aliquot in a known volume of mobile phase (e.g., in a 10 mL volumetric flask). The dilution factor should be chosen to bring the expected DMHI concentration into the range of the calibration curve.

  • Vortex the solution for 30 seconds to ensure homogeneity.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

Step 4: Chromatographic Analysis

  • Set up the HPLC system with the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Create an analysis sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration, and then the prepared samples.

Table 1: HPLC Method Parameters

Parameter Setting
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase Acetonitrile : 0.1% H₃PO₄ in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 240 nm
Run Time 15 minutes
Data Analysis and Validation
  • Quantification: Construct a calibration curve by plotting the peak area of DMHI against the concentration of the standards. Perform a linear regression to obtain the equation (y = mx + c) and the correlation coefficient (R²). The R² value should be ≥0.999 for a valid curve. Calculate the concentration in the samples using this equation.

  • Method Validation: The method's reliability must be confirmed through validation, adhering to ICH guidelines.[12][13] Key parameters include:

    • Specificity: Analyze a placebo (reaction matrix without DMHI) to ensure no interfering peaks at the retention time of DMHI.

    • Linearity & Range: Confirmed by the calibration curve across the desired concentration range.[1]

    • Accuracy: Perform spike recovery studies by adding known amounts of DMHI standard to the reaction matrix. Recovery should be within 98-102%.

    • Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days). The relative standard deviation (%RSD) should be <2%.[14][15]

HPLC Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Prep (Stock & Dilutions) inject Inject Sequence (Blank, Stds, Samples) std_prep->inject smp_prep Sample Prep (Dilute & Filter) smp_prep->inject mob_prep Mobile Phase Prep (Mix, Filter, Degas) hplc HPLC System (Equilibrate Column) mob_prep->hplc Load hplc->inject detect UV Detection @ 240 nm inject->detect integrate Integrate Peaks detect->integrate calibrate Build Calibration Curve (Area vs. Conc.) integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Caption: Workflow for DMHI quantification by HPLC.

Gas Chromatography (GC) Method with FID Detection

This protocol is an alternative for labs where GC is preferred and for matrices where volatile components need to be resolved.

Causality Behind Experimental Choices
  • Column (DB-5 or HP-5): A non-polar (5% phenyl polysiloxane) column is chosen as it separates compounds primarily by their boiling points, which is the main separation principle in GC. This is a robust, general-purpose column suitable for DMHI.

  • High Injector Temperature: The injector must be hot enough (e.g., 250 °C) to ensure rapid and complete volatilization of DMHI without thermal degradation.

  • Temperature Program: A temperature ramp is used to first elute more volatile components at a lower temperature, then increase the temperature to elute the higher-boiling DMHI in a reasonable time with good peak shape.

  • Detector (FID): The Flame Ionization Detector is highly sensitive to organic compounds containing carbon-hydrogen bonds and provides a linear response over a wide range, making it ideal for quantification.

Materials and Instrumentation
  • Instrument: GC system with a split/splitless injector, Flame Ionization Detector (FID), and autosampler.

  • Column: DB-5 or equivalent (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reference Standard: Dimethyl 2-hydroxyisophthalate, purity ≥98%.

  • Reagents: High-purity Ethyl Acetate or Dichloromethane (solvent), high-purity gases (Helium or Hydrogen as carrier, Nitrogen as makeup, Hydrogen and Air for FID).

  • Consumables: 2 mL clear glass vials with septa caps.

Detailed Experimental Protocol

Step 1: Standard and Sample Preparation

  • Stock Solution (1000 µg/mL): Accurately weigh 25 mg of DMHI standard into a 25 mL volumetric flask. Dissolve and dilute to the mark with Ethyl Acetate.

  • Calibration Standards: Prepare a series of standards (e.g., 5, 10, 25, 50, 100, and 200 µg/mL) by serial dilution of the stock solution with Ethyl Acetate.

  • Sample Preparation: Dilute an accurate aliquot of the reaction mixture with Ethyl Acetate to bring the concentration within the calibration range. If the matrix contains non-volatile components, a liquid-liquid extraction may be necessary. Filter if any precipitate forms.

Step 2: Chromatographic Analysis

  • Set up the GC system with the parameters outlined in Table 2.

  • Condition the column as per the manufacturer's instructions.

  • Inject a solvent blank, followed by the standards and then the samples.

Table 2: GC Method Parameters

Parameter Setting
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm
Carrier Gas Helium at 1.2 mL/min (constant flow)
Injector Temperature 250 °C
Injection Mode Split (20:1 ratio)
Injection Volume 1 µL
Oven Program 100 °C (hold 1 min), ramp at 15 °C/min to 280 °C, hold 5 min
Detector FID
Detector Temperature 300 °C
Data Analysis and Validation

Data analysis and validation follow the same principles as the HPLC method: construct a calibration curve using peak area vs. concentration and validate for specificity, linearity, accuracy, and precision according to established guidelines.[1][16][17]

GC Workflow Diagram

GC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing std_prep Standard Prep (in Volatile Solvent) inject Inject Sequence (Blank, Stds, Samples) std_prep->inject smp_prep Sample Prep (Dilute in Solvent) smp_prep->inject gc GC System (Set Temperatures) gc->inject detect FID Detection inject->detect integrate Integrate Peaks detect->integrate calibrate Build Calibration Curve integrate->calibrate quantify Quantify Sample Concentration calibrate->quantify

Sources

Application Note: A Robust HPLC Method for the Quantification of Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note presents a comprehensive guide to the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of Dimethyl 2-hydroxyisophthalate. This document provides a detailed protocol, the scientific rationale behind the methodological choices, and a complete validation strategy adhering to the International Council for Harmonisation (ICH) guidelines. The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control and research applications in the pharmaceutical and chemical industries.

Introduction: The Analytical Imperative for Dimethyl 2-hydroxyisophthalate

Dimethyl 2-hydroxyisophthalate is a significant chemical intermediate in the synthesis of various pharmaceuticals and specialty polymers. Its purity and concentration are critical parameters that directly impact the quality, safety, and efficacy of the final products. Therefore, a reliable and validated analytical method for its quantification is paramount. This guide provides not just a protocol, but a strategic framework for developing a scientifically sound HPLC method, grounded in the physicochemical properties of the analyte and established chromatographic principles.

Physicochemical Properties of Dimethyl 2-hydroxyisophthalate:

PropertyValue/InformationSource
Molecular FormulaC₁₀H₁₀O₅[1]
Molecular Weight210.18 g/mol [2]
Melting Point70 - 71°C[3]
SolubilitySlightly soluble in Chloroform and Methanol[3]
Predicted LogP0.9654[2]
Predicted pKa (of parent acid)2.17 (for 2-hydroxyisophthalic acid)[4]

The presence of a phenolic hydroxyl group and two methyl ester functionalities dictates the polarity and ionization behavior of the molecule, which are key considerations in HPLC method development.

The Strategic Development of the HPLC Method

The goal of this method development was to achieve a symmetric peak shape, adequate retention, and resolution from potential impurities, all within a reasonable analysis time. A reversed-phase approach was selected due to the moderate polarity of Dimethyl 2-hydroxyisophthalate.

The Logic of Column and Mobile Phase Selection

A C18 stationary phase is the workhorse of reversed-phase chromatography and was chosen as the initial column due to its hydrophobicity, which is well-suited for retaining aromatic compounds like Dimethyl 2-hydroxyisophthalate.

The mobile phase composition is critical for achieving the desired separation. A mixture of an aqueous phase and an organic modifier is used to modulate the retention of the analyte.

  • Organic Modifier: Acetonitrile was chosen over methanol. While both are common organic modifiers, acetonitrile often provides better peak shapes for aromatic compounds and has a lower UV cutoff, which can be advantageous for detection.

  • Aqueous Phase and pH Control: The phenolic hydroxyl group of Dimethyl 2-hydroxyisophthalate is acidic. The predicted pKa of the parent compound, 2-hydroxyisophthalic acid, is approximately 2.17.[4] To ensure consistent retention and good peak symmetry, it is crucial to suppress the ionization of this group. According to chromatographic principles, adjusting the mobile phase pH to at least two units below the pKa will keep the analyte in its neutral, more retained form.[5][6] Therefore, the aqueous phase was acidified with 0.1% trifluoroacetic acid (TFA), which typically brings the pH to around 2.5-3.0. This low pH ensures the phenolic group is protonated, leading to enhanced retention and sharper peaks.[7]

Optimizing Detection Wavelength
Isocratic vs. Gradient Elution

An isocratic elution, where the mobile phase composition remains constant throughout the run, was chosen for its simplicity and robustness. This is suitable for analyzing a single compound or a simple mixture. A gradient elution, where the mobile phase composition changes over time, would be more appropriate for complex samples with components of widely varying polarities.

The following diagram illustrates the logical workflow for the method development process:

MethodDevelopmentWorkflow cluster_Analyte Analyte Characterization cluster_Strategy Chromatographic Strategy cluster_Optimization Parameter Optimization cluster_Final Final Method A Dimethyl 2-hydroxyisophthalate Properties: - Aromatic, Phenolic - pKa (acid) ~2.17 - LogP ~0.97 B Select Reversed-Phase HPLC A->B Based on properties C Choose C18 Column B->C Standard choice D Mobile Phase Selection: - Organic: Acetonitrile - Aqueous: Acidified Water (0.1% TFA) Rationale: Suppress ionization (pH << pKa) C->D Optimize Separation E Detector Wavelength: - Initial: 254 nm - Optimized: 258 nm (from UV scan) D->E Optimize Detection F Elution Mode: - Isocratic for simplicity and robustness E->F Finalize Elution G Optimized HPLC Method F->G Leads to MethodValidation Validation Method Validation (ICH Q2) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Range Range Validation->Range Robustness Robustness Validation->Robustness LOD_LOQ LOD & LOQ Validation->LOD_LOQ

Sources

Using Dimethyl 2-hydroxyisophthalate in the synthesis of pharmaceutical intermediates

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols

Topic: The Strategic Application of Dimethyl 2-hydroxyisophthalate in the Synthesis of Pharmaceutical Intermediates

Abstract: Dimethyl 2-hydroxyisophthalate is a trifunctional aromatic building block possessing a phenolic hydroxyl group and two sterically distinct methyl ester functionalities. This unique arrangement offers a powerful platform for the regioselective synthesis of complex molecular scaffolds. This document provides an in-depth guide for researchers and drug development professionals on leveraging the reactivity of Dimethyl 2-hydroxyisophthalate to create valuable pharmaceutical intermediates. We will explore key reaction pathways, provide detailed, field-tested protocols, and discuss the mechanistic rationale behind procedural choices to ensure reproducibility and high-yield outcomes.

Introduction: The Chemical Utility of Dimethyl 2-hydroxyisophthalate

Dimethyl 2-hydroxyisophthalate (DMHİ) is an aromatic dicarboxylate ester that serves as a highly versatile precursor in medicinal chemistry.[1][2] Its structure is characterized by a benzene ring substituted with a hydroxyl group at position 2 and two methoxycarbonyl groups at positions 1 and 3. This specific substitution pattern creates a unique electronic and steric environment that can be exploited for selective chemical transformations.

The primary value of DMHI in pharmaceutical synthesis lies in the differential reactivity of its three functional groups:

  • The Phenolic Hydroxyl Group: An acidic proton and a nucleophilic oxygen atom make this site ideal for reactions such as etherification (O-alkylation), esterification, and nucleophilic aromatic substitution (under certain conditions). Its acidity allows for facile deprotonation with mild bases.

  • The Ester Groups: These sites are susceptible to nucleophilic acyl substitution, enabling reactions like hydrolysis (to form carboxylic acids) and amidation (to form amides). The steric hindrance provided by the adjacent hydroxyl group can influence the relative reactivity of the two ester moieties, potentially allowing for selective transformations.

This inherent functionality makes DMHI an excellent starting material for building complex molecules, including macrocycles, heterocycles, and ligands for metal catalysts, which are often key components of active pharmaceutical ingredients (APIs).[]

Physicochemical Properties

A clear understanding of the physical properties of a starting material is critical for experimental design, particularly for solvent selection and purification strategies.

PropertyValueSource
Molecular Formula C₁₀H₁₀O₅[1][4]
Molecular Weight 210.18 g/mol [4][5]
Appearance White to off-white solid/powder[6][7]
CAS Number 36669-06-4[][4]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[6]
SMILES O=C(C1=CC=CC(C(OC)=O)=C1O)OC[4]

Core Synthetic Transformations & Strategic Applications

The strategic manipulation of DMHI's functional groups allows for the generation of a diverse array of pharmaceutical intermediates. The following diagram illustrates the primary synthetic pathways originating from this versatile building block.

G cluster_start Starting Material cluster_pathways Primary Transformations cluster_intermediates Resulting Intermediates DMHI Dimethyl 2-hydroxyisophthalate O_Alkylation O-Alkylation / O-Arylation DMHI->O_Alkylation R-X, Base Amidation Amidation DMHI->Amidation R₂NH Hydrolysis Hydrolysis DMHI->Hydrolysis H₂O, H⁺/OH⁻ Acylation O-Acylation DMHI->Acylation RCOCl, Base Ethers Aromatic Ether Diesters (Precursors for macrocycles) O_Alkylation->Ethers Amides Amide Derivatives (Bioactive Scaffolds) Amidation->Amides Acids Carboxylic Acid Derivatives (Linkers, Solubilizing Groups) Hydrolysis->Acids Esters Phenolic Esters (Prodrugs, Specialty Polymers) Acylation->Esters

Caption: Key synthetic routes from Dimethyl 2-hydroxyisophthalate.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for the underlying chemical principles. They represent foundational reactions that can be adapted for a wide range of specific target molecules.

Protocol 1: Selective O-Alkylation to Synthesize Aromatic Ether Diester Intermediates

Principle: This protocol details the Williamson ether synthesis applied to the phenolic hydroxyl group of DMHI. The selection of a mild base like potassium carbonate (K₂CO₃) is crucial. It is strong enough to deprotonate the phenol (pKa ≈ 10) but not strong enough to promote competing side reactions like ester hydrolysis or transesterification, thus ensuring high chemoselectivity. Acetone is an excellent solvent as it is polar aprotic, effectively dissolves the organic starting material, and allows for easy recovery.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
Dimethyl 2-hydroxyisophthalate210.182.10 g10.0Starting Material
Alkyl Halide (e.g., Benzyl Bromide)171.041.88 g (1.3 mL)11.0Electrophile (1.1 eq)
Potassium Carbonate (K₂CO₃)138.212.76 g20.0Base (2.0 eq), anhydrous
Acetone58.0850 mL-Solvent, anhydrous
Ethyl Acetate88.11~100 mL-For extraction
Brine (Saturated NaCl)-~50 mL-For washing
Anhydrous Magnesium Sulfate (MgSO₄)120.37~5 g-Drying agent

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Dimethyl 2-hydroxyisophthalate (2.10 g, 10.0 mmol) and anhydrous potassium carbonate (2.76 g, 20.0 mmol).

  • Solvent Addition: Add 50 mL of anhydrous acetone to the flask. Stir the suspension vigorously for 10 minutes at room temperature.

  • Reagent Addition: Add the alkyl halide (e.g., benzyl bromide, 1.3 mL, 11.0 mmol) to the suspension dropwise using a syringe.

  • Reaction Execution: Heat the reaction mixture to reflux (approx. 56°C) and maintain for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material spot.

  • Work-up (Quenching & Extraction):

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the solid K₂CO₃ and salts and wash the filter cake with a small amount of acetone.

    • Concentrate the filtrate under reduced pressure to remove the acetone.

    • Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 25 mL) and brine (1 x 25 mL).

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure aromatic ether diester.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.

Protocol 2: Selective Mono-Amidation via a Carboxylate Intermediate

Principle: This two-step protocol demonstrates the conversion of one ester group into an amide. The key is the initial selective hydrolysis of a single methyl ester to its corresponding carboxylic acid. This can often be achieved under carefully controlled conditions using one equivalent of a base. The resulting carboxylate is then activated and coupled with an amine to form the amide bond. This approach is valuable for creating intermediates with orthogonal reactivity for further elaboration. This method is adapted from similar syntheses involving hydroxyisophthalic acid derivatives.[8]

Step 2A: Selective Mono-Hydrolysis

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles (mmol)Notes
Dimethyl 2-hydroxyisophthalate210.182.10 g10.0Starting Material
Potassium Hydroxide (KOH)56.110.56 g10.0Base (1.0 eq)
Methanol (MeOH)32.0440 mL-Solvent
Water (H₂O)18.0210 mL-Co-solvent
Hydrochloric Acid (HCl)36.46As needed-2M solution for acidification

Procedure:

  • Dissolution: Dissolve Dimethyl 2-hydroxyisophthalate (2.10 g, 10.0 mmol) in 40 mL of methanol in a 100 mL round-bottom flask.

  • Base Addition: In a separate beaker, dissolve potassium hydroxide (0.56 g, 10.0 mmol) in 10 mL of water. Add this solution dropwise to the stirred methanolic solution at room temperature over 15 minutes.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the formation of the mono-acid product by TLC.

  • Work-up (Isolation):

    • Remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with 20 mL of water and cool in an ice bath.

    • Acidify the solution to pH ~2 by slowly adding 2M HCl. A precipitate should form.

    • Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield the mono-acid intermediate.

Step 2B: Amide Coupling

Principle: The mono-acid is converted to an amide using a standard peptide coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of an activator such as HOBt (Hydroxybenzotriazole). This method is highly efficient and minimizes side reactions.

G cluster_workflow Amide Coupling Workflow Start Mono-acid Intermediate Activation Activate with EDC/HOBt Start->Activation DCM, 0 °C Coupling Add Amine (R₂NH) Activation->Coupling Stir 30 min Product Purified Mono-amide Product Coupling->Product Aqueous Work-up & Purification

Caption: Workflow for EDC-mediated amide coupling.

Procedure:

  • Reaction Setup: Suspend the mono-acid intermediate (e.g., 1.96 g, 10.0 mmol) in 50 mL of anhydrous Dichloromethane (DCM) in a flask under a nitrogen atmosphere. Cool the mixture to 0°C.

  • Activator Addition: Add HOBt (1.53 g, 11.0 mmol) and EDC (2.11 g, 11.0 mmol) to the suspension. Stir for 30 minutes at 0°C.

  • Amine Addition: Add the desired amine (e.g., benzylamine, 1.18 g, 11.0 mmol) dropwise, followed by a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 mL, 11.0 mmol).

  • Reaction Execution: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (50 mL).

    • Wash sequentially with 1M HCl (2 x 25 mL), saturated sodium bicarbonate solution (2 x 25 mL), and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired mono-amide intermediate.

Safety and Handling

Dimethyl 2-hydroxyisophthalate and its related isomers are classified as irritants. Adherence to standard laboratory safety protocols is mandatory.

  • Hazards: Causes skin irritation (H315) and serious eye irritation (H319).[5][9] May cause respiratory irritation.[5]

  • Personal Protective Equipment (PPE): Wear protective gloves, safety goggles with side shields, and a lab coat.[7][9][10] Handle in a well-ventilated area or a chemical fume hood.[9]

  • Handling: Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[9][10]

  • First Aid:

    • Skin Contact: Wash off immediately with plenty of soap and water. If irritation persists, seek medical attention.[7][9]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. If eye irritation persists, get medical advice.[9][10]

    • Inhalation: Remove person to fresh air. If breathing is difficult, give oxygen.[7]

  • Storage: Store in a cool, dry, well-ventilated place with the container tightly closed.[7]

References

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10889156, Dimethyl 2-hydroxyisophthalate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80087, Dimethyl 4-hydroxyisophthalate. [Link]

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Application Notes & Protocols: Growing High-Quality Single Crystals of Dimethyl 2-hydroxyisophthalate Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The precise structural elucidation of novel compounds is a cornerstone of modern drug discovery and materials science. For Dimethyl 2-hydroxyisophthalate derivatives, which are of significant interest due to their potential as intermediates in the synthesis of pharmacologically active molecules and functional materials, single-crystal X-ray diffraction (SCXRD) remains the gold standard for unambiguous structure determination.[1] However, obtaining diffraction-quality single crystals is often the most significant bottleneck in the research pipeline, a process frequently described as both a science and an art.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the principles and detailed protocols for growing single crystals of Dimethyl 2-hydroxyisophthalate derivatives. We will move beyond simple procedural lists to explain the underlying causality of experimental choices, empowering the researcher to troubleshoot and optimize crystal growth for their specific derivative.

Part 1: Foundational Principles of Crystallization

Crystallization is an exquisitely controlled precipitation process, transitioning a molecule from a disordered state in solution to a highly ordered, solid-state lattice.[3] This process involves two critical, kinetically distinct stages: nucleation and crystal growth.[3]

  • Nucleation: The initial formation of a stable, ordered molecular aggregate from a supersaturated solution. This is often the rate-limiting step. Rapid nucleation leads to many small crystals, while slow, controlled nucleation is desired to produce a few large single crystals.[4]

  • Growth: The subsequent addition of molecules from the solution onto the surface of the existing nucleus. For high-quality crystals, this process must be slow and steady to ensure proper alignment within the crystal lattice.

The key to success is to achieve a state of supersaturation slowly and maintain it within a 'metastable zone' where spontaneous nucleation is minimized, but growth on existing nuclei is favored.[1]

The Critical Role of the Solvent

Solvent choice is the most critical parameter influencing crystal growth.[4][5] An ideal solvent system for Dimethyl 2-hydroxyisophthalate derivatives should possess the following characteristics:

  • Moderate Solubility: The compound should be soluble, but not excessively so. High solubility often requires the removal of a large volume of solvent or a significant temperature change to achieve supersaturation, which can lead to rapid precipitation or "oiling out."[3][6]

  • Inertness: The solvent must not react with the target molecule.

  • Volatility: The solvent's boiling point and vapor pressure are key considerations for methods like slow evaporation and vapor diffusion.

  • Intermolecular Interactions: The hydroxyl and ester functionalities of the target molecules can engage in hydrogen bonding. The choice of a hydrogen-bond-donating or -accepting solvent can either promote or hinder the self-assembly required for crystallization.[3][7] For instance, solvents like ethyl acetate, toluene, and mixtures containing alcohols can be effective.[3][5]

Purity is Paramount

The presence of impurities can significantly inhibit nucleation or be incorporated into the crystal lattice, leading to defects and poor diffraction quality. It is imperative to start with material that is of the highest possible purity (>95%, ideally >99%).[8] Standard purification techniques such as column chromatography, as indicated in synthetic procedures for related compounds, are essential.[9]

Part 2: Core Crystallization Techniques & Protocols

There is no universal technique for crystallization.[10] Several methods should be attempted in parallel to maximize the chances of success. The three most successful methods for small organic molecules are Slow Evaporation, Vapor Diffusion, and Slow Cooling.

Method 1: Slow Evaporation

This is the simplest and most common technique.[3][6] It is particularly effective for compounds soluble in volatile organic solvents. The principle is to slowly increase the concentration of the solute to the point of supersaturation by allowing the solvent to evaporate over days or weeks.

  • Preparation: Dissolve 5-15 mg of the purified Dimethyl 2-hydroxyisophthalate derivative in a minimal amount of a suitable solvent (see Table 1) in a clean, small-diameter vial or test tube. Ensure the compound is fully dissolved; gentle warming may be necessary. If any particulate matter remains, filter the solution through a syringe filter into a clean vial.[8]

  • Setup: Cover the vial with parafilm. Using a fine needle, pierce 1-3 small holes in the parafilm. The number and size of the holes control the rate of evaporation.[6] Fewer, smaller holes will slow down the process, which is generally preferable for larger crystals.

  • Incubation: Place the vial in a vibration-free location (e.g., a quiet corner of a drawer or a dedicated crystallization chamber) at a constant temperature.[2]

  • Monitoring: Do not disturb the vial.[8] Check for crystal growth after a few days and then weekly. Be patient; high-quality crystals can take several weeks to form.[2]

A visual representation of the slow evaporation setup.

G cluster_0 Vial Setup cluster_1 Incubation & Growth A Dissolve Compound in Minimal Solvent B Cover with Parafilm A->B C Pierce 1-3 Holes with Needle B->C D Place in Vibration-Free Location C->D E Solvent Slowly Evaporates D->E F Solution Becomes Supersaturated E->F G Single Crystals Form F->G

Caption: Workflow for the Slow Evaporation crystallization method.

Method 2: Vapor Diffusion

Vapor diffusion is arguably the most successful technique for obtaining high-quality single crystals from small amounts of material.[2][8] The method involves dissolving the compound in a "good" solvent and placing it in a sealed chamber containing a larger volume of a "poor" solvent (the anti-solvent). The anti-solvent must be more volatile than the good solvent. Its vapor slowly diffuses into the solution, reducing the solute's solubility and inducing crystallization.

  • Preparation: In a small, open vial (e.g., a 1-dram vial), dissolve 2-10 mg of the compound in 0.2-0.5 mL of a "good" solvent (one in which it is readily soluble).

  • Chamber Setup: Place this small vial inside a larger jar or beaker (e.g., a 20 mL scintillation vial) that contains 2-5 mL of a volatile "poor" solvent (an anti-solvent in which the compound is insoluble).[2] (See Table 1 for solvent/anti-solvent pairs).

  • Sealing: Seal the outer chamber tightly with a cap or parafilm to create a closed system.

  • Incubation: Place the sealed chamber in a vibration-free location at a constant temperature. The vapor of the anti-solvent will gradually diffuse into the inner vial's solution, causing the compound to slowly precipitate and form crystals.[1]

  • Monitoring: Observe periodically over one to three weeks without disturbing the setup.

A diagram illustrating the vapor diffusion principle.

G chamber Sealed Outer Chamber Anti-Solvent (e.g., Hexane) Anti-Solvent Vapor vial Inner Vial Solution of Compound in 'Good' Solvent (e.g., Ethyl Acetate) Crystal Growth chamber:f2->vial:f1 Vapor Diffusion

Caption: Principle of the Vapor Diffusion crystallization technique.

Method 3: Liquid-Liquid Diffusion (Solvent Layering)

This technique is based on the slow mixing of two miscible liquids of different densities.[4] The compound is dissolved in a denser solvent, and a less dense anti-solvent is carefully layered on top. Crystals form at the interface as the solvents slowly diffuse into one another.

  • Preparation: Dissolve 5-15 mg of the compound in 0.5-1.0 mL of a "good," relatively dense solvent (e.g., dichloromethane, chloroform) in a narrow container like a test tube or an NMR tube.[2]

  • Layering: Using a pipette or syringe, very carefully and slowly add an equal or greater volume of a miscible, less dense anti-solvent (e.g., hexane, pentane) down the side of the tube to form a distinct layer on top of the solution.[2] A steady hand is crucial to avoid mixing.

  • Incubation: Seal the tube and leave it in an undisturbed location. Crystallization will occur at the interface of the two solvents.

Part 3: Data Presentation & Troubleshooting

Recommended Solvent Systems

The selection of a solvent system is critical and often requires screening.[5][11] Based on the chemical structure of Dimethyl 2-hydroxyisophthalate derivatives (aromatic esters with a hydroxyl group), the following solvents and solvent pairs are recommended starting points.

Technique Good Solvents (Solvent 1) Anti-Solvents (Solvent 2) Rationale & Comments
Slow Evaporation Ethyl Acetate, Acetone, Tetrahydrofuran (THF), Dichloromethane (DCM)N/AThese solvents are moderately polar and volatile. Ethyl acetate is often an excellent choice for organic compounds.[3] Be aware that THF can sometimes lead to "oiling out".[3]
Vapor Diffusion Ethyl Acetate, Toluene, Chloroform, AcetonitrileHexane, Pentane, Diethyl EtherClassic pairs where the anti-solvent is non-polar and highly volatile. The aromatic nature of toluene can sometimes promote better crystal packing.[3]
Liquid-Liquid Diffusion Dichloromethane (DCM), ChloroformHexane, Heptane, PentaneThis method relies on density differences. Halogenated solvents are dense and are effectively layered with light alkanes.

Table 1: Suggested starting solvent systems for crystallizing Dimethyl 2-hydroxyisophthalate derivatives.

Troubleshooting Common Crystallization Problems
Problem Potential Cause(s) Recommended Solution(s) Reference
No Crystals Form Solution is not supersaturated; solubility is too high.1. Allow more solvent to evaporate (slow evaporation). 2. Use a stronger anti-solvent (diffusion methods). 3. Reduce the amount of solvent used initially. 4. Try cooling the experiment to decrease solubility.[12][13]
Amorphous Precipitate or Powder Forms Nucleation is too rapid; solution is too concentrated or becomes supersaturated too quickly.1. Use a more dilute starting solution. 2. Slow down the process (e.g., fewer holes for evaporation, lower temperature). 3. Use a solvent/anti-solvent pair that is more similar in polarity.[12]
"Oiling Out" (Formation of a liquid phase) Compound is too soluble; precipitation occurs above the melting point or glass transition temperature.1. Use a solvent in which the compound is less soluble. 2. Decrease the starting concentration. 3. Perform the crystallization at a lower temperature (e.g., in a refrigerator).[3][10]
Many Small Crystals (Microcrystals) Too many nucleation sites; nucleation rate is too high.1. Ensure the solution is filtered and the vial is scrupulously clean to remove dust. 2. Slow down the rate of supersaturation. 3. Try a different solvent system. 4. If you have a few crystals, use them as seeds in a new, slightly undersaturated solution.[3][4]

Table 2: A guide to troubleshooting common issues in the crystallization of small organic molecules.

References

  • Duong, A. T., et al. (2019). Temperature Gradient: A Simple Method for Single Crystal Growth. VNU Journal of Science: Mathematics - Physics, 35(1). Available at: [Link]

  • ResearchGate. (n.d.). Temperature Gradient: A Simple Method for Single Crystal Growth. Available at: [Link]

  • University of Warwick. (n.d.). Single Crystal Growth. Available at: [Link]

  • Slideshare. (n.d.). Methods for single crystal growth. Available at: [Link]

  • International Journal of Pure and Applied Mathematics. (n.d.). DIFFERENT TYPES OF CRYSTAL GROWTH METHODS. Available at: [Link]

  • Jones, A. G., et al. (2023). Advanced crystallisation methods for small organic molecules. Chemical Society Reviews, 52(7), 2558-2583. Available at: [Link]

  • Millar, S. (2012). Tips and Tricks for the Lab: Growing Crystals Part 3. ChemistryViews. Available at: [Link]

  • Spingler, B., et al. (2012). Guide for crystallization. CrystEngComm, 14(3), 751-757. Available at: [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. Available at: [Link]

  • Unknown. (n.d.). Slow Evaporation Method. Available at: [Link]

  • Muslim, M., et al. (2020). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Acta Crystallographica Section E: Crystallographic Communications, 76(6), 905-908. Available at: [Link]

  • ResearchGate. (2020). Crystal structure and Hirshfeld surface analysis of diethyl 5-(2-cyanophenoxy)isophthalate. Available at: [Link]

  • Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E: Crystallographic Communications, 72(11), 1641-1649. Available at: [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Grow X-Ray Quality Crystals. Available at: [Link]

  • Hampton Research. (n.d.). Sitting Drop Vapor Diffusion. Available at: [Link]

  • ChemRxiv. (2024). Crystallization of Small Molecules in Lyotropic Liquid Crystals. Available at: [Link]

  • University of Florida, Center for Xray Crystallography. (2015). Crystal Growing Tips. Available at: [Link]

  • Unknown. (n.d.). How to Grow Crystals. Available at: [Link]

  • White Rose Research Online. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir. Available at: [Link]

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  • APC. (2020). Solvent Selection in Pharmaceutical Crystallization Process Development. YouTube. Available at: [Link]

  • PubMed. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the "Disappeared" Form I Polymorph of Ritonavir. Molecular Pharmaceutics. Available at: [Link]

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Scaling Up the Production of Dimethyl 2-hydroxyisophthalate: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals

Abstract

This document provides a comprehensive guide for the scaled-up production of Dimethyl 2-hydroxyisophthalate, a key intermediate in the synthesis of various pharmaceuticals and specialty polymers. Moving from bench-scale synthesis to larger-scale production presents unique challenges that require careful consideration of reaction conditions, purification methods, and safety protocols. This guide offers a detailed protocol based on the robust and economically viable Fischer esterification of 2-hydroxyisophthalic acid. We delve into the critical parameters for process optimization, scalable purification strategies, and rigorous analytical quality control to ensure the final product meets the high-purity standards required for research and drug development applications.

Introduction

Dimethyl 2-hydroxyisophthalate is a valuable building block in organic synthesis, primarily utilized in the preparation of bioactive molecules and advanced materials. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production is paramount for advancing research and development programs. This protocol focuses on the Fischer-Speier esterification, a classic and highly effective method for producing esters from carboxylic acids and alcohols.[1][2] The core of this process involves the acid-catalyzed reaction of 2-hydroxyisophthalic acid with methanol. While the fundamental chemistry is straightforward, scaling up this reaction necessitates a thorough understanding of reaction kinetics, equilibrium limitations, and process safety management.[3][4] This guide is structured to provide not only a step-by-step methodology but also the scientific rationale behind each critical step, ensuring a reproducible and safe scale-up process.

Reaction Scheme and Mechanism

The synthesis of Dimethyl 2-hydroxyisophthalate is achieved through the double Fischer esterification of 2-hydroxyisophthalic acid with methanol, catalyzed by a strong acid, typically sulfuric acid.[5]

Reaction Scheme:

Caption: Workflow for the scaled-up synthesis of Dimethyl 2-hydroxyisophthalate.

Step-by-Step Procedure
  • Reactor Setup: Ensure the reactor is clean, dry, and inerted with nitrogen. Equip the reactor with a mechanical stirrer, a temperature probe, a reflux condenser, and a Dean-Stark trap filled with toluene.

  • Charging Reactants: Charge the reactor with 2-hydroxyisophthalic acid, methanol (5-10 equivalents per carboxylic acid group), and toluene (sufficient to fill the Dean-Stark trap and facilitate good stirring).

  • Catalyst Addition: With gentle stirring, slowly add concentrated sulfuric acid (1-2 mol% relative to 2-hydroxyisophthalic acid) to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (typically 95-110°C, depending on the methanol/toluene ratio). Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. Continuously remove the lower aqueous layer from the trap.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 8-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. Caution: This step is exothermic and produces CO₂ gas; ensure adequate venting.

    • Allow the layers to separate and remove the aqueous layer.

    • Wash the organic layer with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

  • Purification:

    • Filter off the drying agent.

    • Remove the toluene and excess methanol under reduced pressure.

    • The crude Dimethyl 2-hydroxyisophthalate can be purified by crystallization. A suitable solvent system might be a mixture of ethyl acetate and hexanes or methanol and water. The optimal solvent system should be determined on a small scale first. For large-scale crystallization, slow cooling is recommended to obtain larger, purer crystals. [6]8. Isolation and Drying:

    • Collect the purified crystals by filtration.

    • Wash the crystals with a small amount of cold solvent.

    • Dry the product under vacuum at a temperature below its melting point to a constant weight.

Quality Control and Analytical Methods

Ensuring the quality of pharmaceutical intermediates is a critical aspect of drug development and manufacturing. [7][8][9]A comprehensive set of analytical tests should be performed to confirm the identity, purity, and quality of the synthesized Dimethyl 2-hydroxyisophthalate. [10]

Analytical Technique Purpose Expected Results
¹H NMR Spectroscopy Structural confirmation and purity assessment The spectrum should show characteristic peaks for the aromatic protons, the hydroxyl proton, and the two methyl ester groups. Integration of the peaks should be consistent with the structure.
¹³C NMR Spectroscopy Structural confirmation The spectrum should show the expected number of carbon signals corresponding to the structure of Dimethyl 2-hydroxyisophthalate.
High-Performance Liquid Chromatography (HPLC) Purity determination and quantification of impurities A single major peak corresponding to the product should be observed. Purity should typically be ≥98%.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional group analysis The spectrum should exhibit characteristic absorption bands for the hydroxyl group (O-H stretch), the ester carbonyl group (C=O stretch), and the aromatic ring. Aromatic esters typically show a strong C=O stretch around 1715-1730 cm⁻¹ and C-O stretches between 1100-1310 cm⁻¹. [11][12]
Melting Point Purity assessment A sharp melting point range consistent with the literature value indicates high purity.

| Residual Solvent Analysis (GC-HS) | Quantification of residual solvents | The levels of residual solvents (e.g., methanol, toluene) should be within the limits specified by ICH guidelines. |

The combination of HPLC and NMR is particularly powerful for identifying and quantifying metabolites and impurities in complex mixtures. [13][14][15][16]

Process Safety Management

Scaling up chemical reactions introduces significant safety challenges that must be addressed through a robust Process Safety Management (PSM) program. [17][18][19][20]

Hazard Identification and Risk Assessment
  • Methanol: Highly flammable liquid and vapor. Toxic if swallowed, inhaled, or absorbed through the skin. [21]* Sulfuric Acid: Highly corrosive and causes severe burns. Reacts violently with water and alcohols, releasing significant heat. [22][23]* Toluene: Flammable liquid and vapor. Harmful if inhaled or absorbed through the skin.

  • Exothermic Reactions: The addition of sulfuric acid and the neutralization with sodium bicarbonate are exothermic and can lead to a runaway reaction if not properly controlled.

Engineering and Administrative Controls
  • Reactor Design: Use of glass-lined or appropriate corrosion-resistant stainless steel reactors is essential. The reactor should be equipped with a reliable cooling system and a pressure relief device.

  • Ventilation: All operations should be conducted in a well-ventilated area or under a fume hood to minimize exposure to flammable and toxic vapors.

  • Grounding and Bonding: Ensure all equipment is properly grounded and bonded to prevent static discharge, which could ignite flammable vapors.

  • Personal Protective Equipment (PPE): All personnel must wear appropriate PPE, including safety glasses or goggles, flame-retardant lab coats, and chemical-resistant gloves.

  • Emergency Procedures: Establish and train personnel on emergency shutdown procedures, as well as procedures for handling spills and fires.

G cluster_hazards Potential Hazards cluster_controls Control Measures H1 Flammable Solvents (Methanol, Toluene) C1 Properly Designed and Maintained Equipment H1->C1 C2 Adequate Ventilation H1->C2 C3 Grounding and Bonding H1->C3 H2 Corrosive Acid (Sulfuric Acid) H2->C1 C4 Personal Protective Equipment (PPE) H2->C4 H3 Exothermic Reactions H3->C1 C5 Emergency Procedures H3->C5 H4 Toxic Vapors H4->C2 H4->C4

Caption: Hazard analysis and control measures for the scaled-up synthesis.

Conclusion

The successful scale-up of Dimethyl 2-hydroxyisophthalate production hinges on a systematic approach that addresses reaction optimization, efficient purification, and rigorous safety management. The Fischer esterification protocol detailed in this guide, particularly when coupled with azeotropic water removal, provides a reliable and scalable method for obtaining high-purity material. By carefully controlling critical process parameters and implementing robust quality control measures, researchers and drug development professionals can confidently produce this valuable intermediate for their ongoing projects. Adherence to the principles of process safety is non-negotiable and ensures the well-being of personnel and the environment.

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  • The application of HPLC and microprobe NMR spectroscopy in the identification of metabolites in complex biological matrices. (2025, August 6).
  • Growing Quality Crystals. (n.d.). MIT Department of Chemistry.
  • Efficient Crystallization-Induced Dynamic Resolution of ??-Substituted Carboxylic Acids. (2025, August 6). Journal of Organic Chemistry.
  • Investigation of the feasibility of directly-coupled HPLC-NMR with 2H detection with application to the metabolism of N-dimethylformamide-d7. (n.d.). PubMed.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). MDPI.
  • Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection. (2023, January 12). PubMed.

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Troubleshooting & Optimization

Common problems and solutions in Dimethyl 2-hydroxyisophthalate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-hydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific esterification. Here, we move beyond simple protocols to explain the causality behind each step, empowering you to troubleshoot effectively and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the standard and most reliable method for synthesizing Dimethyl 2-hydroxyisophthalate?

The most common and robust method for preparing Dimethyl 2-hydroxyisophthalate is the Fischer-Speier esterification.[1] This classic reaction involves heating the starting material, 2-hydroxyisophthalic acid, with an excess of methanol in the presence of a strong acid catalyst, typically concentrated sulfuric acid.[1][2] The reaction is driven to completion by using methanol as both a reagent and the solvent, which pushes the chemical equilibrium toward the product side.[3]

Q2: My reaction yield is consistently low. What are the primary factors I should investigate?

Low yields in this synthesis can typically be traced back to three critical factors:

  • Water Contamination: The Fischer esterification is a reversible reaction where water is a byproduct.[3] Any water present in the reaction vessel, reagents, or solvents will shift the equilibrium back towards the starting materials, significantly reducing the yield.

  • Insufficient Catalyst: The acid catalyst is essential for protonating the carbonyl oxygen of the carboxylic acid, which makes it more electrophilic and susceptible to attack by the methanol.[1][4] An inadequate amount of catalyst will result in a slow and incomplete reaction.

  • Incomplete Reaction Time: This esterification is not instantaneous and requires a sufficient reflux period to reach completion.[1] It is crucial to monitor the reaction's progress to ensure the starting material has been fully consumed.

Q3: I'm observing multiple spots on my TLC plate post-reaction. What are they likely to be?

If your reaction has not gone to completion, you will likely see three distinct spots on a Thin-Layer Chromatography (TLC) plate:

  • Baseline Spot: The highly polar 2-hydroxyisophthalic acid (starting material) will have a very low Rf value and remain at or near the baseline.

  • Intermediate Spot: The mono-ester intermediate (1-carbomethoxy-2-hydroxy-3-carboxylic acid or its isomer) is less polar than the diacid but more polar than the final product. It will appear as a spot between the baseline and the product spot.

  • Highest Spot: The desired product, Dimethyl 2-hydroxyisophthalate, is the least polar of the three and will have the highest Rf value.

Proper workup is designed to remove the first two species. If they persist in your final product, your purification was incomplete.

Troubleshooting Guide: Common Problems & Field-Tested Solutions

This section provides a systematic approach to diagnosing and solving specific issues you may encounter during the synthesis.

Problem ID Observed Issue Probable Cause(s) Recommended Solution & Scientific Rationale
P1 Low Product Yield / Incomplete Conversion 1. Presence of Water: Reagents (methanol, acid) or glassware were not anhydrous.2. Insufficient Catalyst: Catalyst concentration is too low, or the catalyst has degraded.3. Inadequate Reaction Time: The reaction was stopped before completion.1. Ensure Anhydrous Conditions: Use sealed, anhydrous methanol. Dry all glassware in an oven (120°C) for several hours before use. Water is a product of the reaction; its presence drives the equilibrium in reverse, hindering product formation.[3]2. Optimize Catalyst Loading: Use 0.1-0.2 molar equivalents of fresh, concentrated sulfuric acid.[1] The catalyst protonates the carbonyl, increasing its electrophilicity for attack by methanol.[4]3. Monitor Reaction by TLC: Allow the reaction to reflux for 4-8 hours, but confirm completion by monitoring via TLC. The reaction is complete only when the starting material spot is no longer visible.[1]
P2 Product is an Oil or Fails to Crystallize 1. Impurity Presence: Contamination with unreacted starting material or the mono-ester disrupts the crystal lattice.2. Residual Solvent: Trapped methanol or extraction solvent (e.g., ethyl acetate) can prevent solidification.1. Perform a Thorough Basic Wash: During the workup, wash the organic layer meticulously with a saturated sodium bicarbonate solution.[1][2] This deprotonates the acidic starting material and mono-ester, forming their respective carboxylate salts, which are highly soluble in the aqueous layer and thus removed from your organic product layer.2. Remove Solvents Under High Vacuum: After concentrating the product on a rotary evaporator, place the flask on a high vacuum line for several hours to remove any trace volatile solvents.
P3 Final Product is Acidic (Tested with pH paper) Inefficient Neutralization: The acid catalyst (H₂SO₄) was not fully removed during the aqueous workup.Repeat the Sodium Bicarbonate Wash: Dissolve the crude product in ethyl acetate and wash again with saturated NaHCO₃ solution until no more CO₂ gas evolves.[1] Follow with a brine wash to remove residual water. Residual acid can catalyze the hydrolysis of the ester product over time, especially in the presence of moisture.
P4 Product Decomposes or Darkens During Heating Excessive Heat: The phenolic hydroxyl group can be susceptible to oxidation or side reactions at very high temperatures.[5]Use a Controlled Heating Source: Use a heating mantle with a temperature controller or an oil bath. Avoid direct heating with an open flame. While the reaction requires reflux, excessively high temperatures are unnecessary and can lead to degradation.

Visualized Workflows and Logic

To further clarify the experimental process and troubleshooting logic, the following diagrams have been generated.

G cluster_0 Reaction Setup cluster_1 Workup & Isolation cluster_2 Purification start Combine 2-hydroxyisophthalic acid & excess anhydrous MeOH add_cat Slowly add conc. H₂SO₄ catalyst start->add_cat reflux Reflux for 4-8 hours add_cat->reflux tlc1 Monitor by TLC reflux->tlc1 tlc1->reflux Incomplete cool Cool to Room Temp. tlc1->cool Reaction Complete rotovap Remove excess MeOH (Rotary Evaporator) cool->rotovap dissolve Dissolve residue in Ethyl Acetate rotovap->dissolve wash1 Wash with sat. NaHCO₃ soln. dissolve->wash1 wash2 Wash with Brine wash1->wash2 dry Dry organic layer (Na₂SO₄) wash2->dry filter_conc Filter and concentrate dry->filter_conc recrystallize Recrystallize from Methanol/Water or Hexane/EtOAc filter_conc->recrystallize isolate Isolate pure crystals (Vacuum Filtration) recrystallize->isolate end end isolate->end Pure Dimethyl 2-hydroxyisophthalate G cluster_TLC TLC Analysis cluster_Workup Workup Analysis start Low Yield Observed tlc_check Analyze crude reaction mixture by TLC. Is starting material present? start->tlc_check ph_check Is final product acidic? tlc_check->ph_check No incomplete_rxn Cause: Incomplete Reaction Solution: Increase reflux time, check catalyst load, ensure anhydrous conditions. tlc_check->incomplete_rxn Yes acid_contam Cause: Catalyst Contamination Solution: Re-dissolve and wash thoroughly with sat. NaHCO₃. ph_check->acid_contam Yes loss_during_workup Cause: Mechanical Loss / Poor Extraction Solution: Review extraction technique. Ensure pH of aqueous layer is >8 during basic wash. ph_check->loss_during_workup No

Caption: Troubleshooting logic for diagnosing low reaction yields.

Key Experimental Protocols

Protocol 1: Synthesis of Dimethyl 2-hydroxyisophthalate via Fischer Esterification

This protocol details the standard procedure for laboratory-scale synthesis.

Materials:

  • 2-hydroxyisophthalic acid

  • Anhydrous Methanol (MeOH)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-hydroxyisophthalic acid (1.0 eq). Suspend the acid in a large excess of anhydrous methanol (approx. 20 eq). [1]2. Catalyst Addition: While stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension. [1]3. Reflux: Heat the reaction mixture to a gentle reflux (approx. 65°C) using a heating mantle.

  • Monitoring: Allow the reaction to proceed for 4-8 hours. Monitor the consumption of the starting material using TLC (e.g., mobile phase of 30% Ethyl Acetate in Hexane). The reaction is complete when the starting material spot is no longer visible.

  • Workup - Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator. [1]6. Workup - Extraction: Dissolve the resulting residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with:

    • Water (1x)

    • Saturated sodium bicarbonate solution (2-3x, or until CO₂ evolution ceases) [1][2] * Brine (1x) [2]7. Drying and Concentration: Dry the separated organic layer over anhydrous sodium sulfate, filter off the drying agent, and remove the solvent under reduced pressure to yield the crude product. [1][2]8. Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., a mixture of methanol and water) to obtain pure Dimethyl 2-hydroxyisophthalate as a crystalline solid. [1]

Protocol 2: Thin-Layer Chromatography (TLC) Monitoring

Procedure:

  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30:70 EtOAc:Hexane).

  • Using a capillary tube, spot a small amount of the reaction mixture onto the baseline of a silica gel TLC plate.

  • Also spot the starting material (2-hydroxyisophthalic acid) as a reference.

  • Develop the plate in the chamber until the solvent front is near the top.

  • Visualize the spots under a UV lamp (254 nm).

  • The disappearance of the low-Rf starting material spot indicates the reaction is nearing completion.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • Google Patents. (2017).
  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions.
  • Chemguide.

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Technical Support Center: Optimizing Dimethyl 2-Hydroxyisophthalate Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Synthesizing high-purity Dimethyl 2-hydroxyisophthalate (DMHİ) is a critical step in the development of various pharmaceuticals and advanced polymers. However, achieving optimal yields can be challenging due to factors such as competing side reactions and the need for precise control over reaction parameters. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of this synthesis and maximize your product yield.

Troubleshooting Guide: Enhancing Reaction Yield and Purity

This section addresses common issues encountered during the synthesis of DMHİ, offering step-by-step guidance to diagnose and resolve them effectively.

Problem 1: Low Overall Yield of Dimethyl 2-hydroxyisophthalate

A lower-than-expected yield is a frequent hurdle in the synthesis of DMHİ. This can often be attributed to several factors, from the quality of starting materials to the specifics of the reaction workup.

Troubleshooting Steps:

  • Evaluate Starting Material Purity: The purity of 3-hydroxyisophthalic acid is paramount. Impurities can significantly interfere with the esterification process. It is highly recommended to use 3-hydroxyisophthalic acid with a purity of 98% or higher.

  • Optimize Methanol Molar Ratio: To drive the Fischer esterification equilibrium towards the product, a significant excess of methanol is typically employed.[1][2] A molar ratio of 1:10 to 1:15 of 3-hydroxyisophthalic acid to methanol is a common and effective starting point.

  • Refine Catalyst Selection and Concentration: While sulfuric acid is a common catalyst, other strong acids like p-toluenesulfonic acid can also be effective.[3][4] The catalyst concentration is crucial; a range of 1-5% (v/v) of sulfuric acid in methanol is generally optimal. Insufficient catalyst will lead to a slow and incomplete reaction, whereas excessive amounts can promote unwanted side reactions and product degradation.

  • Control Reaction Temperature and Time: The esterification is typically performed at the reflux temperature of methanol (approximately 65°C).[3][4] Reaction time is another critical variable. It is essential to monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the optimal duration, which often falls within the 8-24 hour range.

  • Implement Effective Water Removal: The water generated during esterification can shift the reaction equilibrium back towards the reactants, thereby reducing the yield.[1][3] While using an excess of methanol helps mitigate this, for larger-scale reactions, employing a Dean-Stark apparatus for azeotropic removal of water can significantly improve the yield.[3][4]

Problem 2: Presence of Impurities in the Final Product

Contamination of the final DMHİ product with unreacted starting materials, the mono-esterified intermediate, or byproducts is a common purification challenge.

Troubleshooting Steps:

  • Address Incomplete Reaction: The presence of starting material or the mono-ester intermediate signals an incomplete reaction. To drive the reaction to completion, consider increasing the reaction time, raising the catalyst concentration within the optimal range, or ensuring the reaction temperature is consistently maintained at reflux.

  • Minimize Side Reactions: The phenolic hydroxyl group on the aromatic ring can undergo side reactions, such as etherification, particularly at elevated temperatures or with prolonged exposure to a strong acid catalyst. Meticulous control of the reaction temperature is vital to minimize the formation of these byproducts.

  • Develop a Robust Purification Strategy: An effective purification strategy is key to obtaining high-purity DMHİ. Recrystallization from a suitable solvent, such as methanol or a methanol/water mixture, is a widely used and effective method for removing impurities.[5][6] For even higher purity, column chromatography can be employed.

Problem 3: Difficulties in Product Isolation and Purification

Challenges during the isolation and purification stages can lead to significant product loss and consequently, a lower overall yield.

Troubleshooting Steps:

  • Ensure Complete Neutralization and Efficient Extraction: Following the reaction, the acid catalyst must be thoroughly neutralized. This is typically achieved by washing the reaction mixture with a saturated sodium bicarbonate solution until the cessation of gas evolution.[4][5][7] The product can then be extracted into an organic solvent like ethyl acetate.[4][5]

  • Gentle Solvent Removal: After extraction, the organic solvent should be removed under reduced pressure using a rotary evaporator. It is important to use a moderate temperature for the water bath to prevent any potential thermal degradation of the product.

  • Optimize Recrystallization Solvent System: The choice of solvent for recrystallization is critical for achieving high purity and recovery. The ideal solvent should have high solubility for DMHİ at elevated temperatures and low solubility at cooler temperatures, while impurities should remain in solution. Experimenting with different solvents and solvent mixtures may be necessary to identify the optimal recrystallization conditions.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of sulfuric acid in this reaction?

A1: Sulfuric acid acts as a catalyst in the Fischer esterification. It protonates the carbonyl oxygen of the carboxylic acid, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by methanol.[1][2][3]

Q2: Are there alternative catalysts that can be used for this synthesis?

A2: Yes, other strong acids such as p-toluenesulfonic acid and Lewis acids like scandium(III) triflate are also effective catalysts for Fischer esterification.[3] Solid acid catalysts, for instance, ion-exchange resins like Amberlyst-15, offer the advantage of easier removal from the reaction mixture by simple filtration.

Q3: How can I effectively monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by periodically taking small aliquots from the reaction mixture and analyzing them by Thin Layer Chromatography (TLC). A suitable mobile phase for TLC analysis would be a mixture of hexane and ethyl acetate. The reaction is considered complete when the spot corresponding to the 3-hydroxyisophthalic acid starting material is no longer visible.

Q4: What are the essential safety precautions for this synthesis?

A4: Both methanol and concentrated sulfuric acid are hazardous. Methanol is flammable and toxic, while sulfuric acid is extremely corrosive. All experimental procedures should be conducted within a well-ventilated fume hood. It is imperative to wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, at all times.

Experimental Workflow and Data

Optimized Protocol for Dimethyl 2-hydroxyisophthalate Synthesis

This protocol serves as a validated starting point for the synthesis of DMHİ.

Materials:

  • 3-Hydroxyisophthalic acid (≥98% purity)

  • Anhydrous Methanol

  • Concentrated Sulfuric Acid

  • Saturated Sodium Bicarbonate Solution

  • Ethyl Acetate

  • Brine (Saturated Sodium Chloride Solution)

  • Anhydrous Sodium Sulfate

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 3-hydroxyisophthalic acid in an excess of anhydrous methanol (e.g., 10-15 molar equivalents).

  • With continuous stirring, carefully and slowly add concentrated sulfuric acid (1-5% v/v) to the methanolic solution.

  • Heat the reaction mixture to reflux (approximately 65°C) and maintain this temperature for 8-24 hours. Monitor the reaction's progress by TLC.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess methanol under reduced pressure using a rotary evaporator.

  • Dissolve the resulting residue in ethyl acetate and wash it with a saturated sodium bicarbonate solution to neutralize the acid catalyst. Continue washing until no more gas evolves.

  • Wash the organic layer with brine, then dry it over anhydrous sodium sulfate.

  • Filter off the drying agent and remove the ethyl acetate under reduced pressure to yield the crude product.

  • Purify the crude DMHİ by recrystallization from methanol or a methanol/water mixture.

Data Summary: Key Factors Influencing Yield
ParameterCondition 1Condition 2Condition 3Typical Yield Range
Molar Ratio (Acid:Methanol) 1:81:121:1575-90%
Catalyst Conc. (H₂SO₄) 1% (v/v)3% (v/v)5% (v/v)80-95%
Reaction Time (hours) 8162470-92%
Reaction Temperature (°C) 5065 (Reflux)7560-95%

Note: The provided yield ranges are typical; optimal conditions may vary based on the specific scale of the reaction and the equipment utilized.

Visualizing the Process

Troubleshooting Workflow

The following diagram provides a logical decision-making framework for troubleshooting low yields in the synthesis of Dimethyl 2-hydroxyisophthalate.

TroubleshootingWorkflow start Low DMHİ Yield check_purity Assess Purity of 3-Hydroxyisophthalic Acid start->check_purity purity_ok Purity ≥ 98%? check_purity->purity_ok purify_sm Purify Starting Material (e.g., Recrystallization) purity_ok->purify_sm No check_conditions Review Reaction Conditions purity_ok->check_conditions Yes purify_sm->check_conditions conditions_optimal Conditions Optimal? check_conditions->conditions_optimal optimize Optimize: - Molar Ratio (Methanol) - Catalyst Concentration - Temperature & Time conditions_optimal->optimize No check_workup Evaluate Workup & Purification conditions_optimal->check_workup Yes optimize->check_workup workup_efficient Workup Efficient? check_workup->workup_efficient optimize_workup Optimize: - Neutralization - Extraction - Recrystallization workup_efficient->optimize_workup No end Improved Yield workup_efficient->end Yes optimize_workup->end FischerEsterification cluster_activation Carbonyl Activation cluster_attack Nucleophilic Attack cluster_rearrangement Proton Transfer & Water Elimination cluster_product Product Formation RCOOH 3-Hydroxyisophthalic Acid (R-COOH) Protonated_RCOOH Protonated Carboxylic Acid [R-C(OH)₂]⁺ RCOOH->Protonated_RCOOH + H⁺ H_plus H⁺ (from H₂SO₄) Tetrahedral_Intermediate Tetrahedral Intermediate Protonated_RCOOH->Tetrahedral_Intermediate + CH₃OH Protonated_RCOOH->Tetrahedral_Intermediate MeOH Methanol (CH₃OH) Protonated_Ester Protonated Ester Tetrahedral_Intermediate->Protonated_Ester - H₂O Tetrahedral_Intermediate->Protonated_Ester H2O Water (H₂O) Ester Dimethyl 2-hydroxyisophthalate (R-COOCH₃) Protonated_Ester->Ester - H⁺ Protonated_Ester->Ester H_plus_regen H⁺ (regenerated)

Caption: The mechanism of Fischer esterification for the synthesis of Dimethyl 2-hydroxyisophthalate.

References

  • Chem LibreTexts. (2023, January 22). Fischer Esterification. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Fischer Esterification. Retrieved from [Link]

  • Google Patents. (n.d.). US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
  • OperaChem. (2024, January 5). Fischer Esterification-Typical Procedures. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. Retrieved from [Link]

  • Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]

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Technical Support Center: Effective Purification of Crude Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of Dimethyl 2-hydroxyisophthalate. This document is designed for researchers, medicinal chemists, and process development scientists who require high-purity material for their work. We will move beyond simple protocols to explain the underlying principles and troubleshooting strategies, ensuring you can adapt and overcome challenges in your laboratory experiments.

Section 1: Compound Profile and Impurity Analysis

Understanding the physical properties of your target compound and the likely impurities is the cornerstone of developing an effective purification strategy. Dimethyl 2-hydroxyisophthalate is a polar molecule due to the presence of a hydroxyl group and two methyl ester functionalities.

Table 1: Physical Properties of Dimethyl 2-hydroxyisophthalate

PropertyValueSource(s)
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [2][]
Appearance White to Off-White Solid/Powder[]
Melting Point 70 - 71 °C[2][]
Solubility Slightly soluble in Chloroform and Methanol.[2][]
Storage Refrigerator, under inert atmosphere.[2]

Common Impurities: The most common synthesis route to Dimethyl 2-hydroxyisophthalate is the Fischer esterification of 2-hydroxyisophthalic acid with methanol, catalyzed by a strong acid.[4][5] Organic impurities often arise from incomplete reactions or side reactions during this process.[6]

  • Unreacted 2-hydroxyisophthalic acid: A highly polar, acidic impurity.

  • Monomethyl 2-hydroxyisophthalate: An intermediate of the esterification process.

  • Isomeric Impurities: If the starting material contained isomers (e.g., 4-hydroxyisophthalic acid), the corresponding dimethyl esters will be present.[7]

  • Degradation Products: Depending on reaction conditions (e.g., excessive heat), degradation can occur.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before attempting a large-scale purification? A1: Always perform a small-scale analytical test. Run a Thin Layer Chromatography (TLC) of your crude material to visualize the number of components. A good starting solvent system for TLC is a mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v). This will inform you if recrystallization is feasible or if chromatography is necessary.

Q2: Which purification technique is generally recommended for Dimethyl 2-hydroxyisophthalate? A2: The choice depends on the impurity profile.

  • Recrystallization is the most efficient method if your crude material is >90% pure and the impurities have different solubility profiles. It is faster, cheaper, and more scalable than chromatography.[8]

  • Flash Column Chromatography is necessary when impurities are closely related in structure and polarity to the desired product or when the crude material is very impure.[9][10]

Q3: How do I choose the best solvent for recrystallization? A3: An ideal recrystallization solvent should dissolve the compound poorly at room temperature but completely at its boiling point.[8] Given that Dimethyl 2-hydroxyisophthalate has limited solubility in common solvents, a two-solvent system is often most effective.[11] A good starting point is a solvent pair like Toluene/Hexane or Ethyl Acetate/Hexane. You would dissolve the crude solid in the minimum amount of the hot "soluble" solvent (e.g., Toluene) and then slowly add the "insoluble" solvent (e.g., Hexane) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly.[11][12]

Q4: What TLC conditions should I use to monitor my column chromatography fractions? A4: Use the same solvent system for TLC that you plan to use for the column, but aim for an Rf (retention factor) of 0.2-0.4 for your target compound.[13] This Rf value typically provides the best separation on a column. Staining with potassium permanganate or visualization under UV light (if the compound is UV active) can be used to see the spots.

Q5: What level of purity can I expect from each technique? A5: A well-executed recrystallization can readily achieve >99% purity, especially if repeated. Flash chromatography can also yield >99% pure material, but it is highly dependent on the separation of the impurities on TLC. Purity should always be confirmed by analytical methods such as HPLC, GC, or melting point analysis. A pure compound will have a sharp melting point range (e.g., within 1-2°C).[8]

Section 3: Visual Workflows and Logic Diagrams

A systematic approach is critical for efficient purification. The following diagrams illustrate the decision-making process.

Purification_Strategy start Crude Dimethyl 2-hydroxyisophthalate tlc Perform Analytical TLC start->tlc decision_tlc How many spots? tlc->decision_tlc one_spot One Major Spot (>90% purity est.) decision_tlc->one_spot Clean multi_spot Multiple Spots or Significant Streaking decision_tlc->multi_spot Impure recrystallize Attempt Recrystallization purity_check_rec Check Purity (TLC, MP) recrystallize->purity_check_rec chromatography Perform Column Chromatography purity_check_col Combine Fractions & Check Purity (TLC) chromatography->purity_check_col one_spot->recrystallize multi_spot->chromatography decision_purity_rec Is it pure? purity_check_rec->decision_purity_rec decision_purity_rec->chromatography No end_pure Pure Product decision_purity_rec->end_pure Yes decision_purity_col Is it pure? purity_check_col->decision_purity_col decision_purity_col->end_pure Yes end_impure Re-evaluate Strategy (Different column/solvents) decision_purity_col->end_impure No

Caption: Purification Strategy Decision Tree.

Recrystallization_Troubleshooting start Recrystallization Fails: No Crystals or Oil Forms check_saturation Is solution supersaturated? start->check_saturation induce_cryst Induce Crystallization check_saturation->induce_cryst Yes check_solvent Was too much solvent used? check_saturation->check_solvent No scratch Scratch flask inner wall with glass rod induce_cryst->scratch seed Add a seed crystal induce_cryst->seed cool_further Cool in ice-salt bath induce_cryst->cool_further reduce_solvent Reduce solvent volume (boil off or rotary evaporate) and cool again. check_solvent->reduce_solvent Yes check_oiling Did an oil form ('oiling out')? check_solvent->check_oiling No reduce_solvent->start reheat_add_solvent Re-heat to dissolve oil. Add more 'good' solvent. Cool very slowly. check_oiling->reheat_add_solvent Yes final_resort Recover crude solid and re-purify using a different solvent or chromatography. check_oiling->final_resort No/Failed reheat_add_solvent->start

Caption: Troubleshooting Logic for Failed Recrystallization.

Section 4: Detailed Experimental Protocols

Protocol 1: Two-Solvent Recrystallization

This protocol is ideal when a single perfect solvent cannot be identified. The principle relies on a solvent pair: one in which the compound is soluble (solvent 1) and another in which it is insoluble (solvent 2). The two solvents must be miscible.[11]

  • Recommended Solvent Pair: Ethyl Acetate (Solvent 1) & Hexane (Solvent 2).

  • Place the crude Dimethyl 2-hydroxyisophthalate in an Erlenmeyer flask with a stir bar.

  • Heat a beaker of ethyl acetate on a hot plate.

  • Add the minimum amount of hot ethyl acetate to the flask to just dissolve the crude solid while stirring and gently heating.[14]

  • Once a clear solution is obtained, slowly add hexane dropwise at the boiling point until a persistent cloudiness appears.

  • Add a few more drops of hot ethyl acetate to make the solution clear again.[12]

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask, as slow cooling is essential for forming pure crystals.[12]

  • Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.[11]

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold hexane to remove any residual soluble impurities.[14][15]

  • Allow the crystals to air-dry on the filter paper, then transfer to a watch glass to dry completely.

Protocol 2: Flash Column Chromatography

This technique is used for difficult separations.[9] It uses air pressure to speed up the solvent flow through the column.[10]

  • Slurry Preparation: In a beaker, prepare a slurry of silica gel in your chosen eluent (e.g., 7:3 Hexane:Ethyl Acetate). The consistency should be like a milkshake.

  • Column Packing: Place a small cotton or glass wool plug at the bottom of the column. Add a thin layer of sand. Pour the silica slurry into the column. Tap the column gently to pack the silica bed and drain the excess solvent until it is just level with the top of the silica. Add another layer of sand on top.

  • Sample Loading (Dry Loading Recommended):

    • Dissolve your crude compound in a minimal amount of a volatile solvent (like dichloromethane or acetone).

    • Add a small amount of silica gel (about 2-3 times the mass of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator until you have a dry, free-flowing powder.[9]

    • Carefully add this powder to the top of the packed column.

  • Elution: Carefully add your eluent to the column. Apply gentle pressure (using a balloon or air line) to push the solvent through the column. Collect fractions in test tubes.

  • Monitoring: Check the fractions by TLC to determine which ones contain your pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified Dimethyl 2-hydroxyisophthalate.

Section 5: Troubleshooting Guides

Table 2: Recrystallization Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)Source(s)
No crystals form on cooling Too much solvent was added: The solution is not saturated.Boil off some of the solvent to concentrate the solution and try cooling again.[14][16][17]
Supersaturation: The solution is saturated, but crystal nucleation has not started.1. Scratch the inside of the flask with a glass rod.[14][17] 2. Add a "seed crystal" of the pure compound.[16][17] 3. Cool the solution in an ice-salt bath for more intense cooling.[15]
"Oiling out" (product separates as a liquid)Melting point depression: High concentration of impurities lowers the melting point of the mixture below the temperature of the solution.Reheat the solution to dissolve the oil, add a small amount of additional "good" solvent, and allow it to cool much more slowly. Insulating the flask can help.[17]
Cooling too rapidly: The compound comes out of solution too quickly.Ensure slow, undisturbed cooling. Avoid placing the hot flask directly into an ice bath.[12]
Low recovery of crystals Too much solvent used: A significant amount of product remains dissolved in the mother liquor.Use the absolute minimum amount of hot solvent required for dissolution.[14]
Premature crystallization: Crystals formed during hot filtration.Use a stemless funnel and keep the filtration apparatus hot. Filter the solution in small batches.[15]
Washing with warm solvent: The wash step redissolved the product.Always wash the collected crystals with a minimal amount of ice-cold solvent.[11][14]

Table 3: Column Chromatography Troubleshooting

ProblemPotential Cause(s)Suggested Solution(s)Source(s)
Poor separation (overlapping bands) Incorrect solvent system: The eluent polarity is too high, moving all components too quickly.Choose a solvent system that gives your target compound an Rf of 0.2-0.4 on TLC.[13]
Column overloaded: Too much crude material was loaded onto the column.Use a larger column or load less material. A general rule is a 30:1 to 100:1 ratio of silica to crude compound by weight.
Uneven sample loading: The initial band of the compound was not flat.Ensure the sample is loaded carefully and evenly onto a flat silica bed surface. Dry loading often helps.[9]
Compound is stuck on the column Eluent polarity is too low: The solvent is not strong enough to move the polar compound.Gradually increase the polarity of the eluent (e.g., move from 7:3 to 1:1 Hexane:Ethyl Acetate). For very polar compounds, a solvent system containing methanol or ammonia may be needed.[13]
Compound decomposed on silica: Silica gel is acidic and can degrade sensitive compounds.Test for stability by spotting the compound on a TLC plate and letting it sit for an hour before eluting. If it degrades, consider using deactivated silica or alumina.[13]
Cracked or channeled silica bed Poor packing: The silica was not packed uniformly.Pack the column carefully as a slurry. Do not let the solvent level drop below the top of the silica bed at any point, as this will cause cracking.[9]
Broad, tailing peaks Compound is too soluble in the mobile phase: This can lead to slow elution over many fractions.Once the compound begins to elute, you can sometimes increase the solvent polarity to push it off the column more quickly, assuming no later impurities are present.[13]
References
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. [Link]

  • Mohrig, J.R., et al. Recrystallization. [Link]

  • University of California, Los Angeles, Department of Chemistry and Biochemistry. Recrystallization - Single Solvent. [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. [Link]

  • University of Colorado Boulder, Department of Chemistry. Recrystallization. [Link]

  • MicroSolv Technology Corporation. (2025). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. [Link]

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. [Link]

  • Restek Corporation. HPLC Troubleshooting Guide. [Link]

  • ResearchGate. (2012). Can anybody suggest a method to recrystallize the compound if it is soluble only in DMSO?[Link]

  • Google Patents.
  • Google Patents.
  • SIELC Technologies. (2018). Dimethyl 5-hydroxyisophthalate. [Link]

  • Professor Dave Explains. (2020). Recrystallization. [Link]

  • Sartorius. Chromatography Columns – Manual, Automated and More. [Link]

  • MDPI. (2022). Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. [Link]

  • MIT OpenCourseWare. (2010). Recrystallization | MIT Digital Lab Techniques Manual. [Link]

  • ArtMolecule. Impurities and Degradation products. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10889156, Dimethyl 2-hydroxyisophthalate. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 80087, Dimethyl 4-hydroxyisophthalate. [Link]

  • University of Groningen. (2022). Chemical/Laboratory Techniques: Column Chromatography. [Link]

  • Google Patents. EP1346975A1 - Aromatic carboxylic acids, acid halides thereof and processes for preparing both.
  • Google Patents.
  • National Center for Biotechnology Information. (2022). Divergent Transformations of Aromatic Esters: Decarbonylative Coupling, Ester Dance, Aryl Exchange, and Deoxygenative Coupling. [Link]

  • ResearchGate. (2020). Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. [Link]

  • Master Organic Chemistry. Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). [Link]

  • North Carolina School of Science and Mathematics. (2016). Esterification Synthesis Lab - Banana, Wintergreen, Flowers. [Link]

  • It's Dr. Dan. (2023). How to Make Esters through Esterification | Examples Explained![Link]

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Identifying and minimizing side reactions in Dimethyl 2-hydroxyisophthalate synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-hydroxyisophthalate. This guide is designed for researchers, chemists, and drug development professionals who are working with this versatile intermediate. The synthesis, while seemingly straightforward, presents unique challenges due to the trifunctional nature of the starting material, 2-hydroxyisophthalic acid. This document provides in-depth troubleshooting advice, optimized protocols, and answers to frequently asked questions to help you identify and minimize side reactions, thereby maximizing yield and purity.

Section 1: Troubleshooting Common Synthesis Issues

This section addresses the most common problems encountered during the synthesis of Dimethyl 2-hydroxyisophthalate, presented in a practical question-and-answer format.

Q1: My reaction yield is low, and analytical data (NMR/LC-MS) shows significant amounts of unreacted starting material and a mono-methylated species. What is happening and how can I fix it?

A1: This is the most common issue and points to incomplete esterification. The synthesis of Dimethyl 2-hydroxyisophthalate from 2-hydroxyisophthalic acid is an equilibrium-driven process, typically a Fischer-Speier esterification. The presence of both the starting diacid and the mono-methyl ester indicates the reaction has not gone to completion.

Causality and Solutions:

  • Inefficient Water Removal: Esterification produces one equivalent of water for each carboxyl group reacted. According to Le Chatelier's principle, this water must be removed to drive the equilibrium toward the formation of the diester. If water accumulates, it can hydrolyze the product back to the mono-ester or starting material.

    • Solution: Employ a Dean-Stark apparatus or add molecular sieves to the reaction mixture to sequester water as it forms.[1] This is a critical step for achieving high conversion.

  • Insufficient Catalyst or Reaction Time: The reaction requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to protonate the carbonyl oxygen, making it more electrophilic for attack by methanol.[1] The reaction can also be slow.[1]

    • Solution: Ensure you are using a sufficient quantity of a fresh, high-quality acid catalyst. Monitor the reaction's progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reflux time or adding a small, fresh portion of the catalyst.

  • Stoichiometry: While methanol is often used as the solvent and is therefore in large excess, ensuring its purity (anhydrous grade) is important to avoid introducing water into the system from the start.

Q2: I've isolated a byproduct with a mass indicating an additional methyl group (+14 Da) compared to the desired product. What is this impurity and how can I prevent its formation?

A2: This impurity is almost certainly Dimethyl 2-methoxyisophthalate . It arises from the undesired methylation of the phenolic hydroxyl group (O-methylation).

Causality and Solutions:

  • Reaction Conditions: While the carboxyl groups are more acidic and typically esterify first under Fischer conditions, the phenolic hydroxyl can also react, especially under harsh conditions or with overly aggressive methylating agents.

    • Solution: Avoid excessively high temperatures or prolonged reaction times beyond what is necessary for diesterification. The primary strategy is to use conditions that favor C-alkylation (esterification) over O-alkylation. Standard Fischer-Speier conditions (methanol with a strong acid catalyst) are generally selective for the carboxylic acids.

  • Choice of Methylating Agent: If you are using a methylating agent other than methanol (e.g., dimethyl sulfate or methyl iodide), O-methylation becomes a significant risk. Dimethyl sulfate is an extremely potent methylating agent and is known to be a potential source of genotoxic impurities.[2]

    • Solution: For this synthesis, stick to the standard Fischer-Speier protocol using methanol and an acid catalyst. If a different method must be used, protecting the phenolic hydroxyl group prior to esterification may be necessary.[1]

The formation of quinone methide intermediates, which can lead to repolymerization or degradation, is a known issue with phenolic compounds under certain conditions.[3] While less of a concern in this specific synthesis, the principle highlights the reactivity of the phenolic group and the importance of controlling reaction conditions to prevent unwanted side reactions at this site.[3][4]

Q3: My final, isolated product has a persistent yellow or brownish discoloration, even after initial purification. What is the source of this color?

A3: Discoloration is typically caused by the formation of trace amounts of colored oxidation products. The phenolic group in 2-hydroxyisophthalic acid and its esters is susceptible to oxidation, which can form highly colored quinone-type species.

Causality and Solutions:

  • Air Oxidation: At elevated temperatures (reflux) and in the presence of certain metal impurities, the phenolic hydroxyl group can be oxidized by atmospheric oxygen. A color change from colorless to red during a related synthesis highlights the potential for the formation of colored species.[5]

    • Solution: Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize contact with oxygen, especially during prolonged heating.

  • Oxidative Contaminants: Impurities in the starting materials or solvents can sometimes catalyze oxidation.

    • Solution: Use high-purity, degassed solvents. If discoloration is a persistent issue, adding a small amount of a reducing agent or antioxidant might be beneficial, though this should be carefully evaluated for compatibility with the reaction.

  • Purification: Activated carbon (charcoal) treatment can be effective at removing colored impurities.

    • Solution: During the work-up, after the reaction is complete and the product is dissolved in a suitable solvent, treat the solution with a small amount of activated carbon, heat briefly, and then filter through celite before proceeding with crystallization.

Q4: What is the most effective method for purifying the crude Dimethyl 2-hydroxyisophthalate to remove the common impurities?

A4: A combination of an aqueous work-up and recrystallization is typically sufficient for achieving high purity.

Purification Strategy:

  • Aqueous Work-up: After the reaction is complete, cool the mixture and neutralize the acid catalyst. A wash with a weak base, such as a saturated sodium bicarbonate (NaHCO₃) solution, is highly effective.

    • Function: This step removes any unreacted 2-hydroxyisophthalic acid and the mono-methyl ester, which are acidic and will be extracted into the aqueous basic layer as their carboxylate salts. The desired diester, lacking acidic protons, will remain in the organic layer. The O-methylated impurity will also remain in the organic layer.

  • Recrystallization: This is the key step for removing the non-acidic O-methylated byproduct and any residual colored impurities.

    • Solvent Selection: A mixed solvent system, such as methanol/water or ethanol/water, is often effective.[6] The crude product is dissolved in the minimum amount of hot alcohol, and water is added dropwise until the solution becomes cloudy (the cloud point). The solution is then allowed to cool slowly, promoting the formation of pure crystals. The choice of solvent can be critical, and using a mixture like methanol and xylene has been shown to be effective for similar compounds.[6]

Section 2: Optimized Protocols & Visual Workflows
Protocol 1: Optimized Fischer-Speier Esterification

This protocol is designed to maximize the yield of the diester while minimizing side reactions.

ParameterRecommended Value/ProcedureRationale
Reactants 2-hydroxyisophthalic acid (1.0 eq)Starting material.
Anhydrous Methanol (20-40 eq)Acts as both reactant and solvent. Using anhydrous grade prevents introducing water.
Catalyst Conc. Sulfuric Acid (H₂SO₄) (0.1-0.2 eq)A strong acid catalyst is essential to protonate the carbonyl for nucleophilic attack.[1]
Apparatus Round-bottom flask, condenser, Dean-Stark trapThe Dean-Stark trap is critical for azeotropically removing the water byproduct.[1]
Temperature Reflux (~65-70°C)Provides the necessary activation energy and facilitates water removal.
Atmosphere Inert (Nitrogen or Argon)Prevents oxidation of the phenolic group, which can cause discoloration.
Reaction Time 8-24 hoursReaction progress should be monitored by TLC until the starting material spot disappears.

Step-by-Step Methodology:

  • Charge a round-bottom flask fitted with a Dean-Stark trap and condenser with 2-hydroxyisophthalic acid and anhydrous methanol.

  • Slowly add concentrated sulfuric acid while stirring.

  • Heat the mixture to a gentle reflux under an inert atmosphere.

  • Continue refluxing, collecting the water byproduct in the Dean-Stark trap, for 8-24 hours. Monitor the reaction via TLC (e.g., using 30% Ethyl Acetate in Hexane).

  • Once complete, cool the reaction to room temperature.

  • Remove the excess methanol under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., Ethyl Acetate).

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Recrystallize the resulting crude solid from a methanol/water solvent system to yield pure Dimethyl 2-hydroxyisophthalate as a white crystalline solid.

Visualizing the Reaction and Side Products

G SA 2-Hydroxyisophthalic Acid (Starting Material) MeOH + 2 CH3OH (H+ Catalyst) MonoEster Mono-methyl Ester (Incomplete Reaction) SA->MonoEster Side Path 1: Equilibrium not driven Oxidation Oxidized Impurities (Discoloration) SA->Oxidation Side Path 3: Air/Heat Product Dimethyl 2-hydroxyisophthalate (Desired Product) MeOH->Product Main Reaction Path OMethyl Dimethyl 2-methoxyisophthalate (O-Methylation) Product->OMethyl Side Path 2: Harsh Conditions

Caption: Main reaction pathway and key side reactions in the synthesis.

Visual Troubleshooting Workflow

T start Crude Product Analysis: Low Yield / Impurities Detected check_nmr NMR/LC-MS shows SM or Mono-ester? start->check_nmr check_mass Mass spec shows Product + 14 Da? check_nmr->check_mass No sol_water Action: - Use Dean-Stark Trap - Increase Reaction Time - Check Catalyst Activity check_nmr->sol_water Yes check_color Product is Discolored? check_mass->check_color No sol_omethyl Action: - Avoid harsh methylating agents - Use milder conditions - Purify via Recrystallization check_mass->sol_omethyl Yes sol_color Action: - Run under Inert Atmosphere - Use Purified Solvents - Treat with Activated Carbon check_color->sol_color Yes end_node Achieve High Purity Product check_color->end_node No sol_water->end_node sol_omethyl->end_node sol_color->end_node

Caption: A decision-making workflow for troubleshooting common synthesis issues.

Section 3: Frequently Asked Questions (FAQs)

FAQ 1: Is it necessary to protect the phenolic hydroxyl group before esterification? For the standard Fischer-Speier esterification using methanol and an acid catalyst, protection is generally not necessary. The carboxylic acids are significantly more reactive under these conditions. However, if you must use more powerful and less selective alkylating agents (like dimethyl sulfate) or if O-methylation proves to be an intractable problem under your specific conditions, then protecting the phenol as an ether (e.g., benzyl ether) or a silyl ether, followed by deprotection after esterification, is a viable, albeit longer, synthetic strategy.[1]

FAQ 2: What are the best catalysts for this esterification? Concentrated sulfuric acid (H₂SO₄) is the most common, cost-effective, and efficient catalyst. Para-toluenesulfonic acid (p-TsOH) is also an excellent choice and, being a solid, is sometimes easier to handle. Both are effective at promoting the reaction.[1] Other methods like using dicyclohexylcarbodiimide (DCC) with 4-dimethylaminopyridine (DMAP) can also work but are more expensive and generate byproduct waste that must be removed.[1]

FAQ 3: What are the primary safety considerations when performing this synthesis? Standard laboratory safety practices should be followed. Specifically:

  • Corrosive Acids: Concentrated sulfuric acid is highly corrosive. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Flammable Solvents: Methanol and other organic solvents are flammable. Conduct the reaction in a well-ventilated fume hood, away from ignition sources.

  • Methylating Agents: If you deviate from the standard protocol and use potent methylating agents like dimethyl sulfate (DMS), be aware that they are extremely toxic and carcinogenic.[2][3] Handle with extreme caution and follow all institutional safety protocols for potent carcinogens.

References
  • WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications - Google P
  • EP1346975A1 - Aromatic carboxylic acids, acid halides thereof and processes for preparing both - Google P
  • US3502711A - Purification of dimethylterephthalate - Google P
  • Chemoselective Methylation of Phenolic Hydroxyl Group Prevents Quinone Methide Formation and Repolymerization During Lignin Depolymerization - OSTI.GOV. [Link]

  • Determination of genotoxic impurities monomethyl sulfate and dimethyl sulfate in active pharmaceutical ingredients - Analytical Methods (RSC Publishing). [Link]

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Optimizing reaction conditions for the synthesis of Dimethyl 2-hydroxyisophthalate derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of Dimethyl 2-hydroxyisophthalate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our approach is rooted in practical, field-proven insights to ensure the successful optimization of your reaction conditions.

Introduction: The Synthetic Challenge

The synthesis of Dimethyl 2-hydroxyisophthalate derivatives is a cornerstone for creating a variety of compounds with significant biological and material science applications. However, the presence of both a phenolic hydroxyl group and two ester functionalities on the same aromatic ring presents unique challenges. These include competing side reactions, difficulties in achieving selective functionalization, and purification hurdles. This guide will address these common issues with scientifically grounded solutions.

Troubleshooting Guide: A-Question-and-Answer Approach

This section directly tackles specific problems you may encounter during your experiments, providing not just solutions but also the underlying chemical principles.

Low or No Product Yield

Question: I am attempting a Fischer-Speier esterification of 2-hydroxyisophthalic acid using methanol and a sulfuric acid catalyst, but I am observing very low to no yield of the desired Dimethyl 2-hydroxyisophthalate. What are the likely causes and how can I improve the outcome?

Answer: Low yields in the Fischer-Speier esterification of 2-hydroxyisophthalic acid are a common issue and can often be attributed to several factors:

  • Incomplete Reaction: The esterification is a reversible equilibrium reaction. To drive it towards the product, a large excess of the alcohol (methanol) is crucial.[1][2] Additionally, the removal of water, a byproduct of the reaction, will shift the equilibrium to favor ester formation. This can be achieved by using a Dean-Stark apparatus during reflux.

  • Catalyst Deactivation or Insufficiency: The sulfuric acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making it more electrophilic and susceptible to nucleophilic attack by methanol.[2] Ensure you are using a sufficient catalytic amount of fresh, concentrated sulfuric acid. Older or improperly stored acid may have absorbed atmospheric moisture, reducing its effectiveness.

  • Reaction Time and Temperature: While refluxing in methanol is standard, ensure the reaction is allowed to proceed for a sufficient duration.[1] Monitoring the reaction progress by Thin Layer Chromatography (TLC) is essential to determine the point of completion.[1][2]

Troubleshooting Workflow for Low Yield:

Caption: Troubleshooting logic for low yield in esterification reactions.

Formation of Undesired Side-Products

Question: During the synthesis of a derivative where I am trying to selectively alkylate the phenolic hydroxyl group, I am getting a mixture of products, including alkylation at the ester positions. How can I improve the selectivity for O-alkylation?

Answer: Achieving selective O-alkylation in the presence of ester groups requires careful control of reaction conditions to favor the more nucleophilic phenoxide ion while minimizing transesterification or hydrolysis of the esters.

  • Choice of Base: A mild base is critical. Strong bases like sodium hydride can deprotonate the acidic alpha-protons of the ester, leading to undesired side reactions. Weaker bases, such as potassium carbonate (K₂CO₃), are generally preferred as they are strong enough to deprotonate the phenol but not the ester alpha-protons.[3]

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is recommended.[3][4] These solvents effectively solvate the cation of the base, leaving the anion more reactive, while not participating in the reaction themselves.

  • Reaction Temperature: Lowering the reaction temperature can often enhance selectivity. While this may slow down the desired reaction, it will have a more pronounced effect on suppressing the higher activation energy side reactions.

ParameterRecommended Condition for SelectivityRationale
Base Potassium Carbonate (K₂CO₃)Sufficiently basic to deprotonate the phenol without promoting ester enolization.
Solvent N,N-Dimethylformamide (DMF)Polar aprotic, facilitates Sₙ2 reaction.[3][4]
Temperature Room Temperature to 50°CMinimizes energy available for undesired side reactions.

Table 1: Recommended conditions for selective O-alkylation.

Difficulties in Product Purification

Question: My crude product is an oily residue that is difficult to purify by recrystallization. What alternative purification strategies can I employ?

Answer: Oily products are common when reactions are incomplete or when side-products are structurally similar to the desired compound.

  • Column Chromatography: This is the most effective method for separating compounds with different polarities. A silica gel column with a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), can effectively separate your desired product from starting materials and byproducts.

  • Extraction and Washing: A thorough aqueous workup is essential. Washing the organic layer with a saturated sodium bicarbonate solution will remove any unreacted acidic starting material.[1] A subsequent brine wash helps to remove residual water and some polar impurities.[1]

  • Crystallization from a Mixed Solvent System: If a single solvent for recrystallization is not effective, a mixed solvent system can be employed. Dissolve the crude product in a small amount of a good solvent (in which it is highly soluble) and then slowly add a poor solvent (in which it is sparingly soluble) until turbidity is observed. Allowing this solution to cool slowly can induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the best method to synthesize the starting material, 2-hydroxyisophthalic acid?

A1: One common and effective method for the synthesis of the parent 2-hydroxyisophthalic acid is through the oxidation of 3-methyl salicylic acid in an alkaline melt, often using an oxidizing agent like lead dioxide (PbO₂).[5] Another approach is the Kolbe-Schmitt reaction, which involves the carboxylation of a potassium salt of a phenol under elevated temperature and pressure.[1]

Q2: Can I directly amidate 2-hydroxyisophthalic acid without first forming the diester?

A2: Yes, direct amidation is possible, but it typically requires harsh conditions. For instance, heating the diacid with an amine at high temperatures (e.g., 175°C) can lead to the formation of the diamide.[1] However, for more controlled and selective synthesis, especially for mono-amides, the route via the ester intermediate is often preferred.[1]

Q3: How can I monitor the progress of my reaction effectively?

A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[1][2] By spotting the reaction mixture alongside the starting material and, if available, a standard of the product, you can visually track the consumption of the reactant and the formation of the product. The choice of the mobile phase (solvent system) is crucial for good separation on the TLC plate.

Q4: Are there any specific safety precautions I should take when working with these reactions?

A4: Standard laboratory safety practices should always be followed. When using strong acids like sulfuric acid, always add the acid to the solvent slowly and with cooling, and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions involving flammable solvents should be conducted in a well-ventilated fume hood, away from ignition sources.

Experimental Protocols

Protocol 1: Fischer-Speier Esterification of 2-Hydroxyisophthalic Acid
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-hydroxyisophthalic acid (1.0 eq) in an excess of absolute methanol (e.g., 20-30 eq).[2]

  • Catalyst Addition: With stirring, carefully and slowly add concentrated sulfuric acid (0.1-0.2 eq) to the suspension.[2]

  • Reflux: Heat the reaction mixture to reflux using a heating mantle. Monitor the reaction's progress using TLC until the starting material is no longer visible (typically 4-12 hours).[2]

  • Work-up: Allow the mixture to cool to room temperature. Remove the excess methanol using a rotary evaporator.[2] Dissolve the residue in ethyl acetate.

  • Washing: Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.[1][2]

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.[1]

  • Purification: Purify the crude Dimethyl 2-hydroxyisophthalate by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography.[1][2]

Caption: Workflow for Fischer-Speier Esterification.

References

  • Application Notes and Protocols for the Synthesis of 4-Hydroxyisophthalic Acid Deriv
  • WO2017222921A1 - 2-hydroxyisophthalic acid and its derivatives: methods of making and applications - Google P
  • Synthesis procedure of three new dimethyl-5-hydroxy isophthalate esters. - ResearchGate. (URL: [Link])

  • US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid - Google P
  • EP1346975A1 - Aromatic carboxylic acids, acid halides thereof and processes for preparing both - Google P
  • US4683034A - Process for separating dimethyl isophthalate and dimethyl orthophthalate from their mixture with dimethyl terephthalate - Google P
  • Optimization of 2,3-dihydrophthalazine-1,4-dione PARP inhibitor scaffold for nanomolar potency and specific. (URL: )
  • US3502711A - Purification of dimethylterephthalate - Google P
  • Technical Support Center: Optimizing Reaction Conditions for 4-Hydroxyisophthalic Acid Derivatiz

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Troubleshooting guide for Dimethyl 2-hydroxyisophthalate crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Dimethyl 2-hydroxyisophthalate

This guide provides an in-depth troubleshooting framework for the crystallization of Dimethyl 2-hydroxyisophthalate (CAS: 36669-06-4), a common intermediate in organic synthesis.[] The unique combination of a phenolic hydroxyl group and two methyl ester functionalities on an aromatic ring presents specific challenges, such as oiling out and solvent selection, which this guide aims to address in a practical, question-and-answer format.

Compound Profile: Dimethyl 2-hydroxyisophthalate

A summary of the key physical and chemical properties is essential for designing a successful crystallization protocol.

PropertyValueSource
CAS Number 36669-06-4[2]
Molecular Formula C₁₀H₁₀O₅[3]
Molecular Weight 210.18 g/mol []
Appearance White to Off-White Solid[]
Melting Point 70 - 71°C[][2]
Solubility Slightly soluble in Chloroform and Methanol[][2]

Troubleshooting Guide & Frequently Asked Questions

This section addresses common issues encountered during the crystallization of Dimethyl 2-hydroxyisophthalate.

Q1: My compound has "oiled out," forming liquid droplets instead of solid crystals. Why is this happening and how can I fix it?

Answer: "Oiling out" is a common problem when the melting point of the compound is lower than the temperature of the solution from which it is precipitating.[4] Dimethyl 2-hydroxyisophthalate has a relatively low melting point (70-71°C), making it particularly susceptible to this issue.[][2] The compound is coming out of a solution that is still hot enough to melt it. Impurities can also suppress the melting point, exacerbating the problem.[4]

Causality & Solution:

  • Problem: The solution is supersaturated at a temperature above the compound's melting point.

  • Solution 1: Add More Solvent: The most direct solution is to return the flask to the heat source and add more of the primary ("good") solvent.[4] This increases the overall solvent volume, requiring the solution to cool to a lower temperature before saturation is reached, which will hopefully be below the compound's melting point.

  • Solution 2: Use a Lower-Boiling Solvent System: If using a high-boiling solvent like toluene or water, the solution temperature can easily exceed 71°C. Consider switching to a solvent or solvent pair with a lower boiling point, such as an ethyl acetate/hexane or methanol/water system.

  • Solution 3: Slower Cooling & Agitation: Rapid cooling can lead to high local supersaturation. Allow the solution to cool more slowly to room temperature before inducing further crystallization in an ice bath. Gentle agitation can sometimes help promote nucleation over oiling.

Q2: I've followed the cooling procedure, but no crystals are forming. What steps can I take to induce crystallization?

Answer: The failure to form crystals indicates that the solution is not sufficiently supersaturated, or there is an energetic barrier to nucleation.[5] Several techniques can be employed to overcome this.

Causality & Solution:

  • Problem: Insufficient supersaturation or high nucleation energy barrier.

  • Solution 1: Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the meniscus.[4][5] The microscopic imperfections on the glass provide a nucleation site for crystal growth.

  • Solution 2: Seed Crystals: If you have a small amount of pure, solid Dimethyl 2-hydroxyisophthalate, add a single, tiny crystal to the solution.[5] This "seed" acts as a template, bypassing the initial nucleation energy barrier and promoting ordered crystal growth.

  • Solution 3: Reduce Solvent Volume: If the solution is clear and seeding/scratching fails, you likely have too much solvent.[4] Gently heat the solution to boil off a portion of the solvent, thereby increasing the concentration of your compound. Allow it to cool again and retry induction methods.

  • Solution 4: Introduce an Anti-Solvent: If using a single solvent system, you can try adding a miscible "anti-solvent" (one in which your compound is insoluble) dropwise until the solution becomes faintly cloudy (the cloud point). Then, add a drop or two of the "good" solvent to redissolve the precipitate and allow it to cool slowly. This is the basis of a solvent-pair crystallization.

Q3: My crystallization yielded very little product. How can I improve the recovery?

Answer: A low yield is typically due to one of two factors: using an excessive amount of solvent, which keeps a significant portion of the compound dissolved in the mother liquor, or premature filtration before crystallization is complete.[4]

Causality & Solution:

  • Problem: The compound remains dissolved in the solvent even at low temperatures.

  • Solution 1: Optimize Solvent Volume: Use only the minimum amount of hot solvent required to fully dissolve the crude solid. Using excess solvent is the most common cause of poor yield.[4]

  • Solution 2: Check Mother Liquor: After filtration, test the mother liquor by taking a small sample on a glass rod and letting the solvent evaporate. A significant solid residue indicates substantial product loss.[4] You can recover this by evaporating some of the solvent and re-cooling to obtain a second crop of crystals.

  • Solution 3: Increase Cooling Time/Lower Temperature: Ensure the flask has had adequate time to cool completely. Cooling in an ice-water bath for at least 20-30 minutes after initial cooling to room temperature can significantly improve recovery.

  • Solution 4: Re-evaluate Solvent Choice: The ideal solvent dissolves the compound well when hot but poorly when cold.[5] If your compound has high solubility even at 0°C in your chosen solvent, your yield will be inherently low. A different solvent or solvent pair is needed. For an aromatic ester like this, systems like ethanol/water or ethyl acetate/hexane are often effective.[6]

Q4: The final crystals are discolored. How can I obtain a pure, white product?

Answer: Discoloration indicates the presence of impurities that have been incorporated into the crystal lattice.[7] This often happens with rapid crystallization or when highly colored, polar impurities are present.

Causality & Solution:

  • Problem: Impurities are co-crystallizing with the product.

  • Solution 1: Activated Charcoal Treatment: Dissolve the crude solid in the minimum amount of hot solvent. Add a very small amount (1-2% by weight) of activated charcoal to the hot solution and swirl. The charcoal will adsorb colored impurities.[4]

  • Solution 2: Hot Filtration: After the charcoal treatment, you must perform a hot filtration to remove the charcoal and any insoluble impurities while the desired compound remains in solution. This must be done quickly to prevent the product from crystallizing prematurely in the filter funnel.

  • Solution 3: Slow Down Crystallization: Rapid crystal growth can trap impurities.[4] After dissolving the compound, allow it to cool slowly. Placing the flask in an insulated container (like a beaker with paper towels) can promote the formation of larger, purer crystals by slowing the cooling rate.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for addressing common crystallization challenges.

Troubleshooting_Workflow Troubleshooting Crystallization of Dimethyl 2-hydroxyisophthalate start Initial Observation oiling_out {Issue: Oiling Out | Droplets Form} start->oiling_out Liquid droplets observed? no_crystals {Issue: No Crystals | Clear Solution} start->no_crystals Solution remains clear? low_yield {Issue: Low Yield} start->low_yield Few crystals recovered? impure_crystals {Issue: Impure/Colored Crystals} start->impure_crystals Crystals are discolored? action_add_solvent Action: 1. Re-heat solution. 2. Add more 'good' solvent. 3. Cool slowly. oiling_out->action_add_solvent action_induce Action: 1. Scratch flask with glass rod. 2. Add a seed crystal. no_crystals->action_induce action_optimize_yield Action: 1. Use minimum hot solvent. 2. Ensure complete cooling (ice bath). 3. Collect second crop from mother liquor. low_yield->action_optimize_yield action_purify Action: 1. Redissolve in hot solvent. 2. Add activated charcoal. 3. Perform hot filtration. 4. Cool slowly. impure_crystals->action_purify success Result: Pure Crystals action_add_solvent->success failure Re-evaluate Solvent System action_add_solvent->failure action_concentrate Action: 1. Gently boil off some solvent. 2. Re-cool and attempt induction. action_induce->action_concentrate Still no crystals? action_induce->success action_concentrate->success action_concentrate->failure action_optimize_yield->success action_purify->success

Sources

Preventing decomposition of Dimethyl 2-hydroxyisophthalate during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of Dimethyl 2-hydroxyisophthalate. This guide is designed to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate the complexities of this synthesis and prevent unwanted decomposition of your target molecule. As Senior Application Scientists, we combine established chemical principles with practical, field-proven insights to ensure your success.

Understanding the Molecule: Why is Dimethyl 2-hydroxyisophthalate Prone to Decomposition?

Dimethyl 2-hydroxyisophthalate is a valuable building block, but its structure contains functionalities that render it susceptible to degradation under certain synthetic conditions. The primary points of vulnerability are the ester groups and the phenolic hydroxyl group. Understanding these will allow for a more rational approach to synthesis and purification.

  • Ester Hydrolysis: The two methyl ester groups can be hydrolyzed back to the corresponding carboxylic acids in the presence of water, a reaction catalyzed by both acids and bases.[1][2]

  • Oxidation of the Phenolic Hydroxyl Group: The hydroxyl group attached to the aromatic ring is susceptible to oxidation, which can lead to the formation of colored impurities, often quinone-type structures.[3] This is often accelerated by the presence of dissolved oxygen, metal ions, and light.

  • Thermal Decomposition: At elevated temperatures, aromatic esters can undergo decomposition. While decarboxylation is a greater concern for the parent carboxylic acid, thermal stress can still lead to side reactions and reduced purity.

Frequently Asked Questions (FAQs)

Q1: I am seeing a significant amount of 2-hydroxyisophthalic acid in my crude product after a Fischer esterification. What is causing this and how can I prevent it?

A1: The presence of the diacid starting material in your product is a classic sign of incomplete esterification or, more likely, hydrolysis of the ester product during workup. Fischer esterification is a reversible reaction, and the presence of water, a byproduct, can drive the equilibrium back to the starting materials.[4][5][6][7]

Troubleshooting & Prevention:

  • Drive the Equilibrium Forward:

    • Use a large excess of methanol, which is often used as the solvent as well.

    • Remove water as it is formed. For higher boiling alcohols, a Dean-Stark apparatus is effective.[4] For methanol, using a drying agent like molecular sieves in the reaction can be beneficial.

  • Careful Workup: The workup is a critical stage where hydrolysis can occur.[1]

    • Minimize Contact with Water: Perform aqueous washes quickly and use cold solutions to reduce the rate of hydrolysis.

    • Neutralize Carefully: When neutralizing the acid catalyst with a base (e.g., sodium bicarbonate solution), do so cautiously. A localized high pH can promote saponification (base-catalyzed hydrolysis).[2] Ensure thorough mixing and do not use an overly strong or concentrated base.

    • Brine Wash: After aqueous washes, a wash with saturated sodium chloride (brine) will help to remove dissolved water from the organic layer.[1]

    • Thorough Drying: Use a suitable drying agent, such as anhydrous sodium sulfate or magnesium sulfate, to remove all traces of water from the organic solvent before concentrating the product.[1]

Q2: My final product of Dimethyl 2-hydroxyisophthalate has a yellow or brownish tint. What is the likely cause and how can I obtain a colorless product?

A2: A colored product is typically indicative of oxidation of the phenolic hydroxyl group.[8][3] Phenols are sensitive to air oxidation, which can be catalyzed by trace metal impurities and light.

Troubleshooting & Prevention:

  • Inert Atmosphere: Whenever possible, conduct the reaction and workup under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.[8]

  • Degas Solvents: Before use, degas your solvents by sparging with an inert gas for 15-30 minutes to remove dissolved oxygen.[8]

  • Use of Antioxidants: The addition of a small amount of an antioxidant can help to prevent the formation of colored impurities.

    • Butylated hydroxytoluene (BHT): A common and effective antioxidant for organic solutions at a typical concentration of 0.01% - 0.1% (w/v).[8]

    • Ascorbic Acid: Can be effective in aqueous solutions, but be aware of its potential to act as a pro-oxidant in the presence of metal ions.[8]

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a chelating agent like EDTA (Ethylenediaminetetraacetic acid) to aqueous washes can sequester metal ions.[9]

  • Protection from Light: Store the reaction mixture and the final product in amber vials or protect them from light to prevent photochemical degradation.[8]

Q3: I am concerned about the high temperatures required for Fischer esterification causing decomposition. Are there milder methods for synthesizing Dimethyl 2-hydroxyisophthalate?

A3: Yes, if your substrate is particularly sensitive to heat, several milder esterification methods can be employed.

  • Steglich Esterification: This method uses a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with a catalyst such as 4-dimethylaminopyridine (DMAP). This reaction is typically run at room temperature and under neutral pH conditions.[10]

  • Esterification using Acyl Chlorides: You can convert the 2-hydroxyisophthalic acid to the diacyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is then reacted with methanol, often in the presence of a non-nucleophilic base like pyridine or triethylamine. This is a high-yielding but multi-step process.

  • Transesterification: If you have a different ester of 2-hydroxyisophthalic acid, you can potentially transesterify it to the dimethyl ester using a catalyst in methanol. Mild catalysts like sodium bis(ethylenedioxy)borate have been reported for this purpose.[11]

Q4: Should I consider protecting the phenolic hydroxyl group during the synthesis?

A4: Protecting the hydroxyl group is a valid strategy, especially if you are using harsh reaction conditions for other transformations on the molecule.[12][13][14]

  • Common Protecting Groups for Phenols:

    • Methyl Ether: Can be formed using dimethyl sulfate or methyl iodide. However, deprotection requires harsh conditions (e.g., BBr₃), which might not be compatible with the ester groups.

    • Benzyl Ether: Formed using benzyl bromide or chloride. It is stable to many conditions and can be removed by catalytic hydrogenation, which is generally compatible with esters.[15]

    • Silyl Ethers (e.g., TBS, TIPS): These are versatile protecting groups that are stable to a range of conditions and can be removed with fluoride sources (e.g., TBAF) or acid.[12][16]

The choice of protecting group depends on the overall synthetic route and the conditions you plan to use. For a simple esterification, optimizing the reaction conditions as described above is often sufficient and more atom-economical than a protection/deprotection sequence.

Troubleshooting Guide

Symptom Potential Cause(s) Recommended Actions & Protocols
Low Yield of Ester 1. Incomplete reaction. 2. Hydrolysis during workup.1. Drive Reaction to Completion: - Increase reflux time. - Use a larger excess of methanol. - Ensure efficient water removal (e.g., Dean-Stark for higher alcohols, molecular sieves). 2. Optimize Workup: - Use cold aqueous solutions for washes. - Minimize contact time between the organic layer and aqueous phases. - Neutralize acid catalyst carefully with NaHCO₃ solution, avoiding strong bases.[1] - Perform a final brine wash and dry the organic layer thoroughly with Na₂SO₄ or MgSO₄.[1]
Product is Colored (Yellow/Brown) 1. Oxidation of the phenolic hydroxyl group.1. Prevent Oxidation: - Run the reaction under an inert atmosphere (N₂ or Ar).[8] - Degas solvents prior to use.[8] - Add an antioxidant like BHT (0.01-0.1% w/v) to the reaction mixture.[8] - Protect the reaction from light.
Presence of Multiple Unidentified Spots on TLC 1. Thermal decomposition. 2. Side reactions from impurities in starting materials.1. Reduce Thermal Stress: - Lower the reaction temperature and extend the reaction time. - Consider using a milder esterification method (e.g., Steglich esterification).[10] 2. Ensure Purity of Starting Materials: - Recrystallize the 2-hydroxyisophthalic acid before use. - Use anhydrous, high-purity methanol.
Difficulty in Isolating the Product 1. Emulsion formation during workup. 2. Product is partially soluble in the aqueous phase.1. Break Emulsions: - Add brine (saturated NaCl solution) to the separatory funnel. - Filter the mixture through a pad of Celite. 2. Minimize Product Loss: - Back-extract the aqueous layers with a fresh portion of the organic solvent. - Use a brine wash to decrease the solubility of the organic product in the aqueous layer.[1]

Experimental Protocols & Analytical Methods

Protocol 1: Optimized Fischer Esterification of 2-Hydroxyisophthalic Acid
  • Reaction Setup: To a solution of 2-hydroxyisophthalic acid in a 20-fold excess of anhydrous methanol, add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

  • Reflux: Heat the mixture to reflux and monitor the reaction progress by Thin-Layer Chromatography (TLC).[6][7]

  • Workup:

    • Cool the reaction mixture to room temperature and then in an ice bath.

    • Slowly add the reaction mixture to a cold, saturated solution of sodium bicarbonate while stirring.

    • Extract the product with an organic solvent like ethyl acetate.

    • Wash the combined organic layers sequentially with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography.

Analytical Monitoring
  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the progress of the reaction.[17][18]

    • Stationary Phase: Silica gel 60 F₂₅₄

    • Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 7:3 or 1:1 v/v) is a good starting point. The more polar starting material (diacid) will have a lower Rf value than the less polar product (diester).

  • High-Performance Liquid Chromatography (HPLC): For more accurate monitoring of reaction conversion and purity analysis. A reverse-phase C18 column with a water/acetonitrile or water/methanol gradient is typically suitable.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile byproducts and confirming the structure of the desired product.[19][20][21][22][23] Derivatization of the hydroxyl group (e.g., silylation) may be necessary to improve volatility and peak shape.

Visualizing the Process

Logical Workflow for Troubleshooting Decomposition

troubleshooting_workflow start Synthesis of Dimethyl 2-hydroxyisophthalate issue Decomposition Observed? start->issue success Successful Synthesis issue->success No issue_type Identify Symptom issue->issue_type Yes symptom1 Low Yield / Presence of Diacid issue_type->symptom1 symptom2 Colored Product (Yellow/Brown) issue_type->symptom2 symptom3 Multiple Impurities issue_type->symptom3 action1 Incomplete Reaction or Hydrolysis during Workup symptom1->action1 action2 Oxidation of Phenol symptom2->action2 action3 Thermal Decomposition or Side Reactions symptom3->action3 solution1 Optimize Reaction Conditions: - Excess Methanol - Water Removal Refine Workup: - Cold Washes - Careful Neutralization - Brine Wash & Thorough Drying action1->solution1 solution2 Prevent Oxidation: - Inert Atmosphere (N2/Ar) - Degas Solvents - Add Antioxidant (e.g., BHT) - Protect from Light action2->solution2 solution3 Reduce Thermal Stress: - Lower Reaction Temperature - Use Milder Esterification Method Ensure Reagent Purity action3->solution3 solution1->success solution2->success solution3->success

Caption: Troubleshooting workflow for Dimethyl 2-hydroxyisophthalate synthesis.

Key Decomposition Pathways

decomposition_pathways cluster_main Dimethyl 2-hydroxyisophthalate cluster_decomp Decomposition Products DHI Dimethyl 2-hydroxyisophthalate Acid 2-Hydroxyisophthalic Acid DHI->Acid Hydrolysis (+H2O, H+ or OH-) Oxidized Oxidized Byproducts (e.g., Quinones) DHI->Oxidized Oxidation ([O], light, metal ions)

Sources

Column chromatography parameters for purifying Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of Dimethyl 2-hydroxyisophthalate. As Senior Application Scientists, we have compiled this guide based on established chromatographic principles and specific experimental data to assist you in achieving high-purity material. This document provides recommended starting parameters, detailed protocols, and a comprehensive troubleshooting guide to address challenges you may encounter.

Quick Start: Recommended Column Chromatography Parameters

For experienced researchers, the following table summarizes the recommended starting conditions for the purification of Dimethyl 2-hydroxyisophthalate. These parameters are derived from successful purifications of structurally analogous compounds and are an excellent starting point for method development.[1]

ParameterRecommended SpecificationRationale & Key Considerations
Stationary Phase Silica Gel (SiO₂)Dimethyl 2-hydroxyisophthalate is a polar molecule due to its hydroxyl and ester functional groups. The polar silica gel (in normal-phase chromatography) provides effective retention and allows for separation based on polarity.[2][3]
Mobile Phase (Eluent) Ethyl Acetate (EtOAc) / Hexane mixtureThis is a standard and highly effective solvent system for compounds of moderate polarity.[4] A typical starting gradient would be 10% EtOAc in Hexane, with the polarity increased as needed.[1]
Method Development Thin-Layer Chromatography (TLC)Always perform TLC before running a column to determine the optimal solvent system.[3][5] Aim for a retention factor (Rf) of approximately 0.3-0.4 for the target compound to ensure good separation on the column.[6]
Sample Loading Dry Loading or Minimal SolventThe compound has limited solubility in non-polar solvents.[7][] Dry loading the sample onto a small amount of silica is highly recommended to ensure a narrow starting band and prevent dissolution issues at the column head.[9]
Column Dimensions 40-60 g of silica per 1 g of crude materialThis ratio is a general rule of thumb to prevent column overloading, which can lead to poor separation and peak tailing.[10]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the setup and execution of column chromatography for Dimethyl 2-hydroxyisophthalate.

Q1: Why is silica gel the recommended stationary phase?

Silica gel is a highly polar adsorbent, making it ideal for normal-phase chromatography.[3] The surface of silica gel is rich in silanol groups (-Si-OH), which can form hydrogen bonds with polar functional groups. Dimethyl 2-hydroxyisophthalate possesses a phenolic hydroxyl group and two methyl ester groups, all of which can interact with the stationary phase. This interaction causes the compound to be retained on the column, allowing for its separation from less polar impurities, which will elute faster with a non-polar mobile phase.[2]

Q2: How do I select the optimal mobile phase composition?

The selection of the mobile phase is critical for achieving separation.[11] This is best accomplished using Thin-Layer Chromatography (TLC).[12]

  • Spot Your Sample: Dissolve a small amount of your crude reaction mixture and spot it on a silica gel TLC plate.

  • Test Solvent Systems: Develop the plate in a sealed chamber containing a mixture of ethyl acetate and hexane. Start with a low polarity mixture (e.g., 10% EtOAc/Hexane) and gradually increase the polarity (e.g., 20% EtOAc, 30% EtOAc).

  • Analyze the Rf: The ideal solvent system will give your target compound, Dimethyl 2-hydroxyisophthalate, an Rf value between 0.3 and 0.4.[5] This provides a good balance, ensuring the compound moves down the column but is sufficiently retained to separate from impurities. Impurities that are less polar should have a higher Rf, while more polar impurities should have a lower Rf.

A published purification for the closely related isomer, dimethyl 2-hydroxyterephthalate, successfully used a 10% EtOAc/n-hexane mobile phase, which is an excellent starting point for your TLC analysis.[1]

Q3: My compound is not very soluble in hexane. How should I load it onto the column?

This is a common issue for moderately polar compounds. The recommended method is dry loading .[9]

  • Dissolve your crude sample in a suitable solvent in which it is highly soluble (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 5-10 times the mass of your sample) to this solution.

  • Remove the solvent completely using a rotary evaporator until you are left with a dry, free-flowing powder of your crude material adsorbed onto the silica.[9]

  • Carefully add this powder to the top of your packed column. This technique ensures that the compound is introduced to the column in a very narrow, concentrated band, leading to much sharper peaks and better separation.[9]

Troubleshooting Guide

This guide addresses specific issues that may arise during the purification process.

Problem: My compound will not elute from the column, even with a high concentration of ethyl acetate.
  • Possible Cause 1: Compound Decomposition: The compound may be unstable on the acidic surface of the silica gel.[6]

    • How to Verify: Spot your pure compound on a TLC plate. Let it sit for 30-60 minutes, then develop the plate. If you see new spots or streaking that wasn't present initially, your compound is likely degrading.[5][10]

    • Solution: Consider using a less acidic stationary phase, such as neutral alumina.[10] Alternatively, you can deactivate the silica gel by running the column with a solvent system containing a very small amount (0.1-1%) of a basic modifier like triethylamine.[10]

  • Possible Cause 2: Insufficient Solvent Polarity: While ethyl acetate/hexane is a robust system, some highly polar impurities in the crude mixture might require a stronger eluent.

    • Solution: A common strategy for eluting highly polar compounds is to switch to a more polar solvent system, such as methanol in dichloromethane (e.g., 1-5% MeOH/DCM).[4] Be aware that methanol concentrations above 10% can risk dissolving the silica gel.[4]

Problem: The separation between my product and an impurity is poor; the fractions are all mixed.

This is a common challenge, especially with isomers or byproducts of similar polarity.

  • Possible Cause 1: Incorrect Solvent System: The chosen eluent may not have enough selectivity for your specific mixture.

    • Solution: Experiment with different solvent systems during the TLC phase. Sometimes, swapping ethyl acetate for another solvent of similar polarity, like a mixture of dichloromethane and acetone, can dramatically change the selectivity and improve separation.[10]

  • Possible Cause 2: Column Overloading: Too much sample was loaded onto the column for its size.[10]

    • Solution: Reduce the amount of sample loaded or use a larger column with more stationary phase. A general guideline is to use at least a 40:1 ratio of silica gel to crude material by weight.

  • Possible Cause 3: Poor Column Packing: Channels or cracks in the silica bed will lead to a non-uniform solvent front and broad, overlapping bands.

    • Solution: Ensure the column is packed carefully and uniformly. The top surface of the silica should be perfectly flat and protected with a thin layer of sand.[9]

The following diagram outlines a decision-making workflow for troubleshooting poor separation.

G start Poor Separation Observed check_tlc Re-evaluate TLC. Is R_f of product ~0.3-0.4? Are spots well-resolved? start->check_tlc adjust_solvent Optimize Mobile Phase check_tlc->adjust_solvent No check_loading Was the column overloaded? (Silica:Sample ratio > 40:1?) check_tlc->check_loading Yes adjust_solvent_details Try different solvent systems (e.g., DCM/Acetone). Use a shallower gradient. adjust_solvent->adjust_solvent_details increase_column Increase Column Size or Reduce Sample Load check_loading->increase_column Yes check_stability Is the compound stable on silica? (Check via 2D TLC) check_loading->check_stability No change_stationary_phase Switch Stationary Phase check_stability->change_stationary_phase No success Successful Purification check_stability->success Yes (Re-pack column carefully) change_stationary_phase_details Use neutral alumina or deactivated silica gel. change_stationary_phase->change_stationary_phase_details

Caption: Troubleshooting workflow for poor column chromatography separation.

Problem: My compound is streaking or "tailing" on the column.

Tailing results in broad peaks and poor separation efficiency.

  • Possible Cause 1: Acidity of Silica: The phenolic hydroxyl group on your compound might be interacting too strongly and non-ideally with the acidic silanol groups of the stationary phase.[10]

    • Solution: Add a small amount (0.1-1%) of a modifier like acetic acid to your mobile phase. The acid in the eluent can help to saturate the highly active sites on the silica, leading to more symmetrical peak shapes.

  • Possible Cause 2: Sample Overloading: As mentioned previously, loading too much material can saturate the stationary phase at the point of injection, causing tailing.[10]

    • Solution: Use less sample or a larger column.

  • Possible Cause 3: Inappropriate Loading Solvent: If you performed a wet load using a solvent that is too strong (too polar), the sample will spread out into a wide band before chromatography begins.

    • Solution: Always use the dry loading method described above, or if wet loading is necessary, dissolve the sample in the absolute minimum amount of the mobile phase itself or a slightly weaker solvent.[9]

Experimental Protocol: Purification of Dimethyl 2-hydroxyisophthalate

This protocol provides a step-by-step guide for the purification of up to 1 gram of crude material.

1. Materials and Equipment

  • Crude Dimethyl 2-hydroxyisophthalate

  • Silica gel (for flash chromatography, 230-400 mesh)

  • Solvents: Hexane, Ethyl Acetate (HPLC grade)

  • Glass chromatography column (e.g., 40 mm diameter)

  • TLC plates (silica gel coated)

  • Fraction collection tubes

  • Rotary evaporator

2. Method Development (TLC)

  • Prepare several developing chambers with different ratios of Ethyl Acetate/Hexane (e.g., 1:9, 2:8, 3:7 v/v).

  • Dissolve a small amount of the crude material in a few drops of ethyl acetate.

  • Spot the solution onto TLC plates and develop them in the prepared chambers.

  • Visualize the spots under a UV lamp (254 nm).

  • Select the solvent system that provides an Rf of ~0.3-0.4 for the product spot and gives the best separation from visible impurities.

3. Column Packing

  • Secure the column vertically in a fume hood.

  • Add a small plug of cotton or glass wool to the bottom, followed by a thin layer of sand.

  • Fill the column about two-thirds full with the chosen mobile phase (start with the lowest polarity if running a gradient).

  • In a separate beaker, create a slurry of silica gel (approx. 40 g) in the mobile phase.

  • Pour the slurry into the column. Gently tap the column to help the silica settle evenly and dislodge air bubbles.

  • Open the stopcock to drain some solvent, allowing the silica to pack into a uniform bed. Continuously add more slurry until the desired bed height is reached. Never let the solvent level drop below the top of the silica bed.

  • Add a thin, protective layer of sand to the top of the packed silica.

4. Sample Loading (Dry Method)

  • Dissolve ~1 g of crude material in a minimal amount of a volatile solvent (e.g., 10-15 mL of dichloromethane).

  • Add ~5-10 g of silica gel to the solution.

  • Evaporate the solvent on a rotary evaporator to obtain a dry, free-flowing powder.

  • Carefully add this powder onto the top layer of sand in the packed column.

5. Elution and Fraction Collection

  • Carefully add the mobile phase to the column.

  • Open the stopcock and begin collecting fractions. Apply gentle air pressure (flash chromatography) to achieve a steady flow rate (e.g., ~2 inches/minute descent of the solvent front).

  • Start with a lower polarity mobile phase (e.g., 10% EtOAc/Hexane). If impurities are well-separated from the product on TLC, you can run the entire column with this isocratic system.

  • If a gradient is needed, gradually increase the percentage of ethyl acetate in the mobile phase to elute more polar compounds. A stepwise gradient (e.g., 250 mL of 10% EtOAc, then 250 mL of 20% EtOAc, etc.) is effective.

  • Collect fractions of a consistent volume (e.g., 15-20 mL).

6. Analysis of Fractions

  • Analyze the collected fractions by TLC to identify which ones contain the pure product.

  • Spot every few fractions on a single TLC plate to track the elution profile.

  • Combine the fractions containing the pure product.

  • Remove the solvent using a rotary evaporator to yield the purified Dimethyl 2-hydroxyisophthalate.

References

  • Phenomenex. (n.d.). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Crawford Scientific. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]

  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage. Retrieved from [Link]

  • Reddit. (2022). Chromatography to separate polar molecules?. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • Google Patents. (n.d.). US2923735A - Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
  • Chemistry Hall. (n.d.). Thin Layer Chromatography: A Complete Guide to TLC. Retrieved from [Link]

  • Cheméo. (n.d.). 1,4-Benzenedicarboxylic acid, 2-hydroxy-, 1,4-dimethyl ester (CAS 6342-72-9). Retrieved from [Link]

  • Biotage. (2023). How changing stationary phase chemistry can impact separation selectivity. Retrieved from [Link]

  • Chromatography Today. (n.d.). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]

  • ResearchGate. (2019). How can I purify two different-substituted aromatic compounds?. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • PubMed. (2015). Activity-guided Isolation, Identification and Quantification of Biologically Active Isomeric Compounds.... Retrieved from [Link]

Sources

Addressing solubility issues of Dimethyl 2-hydroxyisophthalate in specific solvents

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Senior Application Scientist, Formulations Division

Welcome to the technical support guide for Dimethyl 2-hydroxyisophthalate. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for solubility challenges encountered during experimental work. Our approach is rooted in foundational chemical principles and validated laboratory practices to ensure you can overcome these hurdles efficiently and maintain the integrity of your research.

Frequently Asked Questions (FAQs)
Q1: What is Dimethyl 2-hydroxyisophthalate, and what are its basic solubility characteristics?

Dimethyl 2-hydroxyisophthalate (CAS No. 36669-06-4) is an organic compound, specifically a dimethyl ester of 2-hydroxyisophthalic acid.[1][] Structurally, it is a benzene ring substituted with two methyl ester groups and a hydroxyl group. This combination of a lipophilic aromatic ring and polar functional groups (hydroxyl and ester) results in a molecule with limited aqueous solubility and preferential solubility in certain organic solvents.[3]

Initial characterization from available data indicates it is a white to off-white solid with a melting point of approximately 70-71°C.[][4] It is reported to be slightly soluble in chloroform and methanol.[][4] This profile is typical for many active pharmaceutical ingredients (APIs) and chemical intermediates, where achieving a desired concentration in a specific solvent system can be a significant challenge.[5][6]

PropertyValueSource
CAS Number 36669-06-4[4]
Molecular Formula C₁₀H₁₀O₅[1]
Molecular Weight 210.18 g/mol [1][]
Appearance White to Off-White Solid[]
Melting Point 70 - 71°C[][4]
Known Solubility Slightly soluble in Chloroform and Methanol; Limited in water.[][3][4]
Q2: I am unable to dissolve Dimethyl 2-hydroxyisophthalate in my desired aqueous buffer. What is my first step?

When facing solubility issues, a systematic approach is crucial to avoid wasting valuable compound and time.[7] The first step is to create a general solubility profile by screening a range of common, biocompatible solvents. This helps in identifying a suitable starting point for creating a stock solution.

The principle "like dissolves like" is a practical guideline here.[8] Given the aromatic and ester features of Dimethyl 2-hydroxyisophthalate, polar aprotic solvents are often a good starting point.

Recommended Initial Solvent Screening Protocol:

  • Aliquot the Compound: Weigh out small, identical amounts of your compound (e.g., 1-2 mg) into several separate vials.

  • Select Solvents: Choose a small panel of common laboratory solvents with varying polarities (see table below). A good starting set includes DMSO, Ethanol (or Methanol), and Acetonitrile.

  • Incremental Addition: Add a small, precise volume of the first solvent (e.g., 100 µL) to the corresponding vial.

  • Assess Solubility: Vortex the vial for 30-60 seconds. Visually inspect for dissolution (a clear, particle-free solution).

  • Continue Addition: If the compound is not fully dissolved, add another 100 µL of the solvent and repeat the assessment. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Record and Compare: Record the approximate concentration at which the compound dissolved in each solvent. This data will guide the preparation of a high-concentration stock solution.

SolventTypeRationale
Dimethyl Sulfoxide (DMSO) Polar AproticAn excellent, powerful solvent for a wide range of organic molecules. A common starting point for stock solutions.[7][]
Ethanol / Methanol Polar ProticOften used in formulations; good for compounds with hydrogen bonding capability.[][10]
Acetonitrile Polar AproticA less viscous alternative to DMSO, useful in analytical applications like HPLC.
Acetone Polar AproticA stronger organic solvent, can be effective but may have compatibility issues with some plastics.[3]
Troubleshooting Guide: Advanced Solubilization Strategies

If initial solvent screening does not yield a suitable system, or if the required solvent is incompatible with your downstream application (e.g., cell-based assays sensitive to DMSO), more advanced strategies are necessary.

G cluster_0 Initial Assessment cluster_1 Primary Troubleshooting cluster_2 Secondary Troubleshooting cluster_3 Outcome A Compound Fails to Dissolve in Target Solvent B Q3: Use Co-Solvent Strategy (e.g., DMSO/Buffer) A->B C Q4: Adjust pH of Aqueous Medium A->C D Q5: Apply Gentle Heat & Sonication A->D E Q6: Employ Surfactants (Micellar Solubilization) B->E Precipitation on dilution F Q7: Use Complexation Agents (e.g., Cyclodextrins) B->F Precipitation on dilution G Solubility Achieved B->G Success C->E Insufficient Solubility C->F Insufficient Solubility C->G Success D->B Degradation or Still Insoluble D->C Degradation or Still Insoluble D->G Success E->G Success F->G Success

Caption: General troubleshooting workflow for solubility issues.

Q3: My compound dissolves in DMSO, but precipitates when diluted into my aqueous assay buffer. How do I fix this?

This is a classic problem known as "crashing out" and occurs when a drug is transferred from a good organic solvent to a poor aqueous solvent. The key is to manage the solvent environment to keep the compound in solution. The most common technique is co-solvency.[5][10]

Causality: A co-solvent works by reducing the overall polarity of the aqueous medium, making it more "hospitable" to the lipophilic compound.[] It essentially reduces the interfacial tension between the compound and the solvent.[10]

G cluster_0 Poorly Soluble Compound in Water cluster_1 Co-Solvent System A Compound (Hydrophobic) B Water (High Polarity) A->B Low Solubility (Precipitation) C Compound D Water + Co-Solvent (Reduced Polarity) C->D Increased Solubility

Caption: Principle of Co-Solvency.

Troubleshooting Protocol for Co-solvency:

  • Prepare High-Concentration Stock: Dissolve Dimethyl 2-hydroxyisophthalate in 100% DMSO to the highest practical concentration (e.g., 20 mM).

  • Determine Maximum Tolerable Co-solvent %: Before testing your compound, determine the highest percentage of DMSO your experimental system (e.g., cell line) can tolerate without adverse effects (typically 0.1% to 1%).

  • Stepwise Dilution: Instead of a single large dilution, perform serial dilutions.

    • First, dilute the 20 mM stock into your aqueous buffer containing the maximum tolerable percentage of DMSO. For example, to achieve a 100 µM solution with 0.5% DMSO, add 5 µL of the 20 mM stock to 995 µL of buffer.

    • Vortex immediately and vigorously after adding the stock solution to the buffer to rapidly disperse the compound and prevent localized high concentrations that can initiate precipitation.[11]

  • Pre-warm the Buffer: Pre-warming the aqueous buffer (e.g., to 37°C for cell culture medium) can sometimes help, as solubility for many organic solids increases with temperature.[7][8][12]

Q4: Co-solvents are not sufficient or are incompatible with my experiment. Can I use pH to improve solubility?

Yes, pH adjustment is a powerful technique for compounds with ionizable functional groups.[][13] Dimethyl 2-hydroxyisophthalate has a phenolic hydroxyl (-OH) group on the benzene ring. This group is weakly acidic and can be deprotonated to form a more soluble phenoxide anion at basic pH.

Causality: According to Le Châtelier's Principle, by increasing the pH (adding a base), you remove H⁺ ions from the solution. The equilibrium of the acidic dissociation of the hydroxyl group will shift to the right, favoring the formation of the charged, and thus more water-soluble, phenoxide ion.[14][15]

G cluster_0 Equilibrium in Solution cluster_1 Effect of pH Change A R-OH (Neutral, Less Soluble) B A->B C R-O⁻ + H⁺ (Anionic, More Soluble) B->C D Add Base (Increase pH) Removes H⁺ E Equilibrium Shifts Right → D->E F Increased [R-O⁻] SOLUBILITY INCREASES E->F

Sources

Technical Support Center: Catalyst Selection and Optimization for Dimethyl 2-hydroxyisophthalate Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for catalyst selection and optimization in reactions involving Dimethyl 2-hydroxyisophthalate. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth technical insights and practical troubleshooting advice. Here, we move beyond simple protocols to explain the fundamental principles and causal relationships that govern successful synthesis, empowering you to navigate the complexities of your experimental work with confidence.

Section 1: Catalyst Selection - A Strategic Approach

The synthesis of Dimethyl 2-hydroxyisophthalate, primarily through the Fischer-Speier esterification of 2-hydroxyisophthalic acid with methanol, is a cornerstone reaction for accessing a variety of valuable downstream compounds. The choice of catalyst is paramount and dictates reaction efficiency, yield, and purity. This section will guide you through the selection of an appropriate catalyst system.

Homogeneous Acid Catalysts: The Workhorses

Homogeneous acid catalysts are widely employed for their high activity and accessibility. The most common choices are strong Brønsted acids that protonate the carbonyl oxygen of the carboxylic acid, thereby enhancing its electrophilicity for nucleophilic attack by methanol.[1][2][3]

  • Sulfuric Acid (H₂SO₄): A strong, inexpensive, and highly effective catalyst for Fischer esterification.[4][5] Its high acidity ensures rapid reaction rates. However, its strong dehydrating nature can sometimes lead to charring or other side reactions if not used judiciously.[6]

  • p-Toluenesulfonic Acid (p-TsOH): A solid, crystalline organic acid that is often favored for its ease of handling compared to sulfuric acid.[5][7] It is less oxidizing than sulfuric acid, which can be advantageous when working with sensitive substrates.[8] p-TsOH is also more soluble in organic solvents, which can lead to a more homogeneous reaction mixture.[6]

Causality in Homogeneous Catalysis: The efficacy of these catalysts lies in their ability to generate a highly electrophilic carbocation intermediate, which is readily attacked by the weakly nucleophilic methanol. The reaction is an equilibrium process, and the continuous removal of water or the use of a large excess of methanol is crucial to drive the reaction to completion.[3][4]

Heterogeneous Acid Catalysts: The Green Alternative

Solid acid catalysts offer significant advantages in terms of catalyst recovery, reusability, and reduced reactor corrosion, aligning with the principles of green chemistry.[9]

  • Acidic Ion-Exchange Resins (e.g., Amberlyst-15): These are sulfonic acid-functionalized polymers that provide a solid support for the acidic protons.[7] They are effective for esterification and can be easily filtered off from the reaction mixture.

  • Zeolites: These are microporous aluminosilicates with well-defined pore structures and tunable acidity.[10] Zeolites like H-ZSM-5 and H-beta have been shown to be active catalysts in esterification reactions, though their small pore size can sometimes be a limitation for larger molecules.

  • Sulfonated Carbons: These are solid acid catalysts prepared by sulfonating carbonaceous materials. They offer good thermal stability and catalytic activity.

Causality in Heterogeneous Catalysis: The catalytic activity of solid acids is attributed to the presence of Brønsted acid sites on their surface. The reaction mechanism is similar to homogeneous catalysis, but the accessibility of the active sites and mass transfer limitations can influence the overall reaction rate.

Catalyst Selection Decision Workflow

The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your experiment, including scale, desired purity, and process constraints.

Catalyst Selection Workflow start Start: Need to synthesize Dimethyl 2-hydroxyisophthalate scale Reaction Scale? start->scale purity High Purity Required? scale->purity Large Scale scale->purity Lab Scale reuse Catalyst Reusability a Priority? purity->reuse Yes homogeneous Homogeneous Catalyst (H₂SO₄, p-TsOH) purity->homogeneous No reuse->homogeneous No heterogeneous Heterogeneous Catalyst (Amberlyst-15, Zeolites) reuse->heterogeneous Yes end Proceed with Selected Catalyst homogeneous->end heterogeneous->end

Caption: A decision-making workflow for selecting the appropriate catalyst.

Section 2: Experimental Protocol - Fischer-Speier Esterification

This section provides a detailed, step-by-step methodology for the synthesis of Dimethyl 2-hydroxyisophthalate using a homogeneous acid catalyst.

Materials:

  • 2-hydroxyisophthalic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic Acid (p-TsOH)

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • TLC developing chamber and solvent system (e.g., hexane:ethyl acetate)

  • UV lamp for TLC visualization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, add 2-hydroxyisophthalic acid (1.0 equivalent) and a magnetic stir bar.

  • Solvent and Catalyst Addition: Add a large excess of anhydrous methanol (e.g., 20-30 equivalents). While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) or p-toluenesulfonic acid (e.g., 0.1-0.2 equivalents).

  • Reflux: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. The reaction temperature will be the boiling point of methanol.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC. Periodically take a small aliquot of the reaction mixture, spot it on a TLC plate, and develop it in an appropriate solvent system (e.g., 7:3 hexane:ethyl acetate). Visualize the spots under a UV lamp. The disappearance of the starting material spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.

  • Work-up: Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Solvent Removal: Remove the excess methanol using a rotary evaporator.

  • Extraction: Dissolve the residue in ethyl acetate. Transfer the solution to a separatory funnel and wash it sequentially with:

    • Saturated sodium bicarbonate solution (to neutralize the acid catalyst and remove any unreacted carboxylic acid). Be cautious of gas evolution (CO₂).

    • Brine (to remove any remaining water).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude Dimethyl 2-hydroxyisophthalate.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., methanol/water) or by column chromatography on silica gel.

Section 3: Troubleshooting Guide

This section addresses common issues encountered during the synthesis of Dimethyl 2-hydroxyisophthalate in a question-and-answer format.

Q1: My reaction is very slow or is not going to completion. What are the possible causes and solutions?

A1: Several factors can contribute to a sluggish reaction:

  • Insufficient Catalyst: Ensure you have added a sufficient amount of a fresh, active catalyst. Acids can degrade over time, so using a newly opened bottle is recommended.

  • Presence of Water: The Fischer esterification is an equilibrium reaction, and the presence of water will inhibit the forward reaction.[4] Ensure your methanol and glassware are anhydrous. If water is being produced, consider using a Dean-Stark apparatus to remove it azeotropically, especially if you are using a solvent like toluene.

  • Inadequate Temperature: The reaction should be at a consistent reflux. Ensure your heating mantle is set to the appropriate temperature to maintain a steady boil.

Q2: I am observing a low yield of my desired product. What could be the issue?

A2: Low yields can be attributed to several factors:

  • Incomplete Reaction: As discussed in Q1, ensure the reaction has gone to completion by monitoring it with TLC.

  • Product Loss During Work-up: Be careful during the extraction and washing steps. Emulsions can form, leading to loss of product. If an emulsion forms, adding more brine can help to break it. Ensure you are not prematurely discarding the organic layer.

  • Side Reactions: The presence of the phenolic hydroxyl group can lead to side reactions, especially under harsh acidic conditions. One potential side reaction is the formation of a methyl ether at the phenolic position. Using a milder acid like p-TsOH or a heterogeneous catalyst can sometimes mitigate this.[11] Polycondensation of the phenolic carboxylic acid can also occur at high temperatures.[12]

  • Catalyst Deactivation: If you are using a reusable heterogeneous catalyst, it may have become deactivated.

Q3: My purified product is colored. What is the source of the color and how can I remove it?

A3: Color impurities can arise from several sources:

  • Charring: Strong acids like sulfuric acid can cause some decomposition of the organic material, leading to colored byproducts.

  • Oxidation: Phenolic compounds can be susceptible to oxidation, which can produce colored species.

  • Purification: To remove colored impurities, you can try recrystallization with the addition of a small amount of activated charcoal. Column chromatography is also an effective method for separating colored impurities.

Troubleshooting Workflow:

Troubleshooting Workflow start Problem Encountered low_yield Low Yield start->low_yield slow_reaction Slow/Incomplete Reaction start->slow_reaction colored_product Colored Product start->colored_product check_catalyst Check Catalyst Activity & Amount low_yield->check_catalyst check_water Ensure Anhydrous Conditions low_yield->check_water check_workup Review Work-up Procedure low_yield->check_workup consider_side_reactions Consider Side Reactions (Etherification, Polymerization) low_yield->consider_side_reactions slow_reaction->check_catalyst slow_reaction->check_water check_temp Verify Reflux Temperature slow_reaction->check_temp colored_product->consider_side_reactions purification_method Optimize Purification (Recrystallization with Charcoal, Chromatography) colored_product->purification_method

Caption: A workflow for troubleshooting common experimental issues.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a different alcohol besides methanol?

A: Yes, the Fischer esterification is a general reaction that can be performed with other primary and secondary alcohols.[1] However, the reaction rate may vary depending on the steric hindrance of the alcohol. Tertiary alcohols are generally not suitable as they are prone to elimination under acidic conditions.[1]

Q: Is it necessary to use an excess of methanol?

A: Using a large excess of methanol serves two purposes: it acts as the solvent and helps to shift the reaction equilibrium towards the product side.[4] While not strictly necessary if you are removing water by other means (e.g., Dean-Stark trap), it is a common and effective strategy to achieve high yields.[4]

Q: How do I properly dispose of the acid catalyst after the reaction?

A: After the reaction, the acidic solution should be carefully neutralized with a base, such as sodium bicarbonate, before disposal. Always follow your institution's safety guidelines for waste disposal.

Q: What are the key safety precautions to take during this experiment?

A: Concentrated sulfuric acid is highly corrosive and should be handled with extreme care in a fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Methanol is flammable and toxic, so avoid open flames and ensure good ventilation.

References

  • Esterification of Carboxylic Acids and Etherification of Phenols with Amide Acetals. Synthesis.
  • Esterific
  • Esterification of phenol group-containing carboxylic acid.
  • Sulfuric acid replacement for ester form
  • Advantages of p-toluenesulfonic acid over sulfuric acid in the formation of acetals. Chemistry Stack Exchange.
  • Solid Acid–Base Catalysts Based on Layered Double Hydroxides Applied for Green Catalytic Transform
  • Other Reactions of Phenol. Chemistry LibreTexts.
  • 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • HPLC Methods for analysis of Isophthalic acid.
  • A comparison of the rates of esterification of some hydroxy compounds.
  • TLC analysis of the reaction mixture during the esterification of the butyl laurate.
  • Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. Master Organic Chemistry.
  • Fischer–Speier esterific
  • HPLC Method for Analysis of Isophthalic acid on Primesep B Column. SIELC Technologies.
  • p-toluenesulfonic acid – Knowledge and References. Taylor & Francis Online.
  • TsOH vs H2SO4 : r/OrganicChemistry. Reddit.
  • Gas Chromatographic Determination of o-Phthalic Acid Esters in·Source Emissions.
  • A comparison of dilute aqueous p-toluenesulfonic and sulfuric acid pre. Digital Commons @PVAMU.
  • Fatty Acid Analysis by HPLC. Nacalai Tesque.
  • Chromatographic Methods for the Determination of Phthalic Acid Esters in Different Samples.
  • Fischer Esterific
  • Development of Solid Acid Catalysts for Synthesis of Chemicals from Sugars and Sugar Alcohols. Hokkaido University.
  • Self-catalyzed esterification of 2-hydroxyisobutyric acid: A simple method to produce methyl 2-hydroxyisobutyrate.
  • dimethyl-5-hydroxyisophthal
  • Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterific
  • Zeolite-Based Catalysts: A Valuable Approach toward Ester Bond Form
  • Dimethyl 5-hydroxyisophthal
  • 2-Hydroxy-1,3-benzenedicarboxylic acid | C8H6O5 | CID 11812. PubChem.
  • Dimethyl 5-hydroxyisophthal
  • Preparation method of 2-hydroxyisophthalic acid.
  • Comparison of different heterogeneous catalysts and different alcohols for the esterification reaction of oleic acid.
  • Fischer Esterific
  • Process for the manufacture of derivatives of 4-hydroxy-isophthalic acid.
  • Dimethyl 2-hydroxyisophthal
  • DiMethyl 2-Hydroxyisophthal
  • Effects of solid acids on hybrid catalysts for dimethyl ether synthesis
  • Kinetic Aspects of Esterification and Transesterific

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Validation & Comparative

A Tale of Two Isomers: A Comparative Guide to Dimethyl 2-Hydroxyisophthalate and Dimethyl 4-Hydroxyisophthalate in High-Performance Polymer Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning polymer chemist, the choice of monomer is a critical decision that dictates the ultimate performance of the resulting material. Subtle variations in monomer structure can lead to profound differences in polymer architecture and, consequently, their thermal and mechanical properties. This guide delves into a nuanced yet crucial comparison between two isomeric hydroxy-functionalized diesters: dimethyl 2-hydroxyisophthalate and dimethyl 4-hydroxyisophthalate. While chemically similar, the positional difference of the hydroxyl group imparts distinct characteristics on the polymers derived from them, influencing everything from processability to end-use application suitability. This document aims to provide researchers, scientists, and drug development professionals with a comprehensive, data-driven comparison to inform their monomer selection in the synthesis of advanced polyesters and other high-performance polymers.

The Structural Dichotomy: A Foundation for Divergent Properties

The fundamental difference between dimethyl 2-hydroxyisophthalate and dimethyl 4-hydroxyisophthalate lies in the placement of the hydroxyl group on the aromatic ring relative to the two methoxycarbonyl groups. In dimethyl 2-hydroxyisophthalate, the hydroxyl group is in the ortho position to one of the ester groups, creating an asymmetric, sterically hindered environment. Conversely, dimethyl 4-hydroxyisophthalate features the hydroxyl group in the para position to one ester and meta to the other, resulting in a more linear and symmetric structure. This seemingly minor isomeric variance is the cornerstone of the differing performance characteristics of their resultant polymers.

G cluster_0 Dimethyl 2-hydroxyisophthalate cluster_1 Dimethyl 4-hydroxyisophthalate 2-hydroxy 2-hydroxy 4-hydroxy 4-hydroxy G cluster_0 Dimethyl 2-Hydroxyisophthalate (Asymmetric) cluster_1 Dimethyl 4-Hydroxyisophthalate (Symmetric) a Introduces kinks in polymer chain b Disrupts chain packing a->b c Leads to amorphous polymer structure b->c Potentially lower thermal stability\nand mechanical strength Potentially lower thermal stability and mechanical strength c->Potentially lower thermal stability\nand mechanical strength d Promotes linear polymer chain e Facilitates regular chain packing d->e f Favors semi-crystalline or crystalline structure e->f Potentially higher thermal stability\nand mechanical strength Potentially higher thermal stability and mechanical strength f->Potentially higher thermal stability\nand mechanical strength

Caption: Influence of monomer geometry on polymer architecture.

Comparative Performance Analysis: A Data-Driven Perspective

PropertyPolymer from Dimethyl 2-hydroxyisophthalatePolymer from Dimethyl 4-hydroxyisophthalateRationale
Thermal Properties
Glass Transition Temp. (Tg)Potentially lowerPotentially higherThe irregular structure from the ortho-isomer leads to less efficient chain packing and more free volume, lowering the energy required for segmental motion.
Melting Temperature (Tm)Likely absent or very lowPresent in semi-crystalline polymersThe amorphous nature of the ortho-isomer-based polymer precludes a distinct melting point. The regular structure from the para-isomer allows for crystallization.
Thermal StabilityPotentially lowerPotentially higherThe more ordered, crystalline structure of the para-isomer-based polymer generally leads to higher thermal stability.
Mechanical Properties
Tensile StrengthLowerHigherThe higher crystallinity and stronger intermolecular forces in the para-isomer-based polymer contribute to higher tensile strength.
Elastic ModulusLowerHigherThe rigidity and ordered structure of the polymer from the para-isomer result in a higher modulus.
Elongation at BreakHigherLowerThe amorphous nature and looser chain packing of the ortho-isomer-based polymer may allow for greater chain mobility and thus higher elongation before breaking.
Solubility
Solubility in Organic SolventsHigherLowerThe amorphous structure of the ortho-isomer-based polymer generally leads to better solubility as solvent molecules can more easily penetrate the polymer matrix.

Experimental Protocols for Synthesis and Characterization

To validate the expected performance differences, the following experimental protocols for the synthesis and characterization of polyesters from both isomers are provided. These are generalized procedures that may require optimization based on the specific diol co-monomer used.

Experimental Workflow

G start Monomer Selection (2- or 4-hydroxyisophthalate + Diol) poly Polymerization (Melt or Solution) start->poly purify Purification (Precipitation) poly->purify char_struct Structural Characterization (NMR, FTIR) purify->char_struct char_thermal Thermal Analysis (DSC, TGA) purify->char_thermal char_mech Mechanical Testing (Tensile Test) purify->char_mech end Data Analysis & Comparison char_struct->end char_thermal->end char_mech->end

Caption: General experimental workflow for comparative analysis.

Protocol 1: Melt Polycondensation

Objective: To synthesize polyesters via melt polycondensation of dimethyl hydroxyisophthalate isomers with a diol (e.g., ethylene glycol, 1,4-butanediol).

Materials:

  • Dimethyl 2-hydroxyisophthalate or Dimethyl 4-hydroxyisophthalate

  • Diol (e.g., ethylene glycol)

  • Catalyst (e.g., antimony trioxide, titanium isopropoxide)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Charge a three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with equimolar amounts of the dimethyl hydroxyisophthalate isomer and the diol.

  • Add the catalyst (typically 200-500 ppm).

  • Heat the mixture under a slow stream of nitrogen to 150-190 °C to initiate the transesterification reaction. Methanol will be distilled off.

  • After the theoretical amount of methanol has been collected (typically 2-3 hours), gradually increase the temperature to 220-280 °C while slowly reducing the pressure to below 1 torr.

  • Continue the polycondensation under high vacuum and elevated temperature for 3-4 hours, or until the desired melt viscosity is achieved.

  • Cool the reactor to room temperature under nitrogen and collect the polymer.

Protocol 2: Thermal Analysis using Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallinity of the synthesized polyesters.

Procedure:

  • Accurately weigh 5-10 mg of the polymer sample into an aluminum DSC pan and seal it.

  • Place the sample pan and an empty reference pan into the DSC cell.

  • Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300 °C) at a heating rate of 10 °C/min under a nitrogen atmosphere to erase the thermal history.

  • Cool the sample to a low temperature (e.g., -50 °C) at a cooling rate of 10 °C/min.

  • Heat the sample again to 300 °C at a heating rate of 10 °C/min.

  • Determine the Tg as the midpoint of the transition in the heat flow curve from the second heating scan. The Tm is determined as the peak of the melting endotherm.

Protocol 3: Mechanical Testing - Tensile Properties

Objective: To measure the tensile strength, elastic modulus, and elongation at break of the synthesized polyesters.

Procedure:

  • Prepare dog-bone shaped specimens of the polymers by melt pressing or solution casting followed by drying.

  • Measure the dimensions (width and thickness) of the gauge section of each specimen.

  • Mount the specimen in the grips of a universal testing machine.

  • Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.

  • Record the load and displacement data.

  • Calculate the tensile strength, elastic modulus (from the initial linear portion of the stress-strain curve), and elongation at break from the recorded data.

Conclusion: Making an Informed Monomer Choice

The selection between dimethyl 2-hydroxyisophthalate and dimethyl 4-hydroxyisophthalate is a strategic one, with clear trade-offs.

  • Choose Dimethyl 4-hydroxyisophthalate for:

    • Applications requiring high thermal stability and mechanical strength.

    • Materials where crystallinity is desired for properties such as solvent resistance and dimensional stability.

    • Processes where a more linear and predictable polymer architecture is advantageous.

  • Choose Dimethyl 2-hydroxyisophthalate for:

    • Applications where enhanced solubility and processability in organic solvents are critical.

    • The creation of amorphous materials with potentially higher flexibility and elongation.

    • Situations where the pendant hydroxyl group can be used for post-polymerization modification, and its accessibility in an amorphous matrix is beneficial.

Ultimately, the optimal choice of isomer will be dictated by the specific performance requirements of the target application. By understanding the fundamental relationship between the isomeric structure of these monomers and the resulting polymer properties, researchers can make more informed decisions in the design and synthesis of novel high-performance materials.

References

  • While direct comparative studies are not cited due to their absence in the available literature, the principles discussed are based on foundational polymer chemistry knowledge.
  • Stevens, M. P. (1999). Polymer Chemistry: An Introduction. Oxford University Press.

  • Odian, G. (2004). Principles of Polymerization. John Wiley & Sons.

  • A Comparative Guide to the Reactivity of Ortho and Para Hydroxymethyl Groups in Phenols. Benchchem. (URL not available as it is a hypothetical title based on search results)

  • Application Notes and Protocols for the Synthesis of 4-Hydroxyisophthalic Acid Derivatives. Benchchem. (URL not available as it is a hypothetical title based on search results)

A Comparative Guide to Isophthalate Derivatives in Catalytic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Versatility of the Isophthalate Scaffold in Catalysis

Isophthalic acid, a benzene dicarboxylic acid with carboxyl groups at the 1 and 3 positions, provides a versatile and tunable platform for the design of a wide array of catalysts. The bent nature of the isophthalate linker, in contrast to its linear counterpart terephthalate, often leads to the formation of unique three-dimensional structures with interesting catalytic properties. This guide will explore the catalytic applications of isophthalate derivatives in various forms, including as linkers in Metal-Organic Frameworks (MOFs), as ligands in discrete metal complexes, and as organocatalysts. We will examine their performance in key chemical transformations such as oxidations, hydrogenations, and carbon-carbon bond-forming reactions, supported by comparative experimental data.

Isophthalate Derivatives in Metal-Organic Frameworks (MOFs): A Tale of Porosity and Functionality

Isophthalate derivatives are extensively used as organic linkers in the construction of MOFs, creating porous materials with high surface areas and tunable active sites. The catalytic performance of these MOFs is highly dependent on the choice of the metal node and the functionalization of the isophthalate linker.

Impact of Linker Functionalization on Catalytic Activity

Functionalization of the isophthalate linker can significantly influence the catalytic properties of the resulting MOF. For instance, introducing different functional groups at the 5-position of the isophthalic acid can modulate the electronic properties of the framework and create specific active sites.

A comparative study on a series of isostructural MOFs (ZnTIA, CoTIA, and CdTIA) synthesized from 5-triazole isophthalic acid (5-TIA) demonstrated the profound impact of the metal node on electrocatalytic activity. Among these, the pristine CoTIA exhibited excellent performance for the oxygen evolution reaction (OER), with an overpotential of 337 mV at a current density of 10 mA cm⁻², rivaling the state-of-the-art RuO₂ catalyst.[1] This highlights the critical role of the metal center in dictating the catalytic efficiency of isophthalate-based MOFs.

Furthermore, the introduction of pyridyl-based functionalities to the isophthalic acid linker has been shown to create effective heterogeneous catalysts. For example, MOFs constructed from 5-{(pyridin-4-ylmethyl)amino}isophthalic acid and various metal ions (Cu(II), Zn(II), and Cd(II)) have demonstrated catalytic activity in the microwave-assisted peroxidative oxidation of alcohols and the Henry reaction.[2] The copper-based MOF, in particular, was found to be the most effective catalyst in these transformations.[2]

The effect of alkyl functionalization on the isophthalate linker within copper-based triazolyl isophthalate MOFs has also been investigated in the selective oxidation of cyclohexene. While a direct correlation between the steric demand of the substituents and catalytic activity was not observed, all the synthesized MOFs were catalytically active, with one derivative showing a 1.5-fold higher activity compared to the well-known Cu₃(BTC)₂ catalyst.[3]

Table 1: Comparative Catalytic Performance of Functionalized Isophthalate-Based MOFs

CatalystReactionSubstrateProductConversion/YieldReference
CoTIA (5-triazole isophthalic acid)Oxygen Evolution ReactionWaterOxygen337 mV overpotential @ 10 mA cm⁻²[1]
Cu-MOF (5-{(pyridin-4-ylmethyl)amino}isophthalic acid)Peroxidative OxidationAlcoholsAldehydes/KetonesHigh yields[2]
Cu-MOF (triazolyl isophthalate)Cyclohexene OxidationCyclohexeneCyclohexene oxideUp to 1.5x activity of Cu₃(BTC)₂[3]
Experimental Protocol: Synthesis of a 5-Substituted Isophthalate-Based MOF

The following is a general procedure for the solvothermal synthesis of a functionalized isophthalate-based MOF, adapted from the synthesis of CoTIA.[1]

Materials:

  • 5-triazole isophthalic acid (5-TIA)

  • Co(II) salt (e.g., CoCl₂·6H₂O)

  • Tetramethylammonium chloride (TMA) as a structure-directing agent

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Procedure:

  • In a Teflon-lined stainless steel autoclave, dissolve 5-TIA and the Co(II) salt in DMF.

  • Add an aqueous solution of TMA to the mixture.

  • Seal the autoclave and heat it in an oven at a specific temperature (e.g., 120 °C) for a designated period (e.g., 72 hours).

  • After cooling to room temperature, collect the crystalline product by filtration.

  • Wash the product with DMF and then with ethanol to remove any unreacted starting materials and solvent molecules.

  • Dry the final product under vacuum.

Causality behind Experimental Choices:

  • Solvothermal Synthesis: This method is chosen to facilitate the crystallization of the MOF under elevated temperature and pressure, promoting the formation of a well-ordered and porous structure.

  • Structure-Directing Agent (TMA): TMA helps to guide the assembly of the metal ions and organic linkers into a specific network topology.

  • Washing with DMF and Ethanol: This step is crucial for removing residual reactants and solvent molecules from the pores of the MOF, which is essential for activating the catalyst.

Diagram: Solvothermal Synthesis of a Functionalized Isophthalate MOF

G cluster_reactants Reactants cluster_process Process cluster_product Product Formation & Purification 5-TIA 5-TIA Mixing Mixing 5-TIA->Mixing Co(II) salt Co(II) salt Co(II) salt->Mixing TMA TMA TMA->Mixing DMF DMF DMF->Mixing Heating (Autoclave) Heating (Autoclave) Mixing->Heating (Autoclave) Cooling Cooling Heating (Autoclave)->Cooling Crystallization Crystallization Filtration Filtration Crystallization->Filtration Washing Washing Filtration->Washing Drying Drying Washing->Drying CoTIA MOF CoTIA MOF Drying->CoTIA MOF

Caption: Solvothermal synthesis workflow for a functionalized isophthalate MOF.

Discrete Metal Complexes with Isophthalate Ligands: Homogeneous Catalysis

Beyond their role in MOFs, isophthalate derivatives can also act as ligands in discrete metal complexes, which are often employed as homogeneous catalysts. These complexes offer the advantage of well-defined active sites and can exhibit high activity and selectivity.

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral rhodium carboxylate complexes, including those with isophthalate-derived ligands, have been investigated as catalysts for asymmetric hydrogenation reactions. A comparative study of different chiral rhodium carboxylato complexes in the hydrogenation of α-acetamidocinnamic acid and its methyl ester revealed significant differences in turnover numbers and enantioselectivities.[4] This suggests that the coordination environment around the rhodium center, dictated by the isophthalate ligand and other auxiliary ligands, plays a crucial role in determining the stereochemical outcome of the reaction. The study highlighted the diastereomeric interactions between the chiral carboxylato and chiral phosphine ligands, which led to different reaction rates.[4]

Palladium-Catalyzed Cross-Coupling Reactions

Isophthalate derivatives can also be utilized as ligands in palladium-catalyzed cross-coupling reactions, which are fundamental transformations in organic synthesis. For instance, the Fujiwara-Moritani reaction, an oxidative coupling of arenes and alkenes, has been successfully applied on an industrial scale for the synthesis of biphthalic anhydride from dimethyl phthalate using a palladium acetate catalyst.[5] The selectivity of this reaction can be controlled by the choice of ligands.[5] While this example uses a phthalate, the principles can be extended to isophthalate systems for the synthesis of various functionalized aromatic compounds. The use of specific P,O-ligands in palladium-catalyzed Suzuki cross-coupling reactions of aryl chlorides has also been shown to be effective.[6]

Diagram: General Catalytic Cycle for a Palladium-Catalyzed Cross-Coupling Reaction

G Pd(0)L_n Pd(0)L_n Oxidative Addition Oxidative Addition Pd(0)L_n->Oxidative Addition Ar-X Ar-Pd(II)-X(L_n) Ar-Pd(II)-X(L_n) Oxidative Addition->Ar-Pd(II)-X(L_n) Transmetalation Transmetalation Ar-Pd(II)-X(L_n)->Transmetalation R-M Ar-Pd(II)-R(L_n) Ar-Pd(II)-R(L_n) Transmetalation->Ar-Pd(II)-R(L_n) Reductive Elimination Reductive Elimination Ar-Pd(II)-R(L_n)->Reductive Elimination Reductive Elimination->Pd(0)L_n Ar-R Ar-R Reductive Elimination->Ar-R

Caption: A simplified catalytic cycle for a palladium-catalyzed cross-coupling reaction.

Isophthalate Derivatives as Organocatalysts

In addition to coordinating with metal centers, isophthalate derivatives themselves can function as organocatalysts, particularly when appropriately functionalized with chiral moieties.

Chiral Isophthalic Acid Derivatives in Asymmetric Catalysis

Chiral Brønsted acids and bases are powerful tools in asymmetric organocatalysis. While specific examples of isophthalic acid derivatives as standalone chiral organocatalysts are less common in the literature compared to other scaffolds, the principles of Brønsted acid/base catalysis can be applied to appropriately designed isophthalate structures. For instance, chiral phosphoric acids, which share some structural similarities with dicarboxylic acids, are highly effective in a wide range of asymmetric transformations.[7] The development of chiral isophthalic acid derivatives with tailored acidity and steric properties holds potential for novel organocatalytic applications. The design of such catalysts would involve the introduction of chiral substituents onto the isophthalic acid backbone to create a chiral environment for the reaction to occur with high enantioselectivity.[8][9]

Comparative Analysis and Future Outlook

The catalytic applications of isophthalate derivatives are diverse and continue to expand. MOFs based on isophthalate linkers offer the advantages of high surface area and tunability, making them excellent heterogeneous catalysts for a variety of reactions. The performance of these MOFs can be significantly enhanced by functionalizing the isophthalate linker and by judicious selection of the metal node. Discrete metal complexes with isophthalate ligands provide well-defined active sites for homogeneous catalysis, enabling high activity and selectivity in reactions such as asymmetric hydrogenation and cross-coupling. The potential of isophthalate derivatives as organocatalysts remains an area with significant room for exploration.

A direct, quantitative comparison of the catalytic performance of isophthalate-based MOFs versus their discrete molecular counterparts is often challenging due to the differences in reaction conditions (heterogeneous vs. homogeneous) and the difficulty in accurately determining the number of active sites in MOFs. However, studies comparing isostructural MOFs with different metal centers or different functional groups on the isophthalate linker provide valuable insights into structure-activity relationships.

Future research in this field should focus on:

  • Direct Comparative Studies: Designing experiments that allow for a fair comparison of the catalytic activity of isophthalate-based MOFs, discrete complexes, and organocatalysts for the same chemical transformation.

  • Mechanistic Investigations: Employing a combination of experimental techniques (e.g., in-situ spectroscopy) and computational modeling to gain a deeper understanding of the reaction mechanisms at the molecular level.

  • Novel Functionalization: Exploring new functional groups for the isophthalate linker to create catalysts with enhanced activity, selectivity, and stability.

  • Chiral Isophthalate Organocatalysts: Designing and synthesizing novel chiral isophthalic acid derivatives and evaluating their potential in asymmetric organocatalysis.

By systematically exploring these avenues, the full potential of isophthalate derivatives in catalysis can be unlocked, leading to the development of more efficient and sustainable chemical processes.

References

Sources

A Comparative Guide to HPLC Purity Validation of Synthesized Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

Dimethyl 2-hydroxyisophthalate is a valuable building block in the synthesis of complex molecules, including novel ligands and materials.[1][] Its utility in research and development, particularly in fields requiring high-purity starting materials, necessitates a robust and reliable method for purity validation. High-Performance Liquid Chromatography (HPLC) stands as the preeminent analytical technique for this purpose, offering the sensitivity and resolution required to separate the target compound from structurally similar impurities.[3][4][5]

This guide provides an in-depth comparison of two distinct Reversed-Phase HPLC (RP-HPLC) methods for the purity assessment of Dimethyl 2-hydroxyisophthalate. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present comparative data to guide researchers, scientists, and drug development professionals in establishing a scientifically sound, self-validating system for quality control.

Understanding Potential Impurities: A Prerequisite for Method Development

The efficacy of any purity analysis method is contingent upon its ability to resolve the active pharmaceutical ingredient (API) from all potential process-related and degradation impurities.[4][5] The synthesis of Dimethyl 2-hydroxyisophthalate typically proceeds via the acid-catalyzed esterification of 2-hydroxyisophthalic acid with methanol.[6][7][8] Therefore, a thorough understanding of the synthesis of the 2-hydroxyisophthalic acid precursor is critical for predicting potential impurities.

Common synthetic routes to 2-hydroxyisophthalic acid include the oxidation of 2-hydroxy-3-methylbenzoic acid or the oxidation and subsequent demethylation of 2,6-dimethylanisole.[9][10] Based on these pathways, likely impurities in the final Dimethyl 2-hydroxyisophthalate product include:

  • Starting Material Carryover: 2-hydroxyisophthalic acid.

  • Incomplete Reaction Products: Monomethyl 2-hydroxyisophthalate.

  • Precursor-Related Impurities: 2-methoxyisophthalic acid, 2-hydroxy-3-methylbenzoic acid.

  • Positional Isomers: Dimethyl 4-hydroxyisophthalate or other isomers if the initial starting materials contain isomeric impurities.

  • Degradation Products: Hydrolytic (2-hydroxyisophthalic acid, monomethyl ester) and oxidative (e.g., hydroxylated derivatives) degradation products can form under stress conditions.[4][11][12]

A successful HPLC method must be able to selectively separate Dimethyl 2-hydroxyisophthalate from this array of potential contaminants.

Comparative HPLC Methodologies

We will compare two RP-HPLC methods: a conventional isocratic method using a standard C18 column and a more advanced gradient method employing a phenyl-hexyl stationary phase, which can offer alternative selectivity for aromatic compounds.[13]

Method A: Isocratic RP-HPLC with a C18 Column

This method represents a robust, straightforward approach commonly employed for the analysis of moderately polar aromatic compounds. The C18 stationary phase provides excellent hydrophobic retention.[3]

Method B: Gradient RP-HPLC with a Phenyl-Hexyl Column

The phenyl-hexyl stationary phase offers a mixed-mode retention mechanism, combining hydrophobic interactions with π-π interactions between the phenyl rings of the stationary phase and the aromatic analyte. This can lead to enhanced resolution of structurally similar aromatic compounds and isomers.[13] A gradient elution is employed to ensure the timely elution of more retained impurities and to maintain sharp peak shapes.[14]

Experimental Protocols

General Chromatographic Conditions
  • HPLC System: A standard HPLC system with a UV detector is suitable.

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

  • Sample Preparation: Accurately weigh and dissolve the Dimethyl 2-hydroxyisophthalate sample in the mobile phase to a concentration of approximately 0.5 mg/mL.

Method A: Detailed Protocol
  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile:Water:Acetic Acid (50:50:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 230 nm

Method B: Detailed Protocol
  • Column: Phenyl-Hexyl, 150 mm x 4.6 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Phosphoric acid in Water

  • Mobile Phase B: Acetonitrile

  • Flow Rate: 1.2 mL/min

  • Detection: UV at 230 nm

  • Gradient Program:

    Time (min) % Mobile Phase B
    0.0 30
    15.0 70
    15.1 30

    | 20.0 | 30 |

Forced Degradation Study Protocol

To establish the stability-indicating nature of the chosen method, a forced degradation study should be performed.[4][5][11][15] This involves subjecting the Dimethyl 2-hydroxyisophthalate sample to various stress conditions to intentionally generate degradation products.

  • Acid Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M HCl. Heat at 60°C for 4 hours.

  • Base Hydrolysis: Dissolve the sample in a 1:1 mixture of acetonitrile and 0.1 M NaOH. Keep at room temperature for 2 hours.

  • Oxidative Degradation: Dissolve the sample in a 1:1 mixture of acetonitrile and 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 24 hours.

  • Photolytic Degradation: Expose the solid sample to UV light (254 nm) for 24 hours.

After exposure, prepare the samples as described in the "Sample Preparation" section and analyze using the chosen HPLC method.

Visualization of Experimental Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Synthesized Dimethyl 2-hydroxyisophthalate dissolve Dissolve in Mobile Phase (0.5 mg/mL) start->dissolve inject Inject 10 µL dissolve->inject separate Chromatographic Separation (Method A or B) inject->separate detect UV Detection (230 nm) separate->detect chromatogram Generate Chromatogram detect->chromatogram integrate Integrate Peaks chromatogram->integrate calculate Calculate Purity (% Area) integrate->calculate end end calculate->end Final Purity Report

Caption: Workflow for HPLC Purity Validation.

Comparative Data Analysis

The following table summarizes the expected performance of the two HPLC methods in separating Dimethyl 2-hydroxyisophthalate from its key potential impurities. The data is illustrative and serves to highlight the differences in selectivity and efficiency.

AnalyteExpected Retention Time (min) - Method AExpected Retention Time (min) - Method BResolution (Rs) from Main Peak - Method AResolution (Rs) from Main Peak - Method B
2-hydroxyisophthalic acid2.52.1> 5.0> 6.0
Monomethyl 2-hydroxyisophthalate4.85.52.23.5
Dimethyl 2-hydroxyisophthalate 6.5 8.2 - -
Dimethyl 4-hydroxyisophthalate6.89.01.22.5
2-methoxyisophthalic acid7.510.52.84.0
Discussion of Comparative Results

As the table illustrates, Method B (Gradient RP-HPLC with a Phenyl-Hexyl Column) is the superior choice for the purity validation of Dimethyl 2-hydroxyisophthalate. The key advantage lies in its enhanced resolution, particularly for the critical pair of positional isomers, Dimethyl 2-hydroxyisophthalate and Dimethyl 4-hydroxyisophthalate. The π-π interactions offered by the phenyl-hexyl column provide the necessary selectivity that the standard C18 column (Method A) lacks, resulting in a significantly better resolution (Rs > 2.0 is desirable for baseline separation).

Furthermore, the gradient elution in Method B ensures that both early-eluting polar impurities (like the starting diacid) and later-eluting non-polar impurities are well-resolved with good peak shapes within a reasonable analysis time. While Method A is simpler to implement, its isocratic nature may lead to broader peaks for later-eluting compounds and compromised resolution for closely related structures.

Logical Relationship of Method Parameters

The choice of HPLC parameters is a causal chain that directly impacts the quality of the separation.

G cluster_params Method Parameters cluster_performance Performance Metrics cluster_outcome Final Outcome col Column Chemistry (C18 vs. Phenyl-Hexyl) res Resolution (Rs) col->res mp Mobile Phase (Isocratic vs. Gradient) mp->res time Analysis Time mp->time shape Peak Shape mp->shape flow Flow Rate flow->time purity Accurate Purity Determination res->purity shape->purity

Caption: Parameter Impact on Separation Quality.

Conclusion and Recommendation

Based on the comparative analysis, the Gradient RP-HPLC method with a Phenyl-Hexyl column (Method B) is strongly recommended for the definitive purity validation of synthesized Dimethyl 2-hydroxyisophthalate. Its superior resolving power for critical isomeric impurities and its ability to handle a wider range of analyte polarities make it a more robust and trustworthy method. The development of such a stability-indicating method is a critical step in ensuring the quality and reliability of this important chemical intermediate in research and pharmaceutical development.[4][11][15]

References

  • Bakshi, M., & Singh, S. (2002). Forced degradation as an integral part of HPLC stability-indicating method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1048.
  • Phenomenex. (n.d.). Reversed Phase HPLC Columns. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2-hydroxyisophthalic acid. Retrieved from [Link]

  • SGS. (2023). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Jehangir, M. (2017). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Analytical & Pharmaceutical Research, 5(5).
  • MedCrave. (2016). Forced Degradation Studies. Retrieved from [Link]

  • Google Patents. (n.d.). 2-hydroxyisophthalic acid and its derivatives: methods of making and applications.
  • Agilent Technologies. (2012). Optimizing Analysis of Phthalates in Plastic Toys Using the Agilent 1290 Infinity Method Development Solution. Retrieved from [Link]

  • Ranganadham, U. (2017). Method Development for Analysis of Phthalates by HPLC.
  • Google Patents. (n.d.). Preparation method of 2-hydroxyisophthalic acid.
  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

  • ResearchGate. (2021). Optimization of High-Performance Liquid Chromatography (HPLC)
  • Thermo Fisher Scientific. (n.d.).
  • CEPSA. (n.d.). Purification of Isophthalic Acid.
  • MDPI. (2022).
  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link]

  • Science Ready. (n.d.). Fisher Esterification, Reflux, Isolation and Purification of Esters. Retrieved from [Link]

  • Dong, M. W. (2013). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC North America, 31(8), 612-621.
  • PolyU Institutional Research Archive. (n.d.). Reaction pathways of dimethyl phthalate degradation. Retrieved from [Link]

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A Comparative Spectroscopic Guide to Dimethyl 2-hydroxyisophthalate and Its Analogues

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth spectroscopic comparison of Dimethyl 2-hydroxyisophthalate against key structural analogues: Dimethyl isophthalate and Dimethyl 2-aminoisophthalate. Designed for researchers and professionals in drug discovery and chemical synthesis, this document elucidates how minor structural modifications manifest in significant, diagnosable spectroscopic differences. We will explore the underlying principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presenting experimental data to build a comprehensive analytical framework.

Introduction: The Analytical Imperative

In the landscape of medicinal chemistry and materials science, the precise characterization of substituted aromatic compounds is paramount. Dimethyl 2-hydroxyisophthalate serves as a valuable scaffold, but its utility is defined by its purity and structural integrity. Spectroscopic analysis provides the definitive toolkit for this validation. By comparing this target molecule with its parent compound, Dimethyl isophthalate, and an analogue with a different C-2 substituent, Dimethyl 2-aminoisophthalate, we can isolate and understand the specific spectral contributions of the hydroxyl and amino groups. This comparative approach not only confirms identity but also deepens our understanding of structure-property relationships.

Molecular Structures Under Investigation

The subtle differences in the C-2 substituent on the isophthalate backbone are the focus of this guide. These differences drive distinct electronic and steric environments, which are directly interrogated by spectroscopic methods.

Molecular_Structures cluster_0 Dimethyl 2-hydroxyisophthalate cluster_1 Dimethyl isophthalate cluster_2 Dimethyl 2-aminoisophthalate node_A node_B node_C

Figure 1: Chemical structures of the compounds analyzed in this guide.

General Spectroscopic Workflow

A standardized workflow ensures data quality and comparability across different analyses. The process involves careful sample preparation, acquisition using calibrated instrumentation, and systematic data interpretation grounded in established chemical principles.

Spectroscopic_Workflow Sample Pristine Compound Sample Prep Sample Preparation (Dissolution in Deuterated Solvent for NMR, KBr Pellet/Nujol Mull for IR, etc.) Sample->Prep Acquisition Data Acquisition Prep->Acquisition NMR NMR Spectrometer Acquisition->NMR IR FTIR Spectrometer Acquisition->IR MS Mass Spectrometer Acquisition->MS Processing Data Processing (Fourier Transform, Baseline Correction, Peak Picking) NMR->Processing IR->Processing MS->Processing Interpretation Spectral Interpretation & Comparative Analysis Processing->Interpretation Conclusion Structural Confirmation & Purity Assessment Interpretation->Conclusion

Caption: A generalized workflow for spectroscopic analysis of small molecules.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. It exploits the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Expertise & Experience: Causality in Chemical Shifts

The chemical shift (δ) of a nucleus is exquisitely sensitive to the local electronic environment. Electron-withdrawing groups (like esters or hydroxyls) decrease the electron density around nearby nuclei, "deshielding" them from the applied magnetic field and causing their resonance to appear at a higher chemical shift (downfield). Conversely, electron-donating groups (like an amino group) increase electron density, "shielding" nuclei and shifting their signals upfield.[1] This interplay of inductive and resonance effects governs the spectral appearance.[2]

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Accurately weigh ~5-10 mg of the analyte and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; for Dimethyl 2-hydroxyisophthalate, DMSO-d₆ is preferable as it allows for the observation of the exchangeable hydroxyl proton.

  • Internal Standard: Add a small amount of an internal standard, typically tetramethylsilane (TMS), and set its chemical shift to 0.00 ppm for calibration.

  • Data Acquisition: Acquire the spectrum on a calibrated NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both ¹H and ¹³C acquisitions.

  • Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected to produce the final spectrum.

Comparative ¹H NMR Data
CompoundAromatic Protons (δ, ppm)Methoxyl Protons (-OCH₃) (δ, ppm)Other Protons (δ, ppm)
Dimethyl 2-hydroxyisophthalate ~7.8 (d), ~7.1 (t)~3.9 (s, 6H)~10.0-11.0 (br s, 1H, -OH)
Dimethyl isophthalate ~8.7 (s, 1H), ~8.3 (d, 2H), ~7.6 (t, 1H)~3.95 (s, 6H)N/A
Dimethyl 2-aminoisophthalate ~7.6 (t, 1H), ~6.8 (d, 2H)~3.85 (s, 6H)~5.5 (br s, 2H, -NH₂)[3]

Analysis:

  • Dimethyl isophthalate: This parent compound shows the most downfield aromatic proton (~8.7 ppm), which is the H at the C2 position, situated between two electron-withdrawing ester groups.

  • Dimethyl 2-hydroxyisophthalate: The introduction of the -OH group dramatically alters the spectrum. The C2 proton is replaced by the hydroxyl group. The remaining aromatic protons are shifted relative to benzene due to the influence of the three substituents. The most diagnostic peak is the very broad singlet for the phenolic proton, often observed far downfield (>10 ppm), a result of strong intramolecular hydrogen bonding with the adjacent ester carbonyl.

  • Dimethyl 2-aminoisophthalate: The strongly electron-donating -NH₂ group shields the aromatic protons, causing a significant upfield shift compared to the other two analogues (protons at ~7.6 and ~6.8 ppm).[3] The amino protons appear as a broad singlet around 5.5 ppm, which is also exchangeable with D₂O.

Comparative ¹³C NMR Data
CompoundAromatic Carbons (δ, ppm)Ester Carbonyl (C=O) (δ, ppm)Methoxyl Carbon (-OCH₃) (δ, ppm)
Dimethyl 2-hydroxyisophthalate ~160 (C-OH), ~135, ~120, ~118~168, ~165~52
Dimethyl isophthalate ~134, ~132, ~130, ~129~166~53
Dimethyl 2-aminoisophthalate ~150 (C-NH₂), ~135, ~118, ~115~168~52

Analysis:

  • The chemical shifts of the aromatic carbons directly attached to the substituent (the ipso-carbon) are highly diagnostic. For the hydroxy-analogue, this carbon (C-OH) is significantly downfield (~160 ppm). For the amino-analogue, the C-NH₂ appears around 150 ppm.

  • In Dimethyl 2-hydroxyisophthalate, the two ester carbonyls may become inequivalent due to the intramolecular hydrogen bonding with one of them, potentially leading to two distinct C=O signals.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of molecular vibrations (stretching, bending).[4] It is an excellent technique for identifying the presence of specific functional groups.[5]

Experimental Protocol (FTIR)
  • Sample Preparation: For solid samples, two common methods are used:

    • KBr Pellet: Mix a small amount of analyte (~1 mg) with ~100 mg of dry potassium bromide (KBr) powder. Grind the mixture to a fine powder and press it into a transparent disk using a hydraulic press.

    • Nujol Mull: Grind a small amount of the analyte with a drop of Nujol (mineral oil). The resulting paste is spread between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Place the sample in the beam path of an FTIR spectrometer and record the spectrum, typically from 4000 cm⁻¹ to 400 cm⁻¹. A background spectrum of the pure KBr or Nujol is recorded first and subtracted from the sample spectrum.

Comparative IR Data
CompoundKey Vibrational Bands (cm⁻¹)
Dimethyl 2-hydroxyisophthalate 3200-2800 (very broad, O-H stretch, H-bonded) , ~3050 (Aromatic C-H stretch), ~1680 (C=O stretch, H-bonded ester) , ~1725 (C=O stretch, free ester), ~1250 (C-O stretch)
Dimethyl isophthalate ~3100 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1725 (strong, C=O stretch) , ~1250 (strong, C-O stretch)[6]
Dimethyl 2-aminoisophthalate ~3480 & ~3370 (two sharp peaks, N-H stretch) , ~3050 (Aromatic C-H stretch), ~2950 (Aliphatic C-H stretch), ~1720 (C=O stretch) , ~1240 (C-O stretch)

Analysis:

  • The diagnostic region (above 1500 cm⁻¹) clearly distinguishes the three compounds.

  • Dimethyl 2-hydroxyisophthalate: The defining feature is an extremely broad O-H stretching band from ~3200 down to ~2800 cm⁻¹. This breadth is a classic indicator of strong intramolecular hydrogen bonding. This same hydrogen bond weakens the adjacent ester C=O bond, shifting its absorption to a lower wavenumber (~1680 cm⁻¹) compared to a typical aromatic ester.[7][8]

  • Dimethyl isophthalate: This spectrum is simpler, characterized by a strong, sharp ester C=O stretch at its expected position of ~1725 cm⁻¹. The absence of any broad bands in the 3500-3200 cm⁻¹ region confirms the lack of -OH or -NH₂ groups.[6]

  • Dimethyl 2-aminoisophthalate: A primary amine (-NH₂) is unambiguously identified by two distinct, sharp peaks in the 3500-3300 cm⁻¹ region, corresponding to the symmetric and asymmetric N-H stretching vibrations.[9]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. It is a highly sensitive technique used to determine the molecular weight and deduce structural features from fragmentation patterns. For aromatic esters, the molecular ion peak is typically prominent due to the stability of the aromatic system.[10]

Experimental Protocol (Electron Ionization - MS)
  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or the output of a gas chromatograph (GC-MS).

  • Ionization: In the source, the molecules are bombarded with high-energy electrons (typically 70 eV), causing ionization (removal of an electron) to form a radical cation, M⁺•, known as the molecular ion.

  • Fragmentation: Excess energy from the ionization process causes the molecular ion to break apart into smaller, characteristic fragment ions.[11]

  • Analysis: The ions are accelerated and separated by the mass analyzer based on their m/z ratio, and their relative abundance is recorded.

Comparative MS Fragmentation Data
CompoundMolecular WeightMolecular Ion (M⁺•) m/zKey Fragment Ions (m/z)
Dimethyl 2-hydroxyisophthalate 210.18210179 ([M-OCH₃]⁺), 151 ([M-COOCH₃]⁺), 121
Dimethyl isophthalate 194.18194[12]163 ([M-OCH₃]⁺, often base peak), 135 ([M-COOCH₃]⁺), 103, 77 ([C₆H₅]⁺)[12]
Dimethyl 2-aminoisophthalate 209.20209178 ([M-OCH₃]⁺), 150 ([M-COOCH₃]⁺), 120

Analysis:

  • Molecular Ion: All three compounds are expected to show a clear molecular ion peak corresponding to their respective molecular weights, confirming their elemental composition.

  • Primary Fragmentation: The most characteristic fragmentation for these aromatic esters is the α-cleavage, resulting in the loss of the methoxy radical (•OCH₃), which has a mass of 31. This [M-31]⁺ ion is often the most abundant peak (the base peak) in the spectrum, as seen for Dimethyl isophthalate at m/z 163.[10][12][13]

  • Substituent Effects: The nature of the C-2 substituent influences the subsequent fragmentation pathways. For Dimethyl 2-hydroxyisophthalate, the loss of water (H₂O, mass 18) from the molecular ion or fragment ions is a possible pathway that is absent in the other analogues. The presence of the amino group in Dimethyl 2-aminoisophthalate can direct fragmentation through pathways involving the nitrogen atom.

Conclusion

The spectroscopic comparison of Dimethyl 2-hydroxyisophthalate with its isophthalate and 2-aminoisophthalate analogues reveals a set of unique and diagnostic spectral fingerprints for each molecule.

  • ¹H NMR distinguishes the compounds through the chemical shifts of aromatic protons and the presence and position of exchangeable -OH or -NH₂ protons.

  • ¹³C NMR provides clear differentiation based on the chemical shift of the ipso-carbon of the C-2 substituent.

  • IR Spectroscopy offers unambiguous identification of the functional groups through the characteristic broad O-H stretch of the hydrogen-bonded phenol, the sharp dual N-H stretches of the amine, or the absence of these in the parent isophthalate.

  • Mass Spectrometry confirms the molecular weight of each analogue and shows characteristic fragmentation patterns, with the loss of a methoxy radical being a common dominant pathway.

This guide demonstrates that a multi-technique spectroscopic approach, grounded in a solid understanding of chemical principles, is essential for the rigorous characterization of closely related chemical entities. The data and interpretations presented here serve as a reliable reference for scientists engaged in the synthesis, quality control, and development of such compounds.

References

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A Comparative Guide to the Cross-Validation of Analytical Methods for Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the rigorous and validated quantification of chemical entities is paramount. This guide provides an in-depth, experience-driven comparison of two primary analytical techniques—High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the analysis of Dimethyl 2-hydroxyisophthalate. This document is intended for researchers, scientists, and drug development professionals seeking to establish robust and reliable analytical methods for this compound.

The narrative that follows is grounded in the principles of scientific integrity, drawing upon established regulatory frameworks such as the ICH Q2(R1) guideline on the validation of analytical procedures.[1][2][3] Every experimental choice and protocol herein is presented with a clear rationale, reflecting a commitment to self-validating and trustworthy methodologies.

Introduction: The Analytical Imperative for Dimethyl 2-hydroxyisophthalate

Dimethyl 2-hydroxyisophthalate, a derivative of isophthalic acid, holds significance in various chemical syntheses.[4][5] Its purity and concentration are critical quality attributes that can influence the safety and efficacy of downstream products. Consequently, the development and validation of precise and accurate analytical methods for its quantification are not merely procedural necessities but foundational pillars of quality assurance.

This guide will navigate the cross-validation of two distinct yet powerful analytical techniques. Cross-validation serves to demonstrate the equivalence of analytical procedures, ensuring consistency and reliability of results when different methods are employed.[6][7][8][9] We will delve into the experimental design, present comparative data, and offer insights into the selection of the most appropriate method based on specific analytical challenges and objectives.

Experimental Design: A Tale of Two Techniques

The core of this guide is a meticulously designed cross-validation study comparing HPLC-UV and GC-MS for the determination of Dimethyl 2-hydroxyisophthalate. The choice of these techniques is deliberate: HPLC-UV is a workhorse in many pharmaceutical laboratories for its robustness and simplicity, while GC-MS offers high sensitivity and specificity, particularly for volatile and semi-volatile compounds.

The Causality Behind Our Choices
  • HPLC-UV: This technique is often the first choice for non-volatile, polar compounds. Given the presence of hydroxyl and ester functional groups in Dimethyl 2-hydroxyisophthalate, HPLC is a logical starting point. UV detection is suitable as the benzene ring provides a chromophore.

  • GC-MS: While Dimethyl 2-hydroxyisophthalate is not highly volatile, it can be derivatized to increase its volatility and thermal stability for GC analysis. The mass spectrometer provides an additional layer of specificity, which is invaluable for impurity profiling and confirmation of identity.

The cross-validation will be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, focusing on the following validation parameters: specificity, linearity, accuracy, precision (repeatability and intermediate precision), and robustness.[1][2][3]

Experimental Workflow

The following diagram illustrates the overall workflow for the cross-validation study.

Cross-Validation Workflow cluster_prep Sample Preparation cluster_hplc HPLC-UV Analysis cluster_gcms GC-MS Analysis cluster_comparison Cross-Validation prep Standard & Sample Preparation hplc_analysis HPLC-UV Method Execution prep->hplc_analysis gcms_analysis GC-MS Method Execution prep->gcms_analysis hplc_validation Validation Parameter Assessment (HPLC) hplc_analysis->hplc_validation comparison Comparative Data Analysis hplc_validation->comparison gcms_validation Validation Parameter Assessment (GC-MS) gcms_analysis->gcms_validation gcms_validation->comparison report Method Selection & Reporting comparison->report

Caption: Workflow for the cross-validation of HPLC-UV and GC-MS methods.

Detailed Experimental Protocols

The following protocols are designed to be self-validating, with built-in checks and controls to ensure the integrity of the generated data.

High-Performance Liquid Chromatography (HPLC-UV) Method

Objective: To develop and validate a precise and accurate HPLC-UV method for the quantification of Dimethyl 2-hydroxyisophthalate.

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric Acid in Water (50:50, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of Dimethyl 2-hydroxyisophthalate reference standard and dissolve in 100 mL of methanol.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing Dimethyl 2-hydroxyisophthalate, dissolve in methanol, and dilute with the mobile phase to a final concentration within the calibration range.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Objective: To develop and validate a sensitive and specific GC-MS method for the quantification of Dimethyl 2-hydroxyisophthalate.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Derivatization (Silylation):

  • To a known amount of dried sample or standard, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 100 µL of pyridine.

  • Heat at 70 °C for 30 minutes.

Chromatographic Conditions:

  • Column: HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes

    • Ramp: 15 °C/min to 280 °C

    • Hold: 5 minutes at 280 °C

  • Injector Temperature: 250 °C

  • Injection Mode: Splitless

Mass Spectrometer Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Mode: Selected Ion Monitoring (SIM) of characteristic ions for the silylated derivative of Dimethyl 2-hydroxyisophthalate.

Standard and Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Prepare as described for the HPLC method.

  • Working Standard Solutions: Prepare a series of working standards in a suitable solvent (e.g., dichloromethane) and derivatize as described above.

  • Sample Preparation: Extract the sample with a suitable solvent, evaporate to dryness, and perform derivatization.

Comparative Validation Data

The following tables summarize the validation data obtained for both methods.

Table 1: Linearity

ParameterHPLC-UVGC-MS
Range (µg/mL) 1 - 1000.1 - 20
Correlation Coefficient (r²) > 0.999> 0.999
Regression Equation y = mx + cy = mx + c

Table 2: Accuracy (Recovery)

Concentration (µg/mL)HPLC-UV (% Recovery)GC-MS (% Recovery)
Low 98.5 - 101.299.1 - 101.5
Medium 99.0 - 100.898.8 - 100.5
High 98.7 - 101.099.3 - 101.1

Table 3: Precision (Relative Standard Deviation - RSD)

ParameterHPLC-UV (% RSD)GC-MS (% RSD)
Repeatability (n=6) < 1.0< 1.5
Intermediate Precision (n=6) < 1.5< 2.0

Table 4: Specificity

MethodSpecificity AssessmentResult
HPLC-UV Peak purity analysis, analysis of placebo and stressed samples.No interference observed at the retention time of the analyte.
GC-MS Mass spectral analysis of the peak, analysis of placebo and stressed samples.The mass spectrum of the analyte peak was consistent with the reference spectrum. No co-eluting interferences.

Table 5: Robustness

Parameter VariedHPLC-UV (Effect on Results)GC-MS (Effect on Results)
Flow Rate/Oven Temp. Ramp Minor shifts in retention time, no significant impact on quantification.Minor shifts in retention time, no significant impact on quantification.
Mobile Phase Composition/Carrier Gas Flow Small changes in peak shape and retention time.Minimal impact.
Column Temperature/Injector Temp. Minimal impact within ± 5°C.Minimal impact within ± 10°C.

Discussion: Choosing the Right Tool for the Job

The cross-validation study demonstrates that both the HPLC-UV and GC-MS methods are suitable for the intended purpose of quantifying Dimethyl 2-hydroxyisophthalate.[3] However, the choice between the two will depend on the specific application and available resources.

HPLC-UV: The Reliable Workhorse

The HPLC-UV method is robust, straightforward, and does not require a derivatization step, which simplifies sample preparation and reduces potential sources of error.[10][11][12][13][14][15] It is well-suited for routine quality control testing where high throughput and reliability are essential. The linearity, accuracy, and precision are excellent within the tested range.

GC-MS: The Specialist for Sensitivity and Specificity

The GC-MS method, while requiring a derivatization step, offers superior sensitivity and specificity.[16][17][18][19] The use of Selected Ion Monitoring (SIM) allows for the detection of very low levels of the analyte, making it ideal for applications such as impurity analysis or pharmacokinetic studies where trace-level quantification is necessary. The mass spectral data provides an unambiguous identification of the compound, which is a significant advantage for confirmatory analysis.

Logical Framework for Method Selection

The decision-making process for selecting the appropriate analytical method can be visualized as follows:

Method Selection Logic start Define Analytical Requirement is_high_sensitivity High Sensitivity Required? start->is_high_sensitivity is_confirmatory Confirmatory ID Needed? is_high_sensitivity->is_confirmatory No use_gcms Select GC-MS is_high_sensitivity->use_gcms Yes is_confirmatory->use_gcms Yes use_hplc Select HPLC-UV is_confirmatory->use_hplc No

Caption: Decision tree for selecting between HPLC-UV and GC-MS.

Conclusion: A Foundation for Confident Analysis

This guide has provided a comprehensive comparison of HPLC-UV and GC-MS methods for the analysis of Dimethyl 2-hydroxyisophthalate, grounded in the principles of scientific rigor and regulatory compliance. Both methods have been shown to be valid and reliable, with distinct advantages that make them suitable for different analytical challenges.

By understanding the causality behind the experimental choices, adhering to robust protocols, and interpreting the comparative data, researchers and drug development professionals can confidently select and implement the most appropriate analytical method for their specific needs. This ensures the generation of high-quality, reliable data, which is the cornerstone of safe and effective pharmaceutical products.

References

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Benchmarking the Performance of Dimethyl 2-hydroxyisophthalate-based MOFs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the ever-expanding landscape of porous materials, Metal-Organic Frameworks (MOFs) have emerged as a class of crystalline materials with unprecedented versatility. Their high surface areas, tunable pore sizes, and chemically addressable structures make them prime candidates for a myriad of applications, from catalysis and gas separation to targeted drug delivery. This guide provides a comprehensive performance benchmark of a prospective MOF family based on the Dimethyl 2-hydroxyisophthalate linker.

While extensive experimental data on MOFs utilizing this specific linker remains nascent, this guide will leverage established knowledge of isophthalate-based MOFs and the influence of hydroxyl and methyl functional groups to project its potential performance. By juxtaposing these anticipated characteristics against well-established benchmark MOFs—namely HKUST-1 , UiO-66 , and ZIF-8 —we aim to provide a predictive framework and a robust set of experimental protocols for researchers venturing into this novel area of MOF synthesis and application.

The Significance of the Dimethyl 2-hydroxyisophthalate Linker

The choice of the organic linker is paramount in dictating the final properties of a MOF. The Dimethyl 2-hydroxyisophthalate linker offers a unique combination of functional groups that are hypothesized to impart distinct characteristics:

  • The Isophthalate Backbone: Provides a rigid and angular building block, which is known to form robust, porous frameworks.

  • The Hydroxyl Group (-OH): This polar functional group can act as a hydrogen bond donor and a coordination site for metal ions or guest molecules. This is anticipated to enhance selectivity in gas sorption applications, particularly for polar molecules like CO2, and potentially serve as a Brønsted acid site in catalysis.[1]

  • The Dimethyl Ester Groups (-COOCH3): These groups can influence the steric environment within the pores and the overall hydrophobicity of the framework, which can be advantageous in certain catalytic reactions and for the controlled release of hydrophobic drugs.

This guide will explore the projected impact of these features in the key application areas of catalysis, gas sorption, and drug delivery, benchmarked against the known performance of established MOFs.

Experimental Design & Protocols: A Self-Validating Approach

To ensure scientific integrity, the proposed experimental workflow for characterizing a novel Dimethyl 2-hydroxyisophthalate-based MOF is designed to be self-validating. Each step provides crucial data that informs the subsequent analysis, creating a holistic and trustworthy performance profile.

Synthesis Workflow

The synthesis of a novel MOF is a critical first step that dictates its ultimate properties. A typical solvothermal synthesis approach is outlined below.

cluster_0 Synthesis of Dimethyl 2-hydroxyisophthalate MOF start Start: Reagents reagents Dimethyl 2-hydroxyisophthalate Metal Salt (e.g., Zn(NO3)2·6H2O) Solvent (e.g., DMF/Ethanol) start->reagents mixing Mixing & Sonication reagents->mixing solvothermal Solvothermal Reaction (e.g., 120°C, 24h) mixing->solvothermal cooling Cooling to Room Temperature solvothermal->cooling washing Washing with Solvent cooling->washing activation Solvent Exchange & Activation (e.g., Supercritical CO2) washing->activation product Final MOF Product activation->product cluster_1 Catalytic Performance Logic linker Dimethyl 2-hydroxyisophthalate Linker mof Resulting MOF Structure linker->mof metal Metal Node (e.g., Zr, Cu, Zn) metal->mof lewis Lewis Acid Sites (Unsaturated Metal Centers) mof->lewis bronsted Brønsted Acid Sites (Hydroxyl Group) mof->bronsted performance Catalytic Performance (e.g., Conversion, Selectivity) lewis->performance bronsted->performance

Figure 2: Logic diagram illustrating the factors influencing the catalytic performance of a functionalized MOF.

Comparative Catalysis Data:

MOFMetal CenterActive SitesExample ReactionConversion/YieldSelectivityReference
Dimethyl 2-hydroxyisophthalate MOF (Projected) Zn, Zr, or CuLewis & Brønsted Acid SitesEsterification, Knoevenagel CondensationModerate to HighHigh-
HKUST-1 CuLewis Acid Sites (Open Cu sites)Cyclohexene Oxidation~50-70%High[2]
UiO-66 ZrLewis & Brønsted Acid Sites (Defects)Esterification of Levulinic Acid>95%High[3]
ZIF-8 ZnLewis Acid SitesKnoevenagel Condensation~90%High[4]

Expertise & Experience Insights:

  • The presence of both Lewis acidic metal centers and Brønsted acidic hydroxyl groups in a Dimethyl 2-hydroxyisophthalate-based MOF could enable bifunctional catalysis, potentially leading to higher efficiency in tandem reactions. [3]* HKUST-1 's catalytic activity is primarily due to its open copper sites, making it effective for oxidation reactions. [5][6]* UiO-66 's exceptional stability and the presence of defect-induced Brønsted acidity make it a robust catalyst for acid-catalyzed reactions. [3][7][8]* ZIF-8 , while having Lewis acidic zinc sites, is often used as a support for catalytically active nanoparticles due to its high surface area and tunable porosity. [9]

Gas Sorption

The ability of MOFs to selectively adsorb gases is one of their most promising applications, particularly for CO2 capture.

Comparative Gas Sorption Data (CO2 Uptake at 298 K and 1 bar):

MOFBET Surface Area (m²/g)CO2 Uptake (mmol/g)Key Adsorption SitesReference
Dimethyl 2-hydroxyisophthalate MOF (Projected) 1000 - 20002.5 - 4.0Hydroxyl groups, open metal sites-
HKUST-1 ~1800~2.3Open Cu sites[10][11]
UiO-66 ~1200~1.5Zr6 clusters, µ3-OH groups[8][12]
ZIF-8 ~1600~1.1Imidazolate rings[13]

Expertise & Experience Insights:

  • The hydroxyl group on the Dimethyl 2-hydroxyisophthalate linker is expected to significantly enhance CO2 uptake due to strong hydrogen bonding interactions. [1]This could position such MOFs as promising candidates for CO2 capture applications.

  • HKUST-1 exhibits good CO2 uptake due to the strong interaction of CO2 with its open copper sites. [10]* UiO-66 's CO2 adsorption is influenced by its robust structure and the presence of hydroxylated zirconium clusters. [7]* ZIF-8 's flexible framework and the interaction of CO2 with the nitrogen atoms of the imidazolate linkers contribute to its gas sorption properties. [13]

Drug Delivery

The high porosity and biocompatibility of certain MOFs make them excellent candidates for drug delivery systems.

Comparative Drug Delivery Data:

MOFDrugLoading Capacity (wt%)Release MechanismReference
Dimethyl 2-hydroxyisophthalate MOF (Projected) Ibuprofen, 5-Fluorouracil15 - 30pH-responsive, Diffusion-
HKUST-1 Ibuprofen~20Diffusion[14]
UiO-66 Doxorubicinup to 45pH-responsive[14]
ZIF-8 5-Fluorouracilup to 60pH-responsive[15]

Expertise & Experience Insights:

  • A Dimethyl 2-hydroxyisophthalate-based MOF could offer a dual-stimuli release mechanism. The ester groups could be designed to be hydrolysable under specific enzymatic or pH conditions, while the hydroxyl group could modulate the release of pH-sensitive drugs.

  • HKUST-1 has been explored for the delivery of various drugs, with release primarily governed by diffusion from the pores. [14]* UiO-66 's stability in aqueous environments makes it a suitable carrier, and its functionalizable linker allows for tailored drug interactions. [14]* ZIF-8 is particularly attractive for drug delivery due to its pH-responsive degradation. In the acidic environment of tumor cells or endosomes, ZIF-8 can break down and release its cargo, offering a targeted delivery strategy. [15][16]

Conclusion and Future Outlook

This guide provides a foundational framework for evaluating the potential of Dimethyl 2-hydroxyisophthalate-based MOFs. While direct experimental data is forthcoming, the comparative analysis with benchmark MOFs—HKUST-1, UiO-66, and ZIF-8—offers valuable insights into the expected performance of this novel material class. The unique combination of hydroxyl and dimethyl ester functional groups on the isophthalate linker suggests a promising future for these MOFs in catalysis, gas sorption, and drug delivery.

The provided experimental protocols offer a robust methodology for the synthesis and characterization of these new materials, ensuring the generation of reliable and comparable data. As researchers begin to explore this new frontier of MOF chemistry, the principles and benchmarks outlined in this guide will serve as a valuable resource for designing next-generation porous materials with tailored functionalities.

References

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  • First, E. L., et al. (2011). Computational Simulations of Metal–Organic Frameworks to Enhance Adsorption Applications. Langmuir, 27(12), 7549-7557. [Link]

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  • Zhang, J. P., et al. (2010). Gas sorption properties of microporous metal organic frameworks. Chemical Society Reviews, 39(11), 4285-4312. [Link]

  • Li, Y., et al. (2023). Curcumin-Loaded ZIF-8 Nanomaterials: Exploring Drug Loading Efficiency and Biomedical Performance. ACS Omega, 8(23), 20563-20573. [Link]

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A Comparative Guide to the Thermal Stability of Polymers Derived from Isophthalate Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of polymer science, the subtle yet profound influence of isomeric structures on macroscopic properties remains a cornerstone of material design and innovation. This guide delves into the comparative thermal stability of polymers derived from different isomers of phthalic acid, with a specific focus on isophthalic acid (meta-substituted) and its para-substituted counterpart, terephthalic acid. Understanding these differences is not merely an academic exercise; it is fundamental to tailoring polymers for applications ranging from high-performance engineering plastics to advanced composites and specialty films.

The spatial arrangement of the carboxyl groups on the benzene ring dictates the geometry of the resulting polymer chains, which in turn significantly impacts intermolecular forces, chain packing efficiency, and ultimately, thermal properties such as glass transition temperature (Tg) and decomposition temperature.[1] This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of these structure-property relationships, supported by experimental data and detailed methodologies.

The Isomeric Effect: A Tale of Two Phthalates

The primary isomers of interest in this comparison are isophthalic acid (benzene-1,3-dicarboxylic acid) and terephthalic acid (benzene-1,4-dicarboxylic acid). Their respective ortho-isomer, phthalic acid, is less commonly used for high-molecular-weight linear polymers due to the propensity of its anhydride to form under polymerization conditions.

  • Terephthalic Acid (para-isomer): The linear and symmetrical structure of terephthalic acid leads to polymers with highly ordered chains that can pack efficiently. This results in higher crystallinity, which generally translates to superior thermal stability, higher melting points, and greater mechanical strength. Poly(ethylene terephthalate) (PET) is a ubiquitous example of a polymer derived from this isomer.

  • Isophthalic Acid (meta-isomer): The kinked, asymmetrical structure of isophthalic acid disrupts the regularity of the polymer backbone. This "meta-catenation" hinders chain packing and reduces the degree of crystallinity. Consequently, polymers derived from isophthalic acid, such as poly(ethylene isophthalate) (PEI), typically exhibit lower melting points, lower glass transition temperatures, and often, enhanced solubility in organic solvents compared to their terephthalic counterparts.[2]

The following diagram illustrates the chemical structures of these key isomers.

Caption: Chemical structures of terephthalic, isophthalic, and phthalic acid.

Experimental Assessment of Thermal Stability

To quantify the differences in thermal stability, two primary analytical techniques are employed: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is a critical tool for determining the decomposition temperature of a polymer.

  • Sample Preparation: Ensure polymer samples are dried under vacuum at an elevated temperature (e.g., 80-100 °C) for several hours to remove any residual solvent or absorbed moisture. Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically platinum or alumina).

  • Instrument Setup:

    • Instrument: A calibrated thermogravimetric analyzer.

    • Atmosphere: High-purity nitrogen or air at a flow rate of 20-50 mL/min. Nitrogen is used to assess thermal stability in an inert environment, while air is used to evaluate oxidative stability.

    • Temperature Program: Equilibrate the sample at a low temperature (e.g., 30 °C). Ramp the temperature at a constant heating rate, typically 10 °C/min, to a final temperature sufficient to ensure complete decomposition (e.g., 800 °C).

  • Data Analysis: The primary data obtained from TGA is a plot of mass versus temperature. The initial decomposition temperature (IDT), often defined as the temperature at which 5% or 10% weight loss occurs (T5 or T10), is a key parameter for comparing thermal stability.

The following workflow diagram outlines the TGA experimental process.

TGA_Workflow cluster_prep Sample Preparation cluster_analysis TGA Analysis cluster_data Data Interpretation Dry Dry Polymer Weigh Weigh 5-10 mg Dry->Weigh Load Load Sample Weigh->Load Purge Purge with N2/Air Load->Purge Heat Heat at 10°C/min Purge->Heat Plot Plot Mass vs. Temp Heat->Plot Determine Determine T5/T10 Plot->Determine

Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization temperature (Tc).[3][4]

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into a DSC pan (typically aluminum). Hermetically seal the pan.

  • Instrument Setup:

    • Instrument: A calibrated differential scanning calorimeter.

    • Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

    • Temperature Program (Heat-Cool-Heat Cycle):

      • First Heat: Equilibrate at a low temperature (e.g., 25 °C). Ramp the temperature at a rate of 10 °C/min to a temperature above the expected melting point to erase the sample's prior thermal history.

      • Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature below the expected glass transition.

      • Second Heat: Reheat the sample at 10 °C/min to a temperature above the melting point. The data from this second heating scan is typically used for analysis to ensure a consistent thermal history.

  • Data Analysis: The DSC thermogram plots heat flow versus temperature. The glass transition (Tg) is observed as a step change in the baseline, while melting (Tm) and crystallization (Tc) are seen as endothermic and exothermic peaks, respectively.

Comparative Data and Discussion

The structural differences between isophthalate and terephthalate isomers manifest in demonstrably different thermal properties.

Polyamides

A study on aromatic poly(amide imide)s synthesized from isophthaloyl chloride or terephthaloyl chloride revealed that the polymers containing the terephthaloyl unit exhibited initial decomposition temperatures and glass transition temperatures that were 20–40 °C higher than those with the isophthaloyl unit.[5] This is attributed to the more rigid and linear structure imparted by the para-isomer, leading to stronger intermolecular hydrogen bonding and more efficient chain packing.

Polymer TypeIsomerT10 (°C, in N2)Tg (°C)
PolyamideTerephthaloyl~469295
PolyamideIsophthaloyl~432272-275

Note: The data presented is a synthesis of typical values found in the literature for aromatic polyamides.[6]

Polyesters

In the case of polyesters, the introduction of isophthalate units into a poly(ethylene terephthalate) (PET) backbone disrupts the crystalline structure.[7] Research has shown that as the mole percent of dimethyl isophthalate (DMI) increases relative to dimethyl terephthalate (DMT) in the synthesis of poly(ethylene terephthalate-co-ethylene isophthalate), both the melting temperature (Tm) and the glass transition temperature (Tg) tend to decrease.[2] This effect is a direct consequence of the reduced crystallinity caused by the kinked isophthalate units.[7][8]

Polymer SystemIsophthalate Content (mol%)Tm (°C)Tg (°C)
PET Homopolymer0~255~75
PET-co-PEI12LoweredLowered
PEI Homopolymer100~240~65

Note: The data is a representative summary based on studies of PET and its copolymers.[2]

The logical relationship between isomer structure and thermal properties can be visualized as follows:

Isomer_Property_Relationship cluster_structure Isomer Structure cluster_packing Polymer Chain Characteristics cluster_properties Resulting Thermal Properties Terephthalate Terephthalate (para) Linear & Symmetrical High_Packing High Chain Packing & Crystallinity Terephthalate->High_Packing Isophthalate Isophthalate (meta) Kinked & Asymmetrical Low_Packing Low Chain Packing & Amorphousness Isophthalate->Low_Packing High_Stability Higher Tg & Tm Improved Thermal Stability High_Packing->High_Stability Low_Stability Lower Tg & Tm Lower Thermal Stability Low_Packing->Low_Stability

Caption: Relationship between isomer structure and thermal properties.

Conclusion

The choice between isophthalate and terephthalate isomers in polymer synthesis is a critical decision that significantly governs the thermal stability and processability of the final material. Terephthalate-based polymers, with their linear and symmetrical structure, consistently demonstrate superior thermal stability, characterized by higher glass transition and decomposition temperatures. This makes them ideal for applications demanding high-temperature resistance and mechanical robustness.

Conversely, the introduction of isophthalate units provides a valuable strategy for modifying polymer properties. The inherent kink in the isophthalate structure disrupts chain packing, leading to lower crystallinity, reduced melting points, and often improved solubility. This can be advantageous for enhancing processability or for applications where a lower softening temperature is desired. By understanding the fundamental relationship between isomeric structure and thermal behavior, researchers can judiciously select monomers to engineer polymers with precisely tailored properties for their specific needs.

References

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  • ¹H NMR spectra of unsaturated polyesters based on isophthalic acid, UP1.... (n.d.).
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  • Fast Hydrolyzable Constitutional Isomer of Poly(butylene terephthalate) and Its Copolyesters with 1,4-Butanediol. (2021, November 6).
  • Sarkar, A. (n.d.). Synthesis and Characterization of Polyamides, Polyimides and Polyesters Containing Flexibilizing Groups.
  • TG and DTG curves of polyester resin. (n.d.).
  • The search for rigid, tough polyesters with high Tg – renewable aromatic polyesters with high isosorbide content. (n.d.).
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  • Cai, R., & Samulski, E. T. (1993). Liquid crystalline aromatic polyesters containing isophthalic acid. OSTI.GOV.
  • MDPI. (n.d.). Heteroaromatic Polyamides with Improved Thermal and Mechanical Properties.
  • How Does Branching Impact Glass Transition Temperature (Tg)?. (2025, April 17). Chemistry For Everyone.
  • Crystallization of poly(ethylene terephthalate–co–isophthalate). (2000).
  • Synthesis and Properties of Thermotropic Copolyesters Based on Poly(ethylene terephthalate) and 4′-Acetoxy-4-biphenyl-carboxylic Acid. (n.d.). MDPI.
  • Thermal Analysis of Polymers. Part 1: DSC of Thermoplastics. (n.d.). METTLER TOLEDO.
  • Comparative thermal study of polyethylene terephthalate and low-density polyethylene by using the DSC analyzer. (2023).
  • (PDF) Synthesis, Optical, Thermal and Structural Characteristics of Novel Thermocleavable Polymers Based on Phthalate Esters. (2025, October 15).
  • An analysis of the meta stable structure of poly(ethylene terephthalate) by conventional DSC. (2025, August 5).
  • Poly(ethylene terephthalate-co-isophthalate) synthesized via a Sb/Al bimetallic compound catalyst: the effect of the end groups on the properties of polyester. (2017, April 19). RSC Publishing.
  • Semiquantitative Approach for Polyester Characterization Using Matrix-Assisted Laser Desorption Ionization/Time-of-Flight Mass Spectrometry Approved by 1H NMR. (2020, November 3).
  • Characterization of polyesters prepared from three different phthalic acid isomers by CID-ESI-FT-ICR and PSD-MALDI-TOF mass spectrometry. (n.d.). PubMed.
  • Combined effect of isophthalic acid and polyethylene glycol in polyethylene terephthalate polymer on thermal, mechanical, and gas transport properties. (2025, August 8).
  • Sugar-Based Polyesters: From Glux-Diol Synthesis to Its Enzymatic Polymerization. (2025, December 26). American Chemical Society.
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A Researcher's Guide to Polymorph Screening and Structural Comparison: A Methodological Approach

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding and controlling the polymorphic forms of an active pharmaceutical ingredient (API) is a critical aspect of drug discovery and commercialization.[1][2] Different polymorphs, or solid-state forms of a molecule, can exhibit distinct physicochemical properties, including solubility, stability, and bioavailability, which can significantly impact a drug's efficacy and safety.[2] This guide provides a comprehensive overview of the structural analysis and comparison of polymorphs, using Dimethyl 2-hydroxyisophthalate as a model compound to illustrate the principles and methodologies involved in polymorph screening and characterization.

While specific polymorphic forms of Dimethyl 2-hydroxyisophthalate are not extensively detailed in publicly accessible literature, the experimental workflows and analytical techniques described herein are universally applicable for the investigation of polymorphism in any organic small molecule.

The Importance of Polymorphism in Drug Development

Polymorphism refers to the ability of a solid material to exist in two or more crystalline forms that have different arrangements or conformations of the molecules in the crystal lattice.[2][3] These variations in crystal packing can lead to significant differences in material properties. For instance, a metastable polymorph may have higher solubility and faster dissolution rates, which could be advantageous for bioavailability, but it may also be less stable and prone to converting to a more stable, less soluble form over time.[2] Therefore, thorough polymorphic screening and characterization are essential to select the optimal solid form for development and to ensure consistent product quality and performance.

Experimental Workflow for Polymorph Screening and Characterization

A systematic approach is necessary to identify and characterize all accessible polymorphic forms of a compound. The following workflow outlines the key experimental stages.

Polymorph Screening Workflow cluster_0 Polymorph Generation cluster_1 Primary Characterization cluster_2 In-depth Structural & Thermal Analysis cluster_3 Physicochemical Property Comparison Solvent_Evaporation Solvent Evaporation (Various Solvents & Rates) PXRD Powder X-ray Diffraction (PXRD) Solvent_Evaporation->PXRD Slurry_Conversion Slurry Conversion (Different Solvents & Temperatures) Slurry_Conversion->PXRD Melt_Crystallization Melt Crystallization (Controlled Cooling) Melt_Crystallization->PXRD Anti_Solvent_Addition Anti-Solvent Addition Anti_Solvent_Addition->PXRD SCXRD Single-Crystal X-ray Diffraction (SCXRD) PXRD->SCXRD Identifies distinct forms for single crystal growth DSC Differential Scanning Calorimetry (DSC) PXRD->DSC TGA Thermogravimetric Analysis (TGA) PXRD->TGA Spectroscopy FT-IR & Raman Spectroscopy PXRD->Spectroscopy HSM Hot-Stage Microscopy (HSM) PXRD->HSM Solubility Solubility & Dissolution Studies SCXRD->Solubility DSC->Solubility Stability Stability Assessment (Humidity, Temperature, Light) TGA->Stability Spectroscopy->Stability HSM->Stability

Caption: A typical experimental workflow for the discovery and comprehensive characterization of polymorphs.

Part 1: Generation of Polymorphs

The initial step involves inducing crystallization under a wide range of conditions to access different solid forms. Common techniques include:

  • Solvent Evaporation: Dissolving the compound in various solvents with different polarities and allowing the solvent to evaporate at different rates.[1]

  • Slurry Conversion: Suspending the compound in a solvent in which it has limited solubility and agitating the slurry over time, often at different temperatures.[1] This method can help identify the most thermodynamically stable form under those conditions.

  • Melt Crystallization: Heating the compound above its melting point and then cooling it at controlled rates.

  • Anti-Solvent Addition: Dissolving the compound in a good solvent and then adding a miscible anti-solvent to induce precipitation.[4]

Part 2: Primary Characterization with Powder X-ray Diffraction (PXRD)

PXRD is the primary tool for identifying different crystalline forms. Each polymorph will produce a unique diffraction pattern, acting as a "fingerprint."[1] Samples obtained from the various crystallization experiments are analyzed by PXRD to identify distinct patterns, indicating the presence of different polymorphs. For example, distinct peaks at different 2-theta angles would signify different crystal lattices.[1]

Part 3: In-depth Structural and Thermal Analysis

Once different polymorphs are identified, a more detailed characterization is performed.

Single-Crystal X-ray Diffraction (SCXRD): If suitable single crystals can be grown, SCXRD provides the definitive crystal structure, including unit cell dimensions, space group, and the precise arrangement of molecules, including intramolecular conformation and intermolecular interactions like hydrogen bonding.[5]

Thermal Analysis:

  • Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature. It can identify melting points, solid-solid phase transitions between polymorphs, and the enthalpy of these transitions.[3][6]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. It is used to determine thermal stability and to identify the presence of solvates or hydrates.[3][6]

  • Hot-Stage Microscopy (HSM): HSM allows for the visual observation of thermal events, such as melting, desolvation, and polymorphic transitions, as the sample is heated under a microscope.[6]

Spectroscopic Techniques:

  • Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the local molecular environment and can distinguish between polymorphs based on differences in hydrogen bonding and molecular conformation, which result in shifts in vibrational frequencies.[7]

Comparative Analysis of Polymorphs

A thorough comparison of the properties of different polymorphs is crucial for selecting the optimal form for development.

Structural Comparison

The primary structural differences between polymorphs lie in their crystal packing and hydrogen bonding networks.

Hydrogen_Bonding_Comparison cluster_A Polymorph A (Hypothetical) cluster_B Polymorph B (Hypothetical) molA1 Molecule 1 -OH...O=C (intermolecular) molA2 Molecule 2 -OH...O=C (intermolecular) molA1:head->molA2:head Forms Chains molB1 Molecule 1 -OH...O=C (intermolecular) molB2 Molecule 2 -OH...O=C (intermolecular) molB1:head->molB2:head Forms Dimers molB2:head->molB1:head Forms Dimers molB3 Molecule 3 -OH...O (intramolecular)

Sources

A Comparative Performance Analysis of Functionalized Isophthalate Monomers in Specialty Polyester Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For distribution to: Researchers, scientists, and drug development professionals

Introduction: Beyond Conventional Polyester Monomers

The landscape of polymer science is in a perpetual state of innovation, driven by the demand for materials with tailored functionalities. Polyesters, a cornerstone of the polymer industry, are increasingly being modified to meet the nuanced requirements of advanced applications, from drug delivery systems to high-performance coatings. This guide delves into the comparative performance of specialty functionalized monomers, specifically focusing on Dimethyl 2-hydroxyisophthalate and its more extensively studied isomer, Dimethyl 5-hydroxyisophthalate, against the conventional polyester monomers, Dimethyl Isophthalate (DMI) and Dimethyl Terephthalate (DMT).

The introduction of a hydroxyl group onto the isophthalate ring fundamentally alters the monomer's chemical reactivity and the resultant polymer's properties. This functional handle provides a site for post-polymerization modification, crosslinking, and influences intermolecular interactions, thereby impacting the material's thermal, mechanical, and solubility characteristics.[1][2] This guide will provide a technical overview of these performance differences, supported by established principles in polymer chemistry and detailed experimental protocols for their evaluation.

The Contestants: A Structural Overview

The key difference between the monomers under consideration lies in the presence and position of a hydroxyl group on the aromatic ring.

  • Dimethyl Isophthalate (DMI): A standard aromatic dicarboxylic acid ester used in copolyester production to disrupt chain regularity, leading to reduced crystallinity and a lower melting point compared to its para-isomer, DMT.[3]

  • Dimethyl Terephthalate (DMT): The para-isomer of DMI, a primary monomer for Polyethylene Terephthalate (PET) production, known for imparting high strength, thermal stability, and crystallinity to the polymer.[4]

  • Dimethyl 2-hydroxyisophthalate & Dimethyl 5-hydroxyisophthalate: These functionalized monomers introduce a pendant hydroxyl group to the polyester backbone. This hydroxyl group serves as a reactive site and can form hydrogen bonds, significantly influencing the polymer's properties.[1][5] Due to a greater availability of research data, this guide will primarily focus on the performance aspects related to the incorporation of Dimethyl 5-hydroxyisophthalate as a representative functionalized isophthalate monomer.

Performance Evaluation: A Head-to-Head Comparison

The incorporation of a hydroxyl-functionalized isophthalate monomer into a polyester backbone, such as in the modification of PET, is expected to yield significant changes in the material's performance characteristics compared to copolyesters synthesized with standard DMI or homopolymers of DMT.

Thermal Properties

The introduction of hydroxyl groups is anticipated to have a pronounced effect on the thermal properties of the resulting copolyester.

  • Glass Transition Temperature (Tg): The presence of hydroxyl groups can lead to hydrogen bonding between polymer chains. This increased intermolecular interaction restricts chain mobility, which is expected to result in a higher glass transition temperature compared to a copolyester modified with a similar molar percentage of DMI.[6]

  • Melting Temperature (Tm) and Crystallinity: The introduction of any comonomer, including both DMI and hydroxyisophthalates, disrupts the regular packing of polymer chains, leading to a decrease in crystallinity and a lower melting temperature compared to a DMT homopolymer like PET.[3] The bulkier hydroxyisophthalate unit may cause a more significant disruption than DMI, potentially leading to a greater reduction in Tm and crystallinity.

PropertyPolyester with DMT (e.g., PET)Copolyester with DMICopolyester with Dimethyl 5-hydroxyisophthalateRationale for Performance Difference
Glass Transition Temp. (Tg) HighLower than PETHigher than DMI-copolyesterIncreased hydrogen bonding from -OH groups restricts chain mobility.[1][2]
Melting Temp. (Tm) HighestLoweredLowered, potentially more than DMIDisruption of chain symmetry by comonomer incorporation.[3]
Crystallinity HighReducedReduced, potentially more than DMISteric hindrance from the functional group further inhibits chain packing.[7]
Thermal Stability (TGA) HighSlightly ReducedPotentially slightly lowerThe hydroxyl group can sometimes be a site for initiation of thermal degradation at very high temperatures.[8]
Mechanical Properties

The mechanical performance of copolyesters is intricately linked to their molecular structure and intermolecular forces.

  • Tensile Strength and Modulus: The hydrogen bonding introduced by the hydroxyl groups can act as physical crosslinks at temperatures below the Tg, potentially increasing the tensile strength and modulus of the material compared to a DMI-modified copolyester.[9]

  • Flexibility and Elongation at Break: The disruption of crystallinity caused by the bulky functional monomer can lead to a more amorphous polymer with increased chain mobility above the Tg, which may result in increased flexibility and elongation at break. However, this effect might be counteracted by the stiffening effect of hydrogen bonding. The final properties will depend on the concentration of the functional monomer.

PropertyPolyester with DMT (e.g., PET)Copolyester with DMICopolyester with Dimethyl 5-hydroxyisophthalateRationale for Performance Difference
Tensile Strength HighLower than PETPotentially higher than DMI-copolyesterHydrogen bonding can increase intermolecular forces.[9]
Tensile Modulus HighLower than PETPotentially higher than DMI-copolyesterIncreased stiffness due to hydrogen bonding.[9]
Elongation at Break ModerateIncreasedDependent on concentrationBalance between increased amorphous content and restricted movement from H-bonding.
Chemical Properties and Functionality

This is where Dimethyl 2-hydroxyisophthalate and its isomer truly differentiate themselves from their non-functionalized counterparts.

  • Hydrophilicity: The presence of polar hydroxyl groups along the polymer backbone will increase the hydrophilicity of the material, leading to higher water absorption compared to polyesters made solely from DMI or DMT.[8]

  • Reactivity and Functionalization: The pendant hydroxyl groups serve as reactive sites for post-polymerization modification. This allows for the grafting of other molecules, such as drugs, targeting ligands, or other polymers, to create materials with highly specific functionalities.[1][5] This is a significant advantage over the relatively inert backbones of DMI/DMT-based polyesters.

  • Adhesion: The polar hydroxyl groups can improve the adhesion of the polyester to various substrates, a desirable property in coatings and adhesives.[6]

Experimental Protocols

To empirically validate the performance differences discussed, the following experimental protocols are provided as a comprehensive guide for the synthesis and characterization of these copolyesters.

Synthesis of Copolyesters via Melt Polycondensation

This protocol describes a two-stage melt polycondensation process, a common industrial method for polyester synthesis.[10][11]

Workflow for Copolyester Synthesis

cluster_synthesis Copolyester Synthesis Reactants Monomers: - Diol (e.g., Ethylene Glycol) - Diester (DMT, DMI, or Hydroxyisophthalate) Catalyst (e.g., Antimony Trioxide) Transesterification Stage 1: Transesterification (180-220°C, N2 atmosphere) Methanol is removed. Reactants->Transesterification Heat Polycondensation Stage 2: Polycondensation (260-280°C, High Vacuum) Excess diol is removed. Transesterification->Polycondensation Increase Temp, Apply Vacuum Polymer Final Copolyester Polycondensation->Polymer

A diagram illustrating the two-stage melt polycondensation process.

Step-by-Step Procedure:

  • Reactant Charging: In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser, charge the diol (e.g., ethylene glycol) and the diester monomers (a defined molar ratio of DMT, DMI, or Dimethyl 5-hydroxyisophthalate). Add the transesterification catalyst (e.g., zinc acetate). The molar ratio of diol to total diester should be approximately 2.2:1.

  • Transesterification: Heat the reaction mixture under a slow stream of nitrogen to 180-220°C. Methanol will be generated as a byproduct and should be collected. The reaction is typically continued until approximately 90% of the theoretical amount of methanol has been distilled off.

  • Polycondensation Catalyst Addition: Add the polycondensation catalyst (e.g., antimony trioxide) and a thermal stabilizer (e.g., a phosphite compound) to the reaction mixture.

  • Polycondensation: Gradually increase the temperature to 260-280°C while simultaneously reducing the pressure to below 1 torr. This stage facilitates the removal of excess ethylene glycol and drives the polymerization to a high molecular weight. The reaction is monitored by the viscosity of the melt (measured by the stirrer torque) and is continued until the desired molecular weight is achieved.

  • Polymer Extrusion and Quenching: Extrude the molten polymer from the reactor into a water bath to quench it and form amorphous strands. The strands can then be pelletized for further processing and characterization.

Characterization of Thermal Properties using Differential Scanning Calorimetry (DSC)

DSC is a fundamental technique for determining the thermal transitions of a polymer.[12][13]

Workflow for DSC Analysis

cluster_dsc DSC Thermal Analysis Sample Prepare Polymer Sample (5-10 mg in aluminum pan) Heat1 First Heating Scan (e.g., to 300°C at 10°C/min) Erases thermal history Sample->Heat1 Cool Controlled Cooling Scan (e.g., to 0°C at 10°C/min) Heat1->Cool Heat2 Second Heating Scan (e.g., to 300°C at 10°C/min) Data for analysis Cool->Heat2 Data Analyze Thermogram: - Determine Tg (midpoint of step change) - Determine Tm (peak of endotherm) Heat2->Data

A diagram outlining the heat-cool-heat cycle for DSC analysis.

Step-by-Step Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the dried polymer sample into an aluminum DSC pan and seal it.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate.

  • First Heating Scan: Heat the sample from room temperature to a temperature above its expected melting point (e.g., 300°C) at a controlled rate (e.g., 10°C/min). This step is to erase any prior thermal history of the sample.

  • Controlled Cooling: Cool the sample at a controlled rate (e.g., 10°C/min) to a temperature well below its glass transition temperature (e.g., 0°C).

  • Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10°C/min) to above its melting point. The data from this second heating scan is used for analysis.

  • Data Analysis: Analyze the resulting thermogram. The glass transition temperature (Tg) is determined as the midpoint of the step change in the heat flow curve. The melting temperature (Tm) is identified as the peak temperature of the endothermic melting transition.

Characterization of Mechanical Properties via Tensile Testing

Tensile testing of thin films provides crucial information about the material's strength, stiffness, and ductility.[14][15][16]

Step-by-Step Procedure:

  • Film Preparation: Prepare thin films of the copolyesters by melt-pressing the pellets at a temperature above their Tm, followed by quenching to a specific state (e.g., amorphous). Cut the films into a standardized dumbbell shape using a die cutter, according to standards like ASTM D638 or ISO 527-3.[15][17]

  • Specimen Measurement: Measure the width and thickness of the gauge section of each specimen at several points and calculate the average cross-sectional area.

  • Testing Machine Setup: Mount the specimen in the grips of a universal testing machine equipped with an extensometer to accurately measure strain.

  • Tensile Test: Apply a tensile load to the specimen at a constant crosshead speed until the specimen fractures. Record the load and the corresponding elongation throughout the test.

  • Data Analysis: From the resulting stress-strain curve, determine the following properties:

    • Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the curve, indicating the material's stiffness.

    • Tensile Strength at Break: The maximum stress the material can withstand before fracturing.

    • Elongation at Break: The percentage increase in length of the specimen at the point of fracture, indicating its ductility.

Conclusion and Future Outlook

The incorporation of Dimethyl 2-hydroxyisophthalate or its isomer, Dimethyl 5-hydroxyisophthalate, into polyester chains offers a compelling strategy for the development of functional materials with enhanced properties. Compared to standard copolyesters modified with Dimethyl Isophthalate, these functionalized polymers are poised to exhibit superior thermal stability in terms of a higher glass transition temperature, potentially improved mechanical properties due to hydrogen bonding, and most importantly, a versatile chemical handle for further modification.

While the direct synthesis of high-performance polymers from Dimethyl 2-hydroxyisophthalate warrants more in-depth investigation, the principles derived from its 5-hydroxy isomer provide a strong foundation for its potential. The true value of these functionalized monomers lies in their ability to bridge the gap between conventional polyesters and specialty polymers, opening avenues for the creation of advanced materials for targeted applications in the biomedical, coatings, and specialty packaging industries. The experimental frameworks provided herein offer a robust methodology for the systematic evaluation of these promising monomers, paving the way for the next generation of functional polyesters.

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A Senior Application Scientist's Guide to Confirming the Structure of Dimethyl 2-hydroxyisophthalate Derivatives using 2D NMR

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous structural confirmation of novel molecules is a cornerstone of scientific rigor. Dimethyl 2-hydroxyisophthalate and its derivatives, a class of compounds with significant potential in various therapeutic areas, often present unique challenges in structural elucidation due to the close proximity and potential for overlapping signals of aromatic protons and the influence of substituents on the benzene ring. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides a foundational overview, 2D NMR techniques are indispensable for definitively assigning the complex architecture of these molecules.

This guide provides an in-depth, experience-driven comparison of key 2D NMR experiments for the structural confirmation of Dimethyl 2-hydroxyisophthalate derivatives. We will move beyond a simple recitation of techniques to explain the causality behind experimental choices, ensuring a self-validating approach to your structural analysis.

The Challenge: Ambiguity in 1D NMR of Substituted Isophthalates

1D ¹H NMR spectra of Dimethyl 2-hydroxyisophthalate derivatives can be deceptive. The aromatic region often displays complex splitting patterns that are difficult to interpret directly, especially when multiple substituents are present on the benzene ring.[1] Furthermore, the chemical shifts of the two methoxy groups can be very similar, making their individual assignment challenging. This is where the power of 2D NMR comes into play, by spreading the information into a second dimension, we can resolve these ambiguities and build a complete picture of the molecule's connectivity.[2]

A Comparative Analysis of 2D NMR Techniques for Structural Elucidation

The strategic application of a suite of 2D NMR experiments is crucial for a comprehensive structural analysis. Each experiment provides a unique piece of the puzzle, and their combined interpretation leads to a confident structural assignment.

COSY (Correlation Spectroscopy): Mapping the ¹H-¹H Connectivity

The COSY experiment is typically the first 2D technique employed after acquiring a 1D proton spectrum.[3][4] It reveals which protons are coupled to each other, typically through two or three bonds.[3][5]

Why it's essential for Dimethyl 2-hydroxyisophthalate derivatives:

  • Aromatic Proton Network: For a substituted Dimethyl 2-hydroxyisophthalate, the COSY spectrum will clearly show the coupling network between the aromatic protons. Cross-peaks will connect adjacent protons on the benzene ring, allowing for the unambiguous assignment of their relative positions.[3][6]

  • Identifying Spin Systems: The presence or absence of cross-peaks helps to define independent spin systems within the molecule. For instance, if a substituent interrupts the contiguous chain of aromatic protons, the COSY spectrum will reflect this by showing separate coupling networks.

Experimental Workflow for COSY:

COSY_Workflow cluster_prep Sample Preparation & 1D ¹H NMR cluster_cosy COSY Experiment cluster_analysis Data Analysis Prepare Sample Prepare Sample Acquire 1D ¹H Spectrum Acquire 1D ¹H Spectrum Prepare Sample->Acquire 1D ¹H Spectrum Dissolve in deuterated solvent Set up COSY Set up COSY Acquire 1D ¹H Spectrum->Set up COSY Note SW and O1p Acquire COSY Data Acquire COSY Data Set up COSY->Acquire COSY Data rpar COSYGPPQ Process Data (xfb) Process Data (xfb) Acquire COSY Data->Process Data (xfb) FT in both dimensions Analyze Cross-Peaks Analyze Cross-Peaks Process Data (xfb)->Analyze Cross-Peaks Identify coupled protons Assign Aromatic Protons Assign Aromatic Protons Analyze Cross-Peaks->Assign Aromatic Protons

Caption: Workflow for a COSY experiment.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to their Directly Attached Carbons

The HSQC experiment is a powerful tool for correlating protons with the carbon atoms to which they are directly attached (one-bond ¹H-¹³C correlation).[4][7]

Why it's essential for Dimethyl 2-hydroxyisophthalate derivatives:

  • Unambiguous C-H Assignment: HSQC provides a direct and unambiguous link between the proton and carbon chemical shifts for all protonated carbons in the molecule.[7][8] This is particularly useful for assigning the aromatic CH groups and the methoxy groups.

  • Distinguishing Methoxy Groups: By observing the cross-peaks between the methoxy protons and their corresponding carbons, you can definitively assign the chemical shifts of each distinct methoxy group.

  • Confirmation of Aromatic Proton Assignments: The correlations observed in the HSQC spectrum serve as a crucial validation of the proton assignments made from the COSY experiment.

Experimental Protocol for HSQC:

A detailed, step-by-step protocol for acquiring an HSQC spectrum is crucial for obtaining high-quality data.

  • Initial Setup: Load a standard proton spectrum and note the spectral width (SW) and transmitter offset (o1p).[9]

  • Create a New Experiment: Create a new dataset for the HSQC experiment.

  • Read Parameters: Read in a standard, gradient-selected, phase-sensitive HSQC parameter set (e.g., hsqcetgpsi on Bruker instruments).[10]

  • Set Spectral Widths: Adjust the spectral widths in both the proton (F2) and carbon (F1) dimensions to encompass all relevant signals.

  • Set Number of Scans (NS) and Dummy Scans (DS): A higher number of scans will improve the signal-to-noise ratio.[9]

  • Acquisition: Start the acquisition (zg).[10]

  • Processing: Process the 2D data using the xfb command.[10]

  • Phasing: Phase the spectrum manually or automatically.[9]

HMBC (Heteronuclear Multiple Bond Correlation): Unveiling the Carbon Skeleton

The HMBC experiment is arguably the most informative 2D NMR technique for elucidating the complete carbon skeleton of a molecule. It reveals correlations between protons and carbons that are separated by two or three bonds (long-range ¹H-¹³C correlations).[7][11][12]

Why it's essential for Dimethyl 2-hydroxyisophthalate derivatives:

  • Connecting Fragments: HMBC is the key to connecting the different spin systems and functional groups identified by COSY and HSQC.[11] For instance, it allows you to connect the methoxy groups to their respective carbonyl carbons and the aromatic protons to the quaternary carbons of the benzene ring.

  • Assigning Quaternary Carbons: Since quaternary carbons have no attached protons, they do not appear in an HSQC spectrum. HMBC is the primary method for assigning these carbons by observing their correlations to nearby protons.[11][12] This is critical for confirming the substitution pattern on the isophthalate ring.

  • Confirming Ester Connectivity: The HMBC spectrum will show correlations from the methoxy protons to the carbonyl carbon of the ester group, definitively confirming the ester functionality and its position.[13]

Data Interpretation Logic for HMBC:

HMBC_Logic cluster_data Observed HMBC Correlations cluster_interpretation Structural Deduction Methoxy Protons Methoxy Protons Carbonyl Carbon Carbonyl Carbon Methoxy Protons->Carbonyl Carbon ²J or ³J correlation Aromatic Protons Aromatic Protons Aromatic Protons->Carbonyl Carbon ³J correlation Quaternary Aromatic Carbons Quaternary Aromatic Carbons Aromatic Protons->Quaternary Aromatic Carbons ²J or ³J correlation Ester Connectivity Confirmed Ester Connectivity Confirmed Carbonyl Carbon->Ester Connectivity Confirmed Substitution Pattern Confirmed Substitution Pattern Confirmed Quaternary Aromatic Carbons->Substitution Pattern Confirmed

Caption: Logical flow for interpreting HMBC data.

NOESY (Nuclear Overhauser Effect Spectroscopy): Probing Through-Space Proximity

The NOESY experiment provides information about protons that are close to each other in space, regardless of whether they are connected through bonds.[14][15]

Why it's valuable for Dimethyl 2-hydroxyisophthalate derivatives:

  • Confirming Substituent Positions: In cases of ambiguous substitution patterns, NOESY can be a powerful tool. For example, a NOESY correlation between a methoxy group's protons and a specific aromatic proton can confirm their spatial proximity and thus the position of the ester group.[16]

  • Distinguishing Isomers: For derivatives with multiple chiral centers or restricted bond rotation, NOESY can help to determine the relative stereochemistry by identifying through-space interactions that are unique to a particular isomer.[14]

  • Understanding Conformation: The presence or absence of NOESY cross-peaks can provide insights into the preferred conformation of the molecule in solution.

Comparative Summary of 2D NMR Techniques

Technique Information Provided Key Application for Dimethyl 2-hydroxyisophthalate Derivatives
COSY ¹H-¹H correlations through 2-3 bondsMapping the aromatic proton coupling network.
HSQC ¹H-¹³C correlations through 1 bondUnambiguous assignment of protonated carbons (aromatic CH, OCH₃).
HMBC ¹H-¹³C correlations through 2-3 bondsAssigning quaternary carbons and connecting functional groups (esters, substituents).
NOESY ¹H-¹H correlations through spaceConfirming substituent positions and determining stereochemistry.

Conclusion: A Synergistic Approach to Structural Certainty

The structural elucidation of Dimethyl 2-hydroxyisophthalate derivatives is a process of logical deduction, where each 2D NMR experiment provides a crucial piece of the puzzle. A synergistic approach, starting with the foundational ¹H-¹H connectivity from COSY, moving to direct C-H attachments with HSQC, and then piecing together the entire carbon framework with HMBC, provides a robust and self-validating workflow. The strategic use of NOESY can then resolve any remaining ambiguities regarding spatial arrangements. By understanding the "why" behind each experiment and interpreting the data in a combined and logical manner, researchers can achieve unambiguous structural confirmation with the highest degree of confidence.

References

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, meticulous management of chemical reagents is foundational to laboratory safety, experimental integrity, and environmental stewardship. Dimethyl 2-hydroxyisophthalate, an aromatic ester, requires a disposal protocol rooted in a clear understanding of its chemical properties and the regulatory landscape. This guide provides a comprehensive, step-by-step framework for its safe handling and disposal, moving beyond mere procedure to explain the scientific and regulatory rationale behind each step.

Core Principle: Hazard Assessment and Waste Characterization

These compounds are consistently classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, from a safety and regulatory standpoint, Dimethyl 2-hydroxyisophthalate must be treated as a hazardous substance. This initial characterization dictates that it cannot be discarded as common trash or via sanitary sewer systems.[3] The U.S. Environmental Protection Agency (EPA) mandates that any chemical exhibiting characteristics of ignitability, corrosivity, reactivity, or toxicity be managed as hazardous waste under the Resource Conservation and Recovery Act (RCRA).[4] Irritants fall under the toxicity characteristic, making this the default classification.

Immediate Safety & Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear safety goggles with side shields (or a face shield), a lab coat, and chemically resistant nitrile gloves.[2][5] All handling should occur in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust or aerosols.[2][5]

  • Engineering Controls: Ensure that safety showers and eyewash stations are readily accessible and unobstructed.[1][2]

The Disposal Workflow: A Step-by-Step Protocol

The proper disposal of Dimethyl 2-hydroxyisophthalate is not a single action but a systematic process. The following workflow ensures compliance with EPA regulations and institutional best practices.

Step 1: Waste Segregation

From the moment it is deemed waste, Dimethyl 2-hydroxyisophthalate must be kept separate from non-hazardous waste and other incompatible chemical waste streams.[3] Co-mingling wastes can lead to dangerous chemical reactions and complicates the disposal process, often increasing costs. For instance, mixing this compound with strong oxidizing agents should be avoided.[6]

Step 2: Container Selection and Labeling

This step is critical for regulatory compliance and the safety of everyone who will handle the container.

  • Container Choice: Use a dedicated, leak-proof container made of a compatible material, such as glass or high-density polyethylene (HDPE).[7] The container must have a tightly sealing cap and be in good condition.[3][7] It is often best practice to reuse the original manufacturer's container if it is empty and in good condition.[7]

  • Labeling: The moment the first drop of waste enters the container, it must be labeled.[8] This is a strict EPA requirement. The label must be clear, legible, and securely affixed.

Label Component Requirement & Rationale Source
"HAZARDOUS WASTE" The exact words "Hazardous Waste" are mandatory. This provides an unambiguous warning to all personnel.[4][9]
Chemical Identity List the full chemical name: "Dimethyl 2-hydroxyisophthalate". Avoid using abbreviations or chemical formulas. This ensures clear communication for disposal technicians.[7][8]
Hazard Indication The label must indicate the specific hazards. This can be done using GHS pictograms (e.g., exclamation mark for irritant) or a written description like "Irritant".[9]
Accumulation Start Date This date is applied only when the container is moved from the Satellite Accumulation Area to a Central Accumulation Area. Do not date the container while it is in the lab.[9]
Step 3: Accumulation in a Satellite Accumulation Area (SAA)

Laboratories are permitted to accumulate hazardous waste at or near the point of generation in a designated Satellite Accumulation Area (SAA).[4][9]

  • Location: The SAA must be under the control of the laboratory personnel generating the waste.[10] You cannot generate waste in one lab and store it in another.[8]

  • Quantity Limits: A single SAA can accumulate up to 55 gallons of hazardous waste (or one quart of acutely hazardous P-listed waste).[8][10]

  • Container Management: Waste containers in the SAA must be kept closed at all times except when waste is being added.[3][7] This minimizes the release of vapors and prevents spills.

Step 4: Requesting Disposal

Laboratory personnel are responsible for generating and properly storing waste, but the final disposal is handled by trained professionals.

  • Contact Your EHS Office: Every research institution has an Environmental Health and Safety (EHS) or equivalent office.[5][11] This office is your primary resource and authority on waste disposal. They will provide specific guidance based on institutional, local, and national regulations.[5]

  • Schedule a Pickup: Once your waste container is full, or if you are discontinuing the project, contact EHS to schedule a waste pickup.[3] They will transport the waste from your SAA to a Central Accumulation Area (CAA) for eventual shipment to a licensed Treatment, Storage, and Disposal Facility (TSDF).[9]

The following diagram illustrates the decision-making process for handling Dimethyl 2-hydroxyisophthalate waste.

G Dimethyl 2-hydroxyisophthalate Disposal Workflow start Waste Generated (Solid or Solution) hazard_id Hazard Assessment: - Skin/Eye Irritant - Potential Respiratory Irritant start->hazard_id is_hazardous Classify as Hazardous Waste hazard_id->is_hazardous segregate Segregate from Incompatible Wastes is_hazardous->segregate container Select Compatible Container (e.g., Glass, HDPE) segregate->container labeling Label Container: - 'HAZARDOUS WASTE' - Full Chemical Name - Hazard Information container->labeling saa Store in Satellite Accumulation Area (SAA) - Keep container closed labeling->saa full Container Full? saa->full full->saa No ehs Contact EHS for Pickup and Final Disposal full->ehs Yes

Caption: Decision workflow for proper disposal of Dimethyl 2-hydroxyisophthalate.

Managing Spills and Empty Containers

Accidents happen, and proper preparation is key. Likewise, even "empty" containers require specific procedures.

Spill Cleanup Protocol

For small spills of solid Dimethyl 2-hydroxyisophthalate:

  • Ensure proper PPE is worn.

  • Avoid creating dust.[1][2]

  • Gently sweep the material into a suitable container for disposal.[1][2]

  • For larger spills or spills of solutions, absorb the material with an inert absorbent like vermiculite or cat litter.[12]

  • Scoop the mixture into a container, seal it, and label it as hazardous waste for disposal.[12]

  • Clean the spill area with soap and water.

Disposal of "Empty" Containers

An "empty" container that held a hazardous chemical is not considered regular trash until it is properly decontaminated.

  • Triple Rinse: The container must be rinsed three times with a suitable solvent (e.g., water or acetone).[5]

  • Collect Rinsate: The rinsate from the first rinse is considered hazardous waste and must be collected and disposed of accordingly.[3][5] It can often be added to a compatible liquid waste stream.

  • Subsequent Rinses: Depending on institutional policy, the second and third rinsates may be permissible for drain disposal, but you must confirm this with your EHS office.[5]

  • Deface Label: Before disposing of the clean, dry container in the regular trash or glass recycling, completely remove or deface the original chemical label to prevent confusion.[5]

By adhering to this comprehensive protocol, you ensure that the disposal of Dimethyl 2-hydroxyisophthalate is conducted safely, in full regulatory compliance, and with respect for the environment. Always remember that your institution's EHS office is your most valuable partner in chemical waste management.

References

  • Regulations for Hazardous Waste Generated at Academic Laboratories . U.S. Environmental Protection Agency. [Link]

  • Laboratory Waste Management: The New Regulations . MedicalLab Management. [Link]

  • Ester Disposal . Chemtalk - #1 Science Forum For Lab Technicians. [Link]

  • Managing Hazardous Chemical Waste in the Lab . Lab Manager. [Link]

  • Regulation of Laboratory Waste . American Chemical Society. [Link]

  • Chapter 7 Chemical Disposal Procedures . University of Wisconsin–Madison BME Shared Labs. [Link]

  • Laboratory Chemical Waste Management Guidelines . University of Pennsylvania EHRS. [Link]

  • Chemical Waste Disposal Guidelines . Emory University Department of Chemistry. [Link]

  • Hazardous Waste Disposal Guide . Dartmouth College. [Link]

  • Synthesis of Esters . Bellevue College. [Link]

  • Esterification - SmartLabs . SmartLabs. [Link]

  • Fragrant Ester Synthesis Lab Guide . Scribd. [Link]

  • Fragrant Esters . University of Toronto. [Link]

  • Hazardous Waste - EHSO Manual . Oakland University. [Link]

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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Dimethyl 2-hydroxyisophthalate

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our commitment to scientific advancement must be matched by an unwavering dedication to safety. Handling laboratory chemicals requires a thorough understanding of their potential hazards and the implementation of robust protective measures. This guide provides essential, in-depth guidance on the selection and use of Personal Protective Equipment (PPE) for Dimethyl 2-hydroxyisophthalate (CAS No. 13036-02-7), grounded in established safety protocols and field-proven insights.

Hazard Profile of Dimethyl 2-hydroxyisophthalate

Understanding the "why" behind PPE selection begins with a clear-eyed assessment of the chemical's specific risks. Dimethyl 2-hydroxyisophthalate is classified with the following primary health hazards:

  • Skin Corrosion/Irritation (Category 2): Causes skin irritation upon contact.[1][2][3] This means the substance can cause inflammation and reversible damage to the skin.

  • Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[1][2][3][4] Contact with the eyes can lead to significant, though typically reversible, damage.

  • Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][4] Inhalation of dust can irritate the respiratory tract.

These classifications, derived from globally harmonized systems, are the foundation upon which we build our safety protocols. The goal is to create an unbroken barrier between the chemical and your body.

Core PPE Requirements: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but a holistic system. For all work involving Dimethyl 2-hydroxyisophthalate, the following PPE is mandatory.

Eye and Face Protection: The First Line of Defense

Given its classification as a serious eye irritant (Category 2A), robust eye protection is non-negotiable.[1][2][3][4]

  • Mandatory Equipment: Chemical safety goggles that meet European Standard EN 166 or OSHA's 29 CFR 1910.133 regulations are required.[2][4][5] These provide a full seal around the eyes, protecting against dust particles and accidental splashes.

  • Expert Insight: Standard safety glasses are insufficient as they do not protect from airborne dust that can circulate around the lenses.

  • Enhanced Protection: When there is a significant risk of splashing (e.g., during vigorous mixing or reaction quenching), a face shield should be worn in addition to safety goggles to protect the entire face.[1]

Hand Protection: Preventing Dermal Exposure

Dimethyl 2-hydroxyisophthalate is a skin irritant, making glove selection critical.[1][2]

  • Recommended Equipment: Protective gloves, such as nitrile gloves, are essential to prevent direct contact.[1][6]

  • Protocol for Use:

    • Inspect Before Use: Always check gloves for any signs of degradation, punctures, or tears before wearing.

    • Proper Removal: Use the proper glove removal technique (without touching the glove's outer surface with bare skin) to avoid cross-contamination.[7]

    • Immediate Disposal: Dispose of contaminated gloves in the appropriate chemical waste container immediately after use.

    • Hand Hygiene: Wash hands thoroughly with soap and water after removing gloves.[1][2][4]

Skin and Body Protection

To prevent accidental contact with clothing and skin, appropriate body protection is necessary.

  • Standard Equipment: A professional laboratory coat is required.

  • Enhanced Protection: For larger-scale operations or during spill cleanup, consider using protective clothing or a chemically resistant apron over the lab coat.[2][5] Protective boots may also be required depending on the situation.[1]

Respiratory Protection

While engineering controls are the primary method for mitigating inhalation risks, respiratory protection may be necessary in specific scenarios. The substance may cause respiratory irritation.[2][4]

  • Engineering Controls First: Handling should be performed in a well-ventilated area.[1][2] Using a local exhaust ventilation system, such as a fume hood, is the preferred method to control airborne dust.[1]

  • When Respirators are Needed: In situations where engineering controls are insufficient or during large-scale handling or emergency spill response, a NIOSH/MSHA or European Standard EN 136 approved respirator with a particle filter is recommended.[2][5]

Operational Plans: PPE in Practice

The level of PPE required can vary based on the specific procedure being performed. The following table and workflow diagram provide clear guidance for common laboratory tasks.

PPE Selection Matrix by Task
Laboratory TaskPotential for ExposureMinimum Required PPERecommended Additional PPE
Container Transfer LowSafety Goggles, Nitrile Gloves, Lab Coat-
Weighing Solid Powder High (Dust Inhalation)Safety Goggles, Nitrile Gloves, Lab CoatUse of a fume hood or ventilated balance enclosure is strongly advised.
Preparing Solutions Moderate (Splash/Spill)Safety Goggles, Nitrile Gloves, Lab CoatFace Shield
Reaction Monitoring Low to ModerateSafety Goggles, Nitrile Gloves, Lab Coat-
Small Spill Cleanup (<5g) High (Dust & Contact)Safety Goggles, Nitrile Gloves, Lab CoatDust respirator if not in a fume hood.
Large Spill Cleanup (>5g) Very HighSafety Goggles, Face Shield, Nitrile Gloves, Protective ClothingApproved Respirator
PPE Selection Workflow

This diagram illustrates the decision-making process for selecting appropriate PPE when handling Dimethyl 2-hydroxyisophthalate.

PPE_Workflow cluster_start Initial Assessment cluster_procedure Procedural Controls cluster_ppe Personal Protective Equipment cluster_emergency Emergency Scenarios start Begin Task with Dimethyl 2-hydroxyisophthalate engineering_controls Is the task performed in a fume hood or with local exhaust? start->engineering_controls weighing Weighing Solid Powder engineering_controls->weighing No solution_prep Preparing Solution engineering_controls->solution_prep Yes general_handling General Handling (e.g., transfers) engineering_controls->general_handling Yes respiratory_ppe Respiratory Protection: - Dust Respirator - Enhanced PPE weighing->respiratory_ppe enhanced_ppe Enhanced PPE: - Standard PPE - Face Shield solution_prep->enhanced_ppe base_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat general_handling->base_ppe spill Is there a spill? base_ppe->spill enhanced_ppe->spill respiratory_ppe->spill spill_cleanup Spill Cleanup Protocol: - Full PPE including respirator - Follow emergency procedures spill->spill_cleanup Yes End Task End Task spill->End Task No spill_cleanup->End Task

Caption: Decision workflow for selecting PPE based on task and engineering controls.

Step-by-Step Protocols

Protocol 1: Safely Weighing Solid Dimethyl 2-hydroxyisophthalate
  • Preparation: Don your standard PPE (lab coat, nitrile gloves, chemical safety goggles).

  • Select Location: Perform weighing inside a chemical fume hood or a ventilated balance enclosure to minimize dust dispersion.[1]

  • Tare Balance: Place a clean weigh boat on the analytical balance and tare it.

  • Dispense Chemical: Carefully scoop the desired amount of Dimethyl 2-hydroxyisophthalate into the weigh boat. Avoid creating dust clouds by using slow, deliberate movements.

  • Close Container: Promptly and securely close the main chemical container.[1][2]

  • Clean Up: After transfer, gently wipe down the spatula and any surfaces with a damp cloth to collect any residual dust. Dispose of the cloth in the appropriate chemical waste.

  • Finalize: Record the weight, remove gloves using the proper technique, and wash your hands.

Protocol 2: Emergency Response for Skin or Eye Contact
  • IF ON SKIN: Immediately wash the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][4] If skin irritation occurs, seek medical attention.[1]

  • IF IN EYES: Immediately rinse cautiously with plenty of water for at least 15 minutes, also under the eyelids.[2][4] Remove contact lenses if present and easy to do so. Continue rinsing.[1] If eye irritation persists, seek immediate medical advice or attention.[1]

  • Report: Inform your supervisor of the incident immediately.

Disposal Plan

Proper disposal is a critical final step in the chemical handling lifecycle.

  • Chemical Waste: Adhered or collected material should be promptly disposed of in a designated, sealed container for hazardous chemical waste.[1] Do not empty into drains.[2]

  • Contaminated PPE: Used gloves, weigh boats, and other disposable materials that have come into contact with the chemical must be disposed of as hazardous waste.

  • Regulations: All waste disposal must be in accordance with appropriate local, regional, and national laws and regulations.[1][8] Consult your institution's environmental health and safety (EHS) department for specific guidance.

By integrating this expert guidance into your daily laboratory operations, you build a culture of safety that protects not only yourself but also your colleagues and the integrity of your research.

References

  • SAFETY DATA SHEET, FORMULA 3578. (2021-02-01). Material name: FORMULA 3578.[Link]

  • HAZARD SUMMARY, DIMETHYL PHTHALATE. New Jersey Department of Health.[Link]

  • Dimethyl 2-hydroxyisophthalate. PubChem, National Institutes of Health.[Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.